molecular formula C51H64N4O4S B11929747 ICG-amine

ICG-amine

Numéro de catalogue: B11929747
Poids moléculaire: 829.1 g/mol
Clé InChI: WKCQFHIAPMFCGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ICG-amine is a useful research compound. Its molecular formula is C51H64N4O4S and its molecular weight is 829.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C51H64N4O4S

Poids moléculaire

829.1 g/mol

Nom IUPAC

4-[2-[7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59)

Clé InChI

WKCQFHIAPMFCGN-UHFFFAOYSA-N

SMILES canonique

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ICG-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of indocyanine green (ICG) is a critical step in creating targeted near-infrared (NIR) imaging agents and therapeutic conjugates. This guide provides a detailed protocol for the synthesis of ICG-amine from a commercially available precursor, ICG-carboxylic acid, through a robust amide bond formation reaction. The protocol also covers the purification and characterization of the final product.

Core Concepts: From Carboxyl to Amine

The synthesis of this compound from ICG-carboxylic acid is primarily achieved through a carbodiimide-mediated coupling reaction. This common and effective method activates the carboxylic acid group, making it susceptible to nucleophilic attack by a primary amine. To enhance efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often used to form a more stable amine-reactive intermediate.

The overall reaction scheme involves two main steps:

  • Activation of ICG-Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of ICG to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate can directly react with a primary amine. However, to improve yield and stability, NHS is added to convert the O-acylisourea into a semi-stable NHS ester. This ester then readily reacts with the primary amine of a diamine linker (e.g., ethylenediamine) to form a stable amide bond, yielding this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
ICG-Carboxylic Acid≥95%Various
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Ethylenediamine≥99%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
0.1 M MES Buffer (pH 6.0)Molecular Biology GradeBoston BioProducts
0.1 M Sodium Bicarbonate Buffer (pH 8.3)Molecular Biology GradeBoston BioProducts
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
Sephadex G-25 or equivalent---Cytiva
Synthesis of this compound

This protocol is based on standard EDC/NHS coupling chemistry, adapted for small molecule synthesis in an organic solvent. An excess of a diamine is used to favor the mono-substitution on the linker.

  • Preparation of Reactants:

    • Dissolve ICG-carboxylic acid in anhydrous DMF to a final concentration of 10 mg/mL.

    • Prepare a 100 mg/mL solution of EDC in 0.1 M MES buffer (pH 6.0).

    • Prepare a 100 mg/mL solution of NHS in 0.1 M MES buffer (pH 6.0).

    • Prepare a 1 M solution of ethylenediamine in anhydrous DMF.

  • Activation of ICG-Carboxylic Acid:

    • In a light-protected reaction vessel, add the ICG-carboxylic acid solution.

    • To this solution, add 1.5 molar equivalents of the EDC solution and 2.0 molar equivalents of the NHS solution.

    • Allow the activation reaction to proceed for 1 hour at room temperature with gentle stirring. The solution should be protected from light to prevent photobleaching of the ICG.

  • Amine Coupling Reaction:

    • Add 10 molar equivalents of the ethylenediamine solution to the activated ICG-NHS ester solution. The large excess of the diamine minimizes the formation of ICG-dimers.

    • Adjust the pH of the reaction mixture to approximately 8.3 by adding 0.1 M sodium bicarbonate buffer.

    • Let the reaction proceed for at least 4 hours at room temperature, or overnight at 4°C, with continuous stirring and protection from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS esters, 20-50 mM of Tris or glycine buffer can be added and stirred for 15-30 minutes.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, coupling reagents, and byproducts. A two-step purification process involving precipitation followed by chromatography is recommended.

  • Precipitation:

    • Transfer the reaction mixture to a larger centrifuge tube.

    • Add 5-10 volumes of cold diethyl ether to precipitate the this compound.

    • Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times to remove residual DMF and unreacted reagents.

    • Dry the resulting dark green solid under vacuum.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the dried crude product in a minimal amount of the HPLC mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA).

    • Purify the this compound using a reverse-phase C18 column.

    • A typical gradient could be from 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution at the absorbance maximum of ICG (around 780 nm).

    • Collect the fractions corresponding to the main product peak.

    • Lyophilize the collected fractions to obtain the purified this compound as a dark green powder.

Characterization of this compound

The purified product should be characterized to confirm its identity and purity.

Characterization MethodExpected Outcome
Mass Spectrometry (MS) The observed mass should correspond to the calculated molecular weight of this compound.[1]
UV-Vis Spectroscopy The absorbance spectrum in a suitable solvent (e.g., DMSO or water) should show the characteristic peak of ICG around 780-790 nm.[1]
Fluorescence Spectroscopy The emission spectrum, when excited at ~780 nm, should show a maximum around 810-820 nm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to confirm the presence of the amine linker and the overall structure.
HPLC Analysis An analytical HPLC run of the purified product should show a single major peak, indicating high purity.

Data Presentation

Table 1: Physicochemical Properties of ICG Derivatives

CompoundMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Solubility
ICG774.96~780~810~200,000Water, DMSO
ICG-Carboxylic Acid~873.08~785~812Not widely reportedDMSO, DMF
This compound~915.18~788~815~230,000Water, DMSO, DMF

Note: Exact spectral properties can vary depending on the solvent and conjugation state.[1]

Visualizations

ICG_Amine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ICG_COOH ICG-Carboxylic Acid EDC_NHS EDC / NHS Activation ICG_COOH->EDC_NHS 1. Activate Reaction Amide Coupling Reaction EDC_NHS->Reaction Diamine Diamine Linker Diamine->Reaction 2. Add Precipitation Precipitation Reaction->Precipitation 3. Purify HPLC Reverse-Phase HPLC Precipitation->HPLC MS Mass Spectrometry HPLC->MS 4. Characterize Final_Product Purified this compound HPLC->Final_Product Spectroscopy UV-Vis & Fluorescence NMR NMR Amide_Coupling_Pathway ICG_COOH ICG-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Highly Reactive ICG_COOH->O_Acylisourea + EDC EDC {EDC | Carbodiimide} ICG_NHS ICG-NHS Ester Amine-Reactive O_Acylisourea->ICG_NHS + NHS NHS {NHS} ICG_Amine {this compound | Stable Amide Bond} ICG_NHS->ICG_Amine + Diamine Diamine {H₂N-Linker-NH₂ | Diamine}

References

Photophysical properties of ICG-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of ICG-Amine in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Indocyanine Green-Amine (this compound) in aqueous solutions. This compound, a derivative of the clinically approved near-infrared (NIR) dye Indocyanine Green (ICG), incorporates a primary amine group that enhances water solubility and provides a reactive handle for bioconjugation. Understanding its behavior in aqueous environments is critical for its application in biomedical imaging, diagnostics, and targeted therapies.

Core Photophysical Properties and Challenges

This compound operates in the NIR-I window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1] However, like its parent compound, this compound's performance in aqueous solutions is significantly affected by several factors:

  • Aggregation: In polar solvents like water or phosphate-buffered saline (PBS), ICG and its derivatives are highly prone to self-aggregation. This process typically forms non-fluorescent or weakly fluorescent H-aggregates, which leads to a blue-shift in the absorption spectrum and significant quenching of the fluorescence signal.[2][3] At low micromolar concentrations, ICG exists as a monomer, but aggregation can begin at concentrations as low as 10 µM.[2]

  • Aqueous Instability: ICG derivatives can degrade in aqueous solutions, a process accelerated by light exposure (photobleaching).[1][4] This instability necessitates the use of freshly prepared solutions for reproducible results.

  • Protein Binding: Upon entering a biological milieu, this compound readily binds to plasma proteins, particularly albumin. This interaction can disaggregate the dye, leading to a significant enhancement in fluorescence intensity and a red-shift in its absorption and emission spectra.[5]

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters for this compound and its parent compound, ICG, in aqueous solutions. It is important to note that specific values for this compound are not widely published and can vary between commercial suppliers.

ParameterSymbolValueSolvent / ConditionsNotes
Absorption Maximum λabs, max~780 - 788 nmPBS / WaterThis represents the monomeric form. H-aggregates show a blue-shifted peak around 700 nm.[2][6]
Molar Extinction Coefficient ε147,000 M⁻¹cm⁻¹PBSValue for a commercial NH₂-Reactive ICG.[7]
230,000 M⁻¹cm⁻¹Not SpecifiedValue from a different commercial supplier for this compound; solvent not specified.[6]
Emission Maximum λem, max~805 - 815 nmPBS / WaterThe exact peak can be influenced by concentration and aggregation state.[6][7]
Fluorescence Quantum Yield ΦF2.7 - 2.9%Water / PBSThis value is for the parent compound, ICG.[2][8][9] Data for this compound is not readily available but is expected to be in a similar low range in aqueous buffers without stabilizing agents.
Fluorescence Lifetime τ~0.1-0.3 nsAqueous BufferFor parent ICG; highly dependent on aggregation state and environment.

Experimental Protocols

Accurate characterization of this compound requires standardized protocols that account for its instability and tendency to aggregate. All procedures should be performed with minimal exposure to ambient light.

General Sample Preparation
  • Solvent: Use high-purity, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO), where it is more stable and less prone to aggregation. Store at -20°C, protected from light and moisture.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock. The final DMSO concentration should be kept minimal (<1%) to avoid influencing the aqueous properties. Use solutions immediately after preparation.

Absorbance Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λabs, max) and the molar extinction coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

  • Procedure:

    • Prepare a series of this compound dilutions in the aqueous solvent of choice (e.g., PBS) with concentrations ranging from approximately 0.5 µM to 10 µM.

    • Use matched quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance spectrum for each dilution over a range of 500-900 nm.

    • Identify λabs, max from the peak of the monomer band (~780 nm).

    • Plot absorbance at λabs, max versus concentration. The slope of the linear portion of this plot (typically at concentrations < 5 µM to avoid aggregation effects) is the molar extinction coefficient (ε) according to the Beer-Lambert Law (A = εcl).

Fluorescence Spectroscopy
  • Objective: To determine the maximum emission wavelength (λem, max).

  • Instrumentation: A spectrofluorometer with NIR detection capabilities.

  • Procedure:

    • Prepare a dilute solution of this compound in the aqueous solvent. The absorbance at the excitation wavelength should be kept below 0.05 to prevent inner filter effects.

    • Set the excitation wavelength (e.g., 750 nm).

    • Scan the emission spectrum over a range of 770-950 nm.

    • The peak of the resulting spectrum is the maximum emission wavelength (λem, max).

Relative Fluorescence Quantum Yield (ΦF) Determination
  • Objective: To measure the fluorescence quantum yield of this compound relative to a known standard.

  • Standard: A well-characterized NIR dye with a known quantum yield in a specific solvent (e.g., ICG in DMSO, ΦF ≈ 0.13, or IR-26 in dichloroethane, ΦF = 0.05%).

  • Procedure:

    • Prepare a series of dilutions for both the this compound sample and the standard in their respective solvents. The absorbance of all solutions at the excitation wavelength must be below 0.05.

    • Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 750 nm).

    • Record the corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used.

    • Integrate the area under the emission curve for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦX = ΦS * (AS / AX) * (FX / FS) * (ηX² / ηS²) Where:

      • Φ is the quantum yield.

      • A is the absorbance at the excitation wavelength.

      • F is the integrated area under the emission spectrum.

      • η is the refractive index of the solvent.

      • Subscripts X and S refer to the unknown sample and the standard, respectively.

Photostability Assessment
  • Objective: To quantify the rate of photobleaching of this compound.

  • Instrumentation: A spectrofluorometer or a fluorescence microscope with a stable, high-intensity light source (e.g., laser or xenon lamp).

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 µM in PBS) in a quartz cuvette.

    • Place the sample in the instrument and continuously illuminate it at its absorption maximum (e.g., ~780 nm) with a fixed light power.

    • Record the fluorescence intensity at the emission maximum (e.g., ~810 nm) at regular time intervals.

    • Plot the normalized fluorescence intensity as a function of illumination time. The rate of decay indicates the photostability. This can be compared against other dyes under identical conditions.[7]

Visualizations: Workflows and Photophysical Processes

The following diagrams illustrate key experimental workflows and concepts relevant to the characterization of this compound.

experimental_workflow prep Sample Preparation (this compound in Aqueous Buffer) abs Absorbance Spectroscopy (UV-Vis-NIR) prep->abs fluor Fluorescence Spectroscopy abs->fluor qy Quantum Yield (ΦF) Determination abs->qy fluor->qy photo Photostability Assay fluor->photo

Caption: Experimental workflow for photophysical characterization.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S0_abs S1_abs S0_abs->S1_abs Absorption (hν) S1_fluor S0_fluor S1_fluor->S0_fluor Fluorescence (hν') S1_ic S0_ic S1_ic->S0_ic Internal Conversion S1_isc T1_isc S1_isc->T1_isc Intersystem Crossing S0_line_start S0_line_end S0_line_start->S0_line_end S1_line_start S1_line_end S1_line_start->S1_line_end T1_line_start T1_line_end T1_line_start->T1_line_end

Caption: Jablonski diagram of this compound's energy transitions.

aggregation_effect Monomer This compound Monomer Aggregate H-Aggregate Monomer->Aggregate High Concentration in Aqueous Solution PropertiesM • λabs ~780 nm • Fluorescent Monomer->PropertiesM Aggregate->Monomer Dilution or Protein Binding PropertiesA • λabs ~700 nm (Blue-shift) • Fluorescence Quenched Aggregate->PropertiesA

Caption: Effect of aggregation on this compound photophysics.

References

An In-depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Indocyanine green (ICG)-amine is a near-infrared (NIR) fluorescent probe that has garnered significant attention in biomedical research and drug development. As a derivative of the clinically-approved dye, Indocyanine Green, ICG-amine offers the unique advantage of a primary amine group, enabling its covalent conjugation to a wide array of molecules, such as proteins, antibodies, and nanoparticles. This guide provides a comprehensive overview of this compound's chemical properties, bioconjugation methods, and applications.

Core Properties of this compound

This compound retains the excellent near-infrared fluorescent properties of its parent compound, ICG. Its absorption and emission maxima fall within the NIR window (700-900 nm), a region where biological tissues exhibit minimal light absorption and autofluorescence, thus allowing for deep tissue imaging with high signal-to-noise ratios.[1] The introduction of an amine functional group enhances its utility as a molecular probe by providing a reactive handle for covalent attachment to various biomolecules.[2]

Chemical Structure and Molecular Weight

This compound is a tricarbocyanine dye. Its chemical structure is characterized by two polycyclic indole rings linked by a polymethine chain, with a primary amine group available for conjugation reactions.

Chemical Structure of Indocyanine Green (ICG) - Parent Compound

Chemical structure of indocyanine green, ICG.

Caption: The chemical structure of the parent Indocyanine Green (ICG) molecule. This compound is a derivative of this structure, featuring an additional primary amine (-NH2) functional group.

The molecular formula for a common this compound derivative is C₅₁H₆₄N₄O₄S, and its corresponding molecular weight is approximately 829.14 g/mol .[3][4]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₅₁H₆₄N₄O₄S[3]
Molecular Weight ~829.14 g/mol [3][4]
Appearance Green to dark green solid/powder[3]
Excitation Wavelength (λex) ~788 nm[4]
Emission Wavelength (λem) ~815 nm[4]
Molar Extinction Coefficient (ε) ~230,000 L⋅mol⁻¹·cm⁻¹[4]
Solubility Soluble in DMSO, methanol, chloroform, DMF; slightly soluble in water[4]

Experimental Protocols

A primary application of this compound is its conjugation to biomolecules containing carboxyl groups, such as proteins and antibodies. This is typically achieved through a carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol for Conjugating this compound to a Carboxyl-Containing Protein using EDC/Sulfo-NHS

This two-step protocol is designed to minimize protein-protein crosslinking by first activating the carboxyl groups on the target protein and then introducing the amine-containing ICG.

Materials:

  • Target protein with available carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the carboxyl-containing protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting molar excess is 10-50 fold for both EDC and Sulfo-NHS relative to the protein concentration.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of this compound over the protein is a typical starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the amine reaction.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for this compound).

Experimental and Logical Workflows

Visualizing the experimental process can aid in understanding and execution. The following diagrams, generated using the DOT language, illustrate the key workflows for bioconjugation and in vivo imaging with this compound.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in Activation Buffer (pH 4.5-6.0) Activation Activate Protein Carboxyls with EDC/Sulfo-NHS (15-30 min, RT) Prot_Prep->Activation ICG_Prep Dissolve this compound in DMSO/Coupling Buffer Conjugation Add this compound to Activated Protein (pH 7.2-8.0) (2h RT or O/N 4°C) ICG_Prep->Conjugation Activation->Conjugation Quench Quench Reaction with Tris or Hydroxylamine Conjugation->Quench Purify Purify Conjugate via Size-Exclusion Chromatography Quench->Purify Analyze Characterize Conjugate (DOL by UV-Vis) Purify->Analyze G cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Formulate Formulate ICG-Conjugate in Sterile Buffer Administer Administer Conjugate (e.g., Intravenous Injection) Formulate->Administer Accumulation Allow for Biodistribution and Target Accumulation (Time Varies) Administer->Accumulation Excite Excite with NIR Light Source (~788 nm) Accumulation->Excite Detect Detect Emitted Fluorescence (~815 nm) with Imaging System Excite->Detect Analysis Image Analysis: Signal Quantification, Target-to-Background Ratio Detect->Analysis

References

A Technical Guide to ICG-Amine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Indocyanine Green-amine (ICG-amine) in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound for bioconjugation, imaging, and other advanced applications.

Core Concepts in this compound Solubility

Indocyanine Green (ICG) is a fluorescent dye with approval for medical diagnostics. Its amine-functionalized derivative, this compound, offers a reactive primary amine group that enables covalent conjugation to molecules containing carboxylic acids, aldehydes, or other carbonyl groups. The solubility of this compound is a critical parameter for its effective use in these applications, dictating the choice of solvent for stock solutions, reaction buffers, and final formulations.

This compound is generally characterized as being soluble in a range of polar aprotic and protic organic solvents. Its solubility profile is a key consideration for experimental design, particularly in bioconjugation reactions where maintaining the stability and activity of both the dye and the target molecule is paramount.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its parent compound, Indocyanine Green (ICG), in various organic solvents. It is important to note that quantitative data for this compound is limited in publicly available literature, and the provided values should be considered as a starting point for experimental planning.

CompoundSolventSolubilityRemarks
This compound Dimethyl Sulfoxide (DMSO)24 mg/mL[1]Sonication is recommended to aid dissolution.[1]
Water4 mg/mL[1]Sonication is recommended to aid dissolution.[1]
MethanolFreely soluble[2]No quantitative data available.
ChloroformFreely soluble[2]No quantitative data available.
Dimethylformamide (DMF)Freely soluble[2]No quantitative data available.
Mixed Solvents≥ 1.25 mg/mL[3]In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution is formed.[3]
ICG Dimethyl Sulfoxide (DMSO)~10 mg/mL[4][5]-
Dimethylformamide (DMF)~10 mg/mL[4][5]-
Ethanol~1 mg/mL[4][5]-
MethanolSoluble[6][7]Practically insoluble in most other organic solvents.[6][7]
WaterSoluble[6][7]-

Experimental Protocols

Preparation of this compound Stock Solution for In Vivo Studies

This protocol describes the preparation of a clear, injectable solution of this compound using a mixed solvent system. This method is particularly useful for in vivo experiments where aqueous compatibility is required.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Based on the desired final concentration, dissolve the appropriate amount of this compound in DMSO. For example, to achieve a final working solution of 1.25 mg/mL, an initial stock solution of 12.5 mg/mL in DMSO can be prepared.[3]

  • Sequentially add co-solvents. For a 1 mL final working solution, begin with 100 µL of the 12.5 mg/mL this compound in DMSO stock solution.[3]

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until a homogenous solution is achieved.[3]

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.[3]

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[3]

General Protocol for Protein Labeling with this compound

This protocol outlines a general workflow for the bioconjugation of this compound to a protein. The primary amine on this compound reacts with activated carboxyl groups on the protein to form a stable amide bond.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target protein (e.g., antibody) in a suitable buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution. If the protein is in a buffer containing free amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4). Adjust the pH of the protein solution to 8.5 ± 0.5 with the reaction buffer.

  • Prepare the this compound stock solution. Dissolve the this compound in anhydrous DMSO to make a 10-20 mM stock solution. This should be done immediately before use.[8]

  • Perform the conjugation reaction. Add the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of a 10:1 molar ratio is often recommended.[8]

  • Allow the reaction to proceed at room temperature for 30-60 minutes with continuous stirring or rotation.[8]

  • Purify the conjugate. Remove the unreacted this compound from the protein conjugate using a size-exclusion chromatography column, such as Sephadex G-25.[8]

Visualizations

Experimental Workflow for this compound Bioconjugation

The following diagram illustrates the general workflow for labeling a target protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ICG_prep Dissolve this compound in DMSO Conjugation Mix this compound and Protein (Room Temperature, 30-60 min) ICG_prep->Conjugation Protein_prep Prepare Protein in Reaction Buffer (pH 8.5-9.0) Protein_prep->Conjugation Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purify Analysis Characterize Conjugate (e.g., Spectroscopy) Purify->Analysis

Caption: Workflow for protein conjugation with this compound.

This guide provides foundational knowledge on the solubility of this compound, offering both qualitative and quantitative insights, alongside practical experimental protocols. For novel applications or solvent systems, it is always recommended to perform empirical solubility tests to determine the optimal conditions for your specific research needs.

References

A Technical Guide to the Photophysical Properties of ICG-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of Indocyanine Green (ICG) and its amine-functionalized derivative, ICG-amine. While specific, peer-reviewed data for the quantum yield and fluorescence lifetime of this compound are not extensively published, its photophysical behavior is governed by the same indocyanine chromophore as its parent compound, ICG. Therefore, the well-characterized properties of ICG serve as a critical and highly relevant benchmark.

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications.[1] this compound is a derivative that incorporates a primary amine group, enabling its covalent conjugation to molecules containing carboxylic acids or other amine-reactive functional groups, such as antibodies and other proteins for targeted imaging applications.[2] It exhibits strong absorption and emission in the NIR window (700-900 nm), a region where biological tissue has minimal absorbance and autofluorescence, allowing for deep tissue imaging.

Photophysical Data: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) of indocyanine dyes are highly sensitive to the local environment, including solvent polarity, viscosity, and binding to macromolecules.

Quantum Yield (Φ)

The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. For ICG, this value varies significantly with the solvent. In aqueous solutions, ICG tends to aggregate, which leads to a significant quenching of fluorescence and a very low quantum yield.[3] In organic solvents like DMSO and ethanol, or when bound to proteins like serum albumin, aggregation is reduced, and the quantum yield increases substantially.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also highly dependent on the dye's environment. The lifetime of ICG is typically in the sub-nanosecond range.[4] This value can change upon conjugation or binding to biological targets, making lifetime a valuable contrast mechanism in fluorescence imaging.[5][6]

The following table summarizes the reported photophysical properties for the parent compound, Indocyanine Green (ICG). These values are considered a close proxy for this compound.

ParameterValueSolvent / ConditionsSource(s)
Quantum Yield (Φ) ~0.025 (2.5%)Water[3]
~0.22 (22%)Ethanol (EtOH)[7]
~0.42 (42%)Dimethyl sulfoxide (DMSO)[7]
0.14Not Specified
Fluorescence Lifetime (τ) ~0.16 nsWater[3][7]
~0.55 nsEthanol (EtOH)[7]
~0.80 nsDimethyl sulfoxide (DMSO)[7]
~0.4 nsIn-vitro (unbound)[4]
~0.68 nsIn-vivo (bound to albumin)[4]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires standardized experimental procedures. The following sections detail the methodologies for these key measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The comparative method is most commonly used to determine the relative fluorescence quantum yield of a sample (x) by comparing it to a standard (s) with a known quantum yield.[8][9]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Corrected Fluorescence Spectrometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Sample of interest (this compound)

  • Quantum yield standard with similar absorption/emission profile (e.g., ICG in DMSO, Φ = 0.13)[10]

  • High-purity solvent (e.g., DMSO, Ethanol)

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the desired solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the chosen excitation wavelength (e.g., 750 nm).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorescence spectrometer to the value used in the absorbance measurements.

    • For each dilution, record the fluorescence emission spectrum, ensuring the entire emission peak is captured.

    • Maintain identical spectrometer settings (e.g., excitation/emission slit widths) for all measurements of the sample and standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

    • Determine the slope (Gradient, Grad) of the resulting straight line for both the sample (Gradx) and the standard (Grads).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx):

    **Φx = Φs * ( Gradx / Grads ) * ( nx² / ns² )

    Where:

    • Φs is the known quantum yield of the standard.

    • Gradx and Grads are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • nx and ns are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Protocol 2: Fluorescence Lifetime Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[11][12] It measures the time delay between the excitation laser pulse and the arrival of the first emitted photon.

1. Materials and Equipment:

  • Pulsed laser source with a high repetition rate (e.g., picosecond diode laser) at an appropriate excitation wavelength (e.g., 750 nm).

  • High-speed, single-photon sensitive detector (e.g., photomultiplier tube, PMT, or single-photon avalanche diode, SPAD).

  • TCSPC electronics module (includes constant fraction discriminator (CFD), time-to-amplitude converter (TAC), and multichannel analyzer (MCA)).

  • Sample holder and optics (filters to block scattered excitation light).

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).

2. Procedure:

  • System Calibration (IRF Measurement):

    • Place the scattering solution in the sample holder.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire data to record the temporal profile of the excitation pulse as detected by the system. This is the Instrument Response Function (IRF), which represents the time resolution limit of the setup.[12]

  • Sample Measurement:

    • Replace the scattering solution with the this compound sample solution.

    • Place an appropriate long-pass filter before the detector to ensure only fluorescence photons are detected.

    • The laser excites the sample with a train of short pulses. For each pulse, there is a low probability that a single fluorescence photon is emitted and detected.

    • The TCSPC electronics start a timer with the laser pulse (START signal) and stop it upon photon arrival at the detector (STOP signal).[12]

  • Data Acquisition:

    • This process is repeated thousands or millions of times. The TCSPC module builds a histogram of the arrival times of the photons.

    • This histogram represents the fluorescence decay curve of the sample, showing the probability of photon emission over time after excitation.

  • Data Analysis:

    • The acquired fluorescence decay curve is a convolution of the true sample decay and the system's IRF.

    • Use deconvolution software to fit the experimental decay data to a mathematical model (typically a sum of exponential functions).

    • The fitting process extracts the fluorescence lifetime(s) (τ) and their relative amplitudes. For a simple single-exponential decay, the intensity I(t) follows the form: I(t) = A * exp(-t/τ).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation process process data data decision decision output output prep_sample Prepare Sample & Standard Solutions prep_dilutions Create Serial Dilutions (Abs < 0.1) prep_sample->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Emission Spectra (Fluorometer) measure_abs->measure_fluor integrate Integrate Area Under Emission Curves measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc_slope Calculate Slopes (Grad) plot->calc_slope calc_qy Calculate Quantum Yield Using Equation calc_slope->calc_qy final_qy Quantum Yield (Φ) calc_qy->final_qy

Workflow for Relative Quantum Yield Measurement.

G cluster_setup Setup & Excitation cluster_detection Detection cluster_analysis Data Processing & Analysis process process data data hardware hardware output output laser Pulsed Laser (START Signal) sample Excite Sample laser->sample photon Single Photon Emitted sample->photon detector High-Speed Detector (STOP Signal) photon->detector tcspc TCSPC Electronics: Measure Δt (START-STOP) detector->tcspc histogram Build Histogram of Photon Arrival Times tcspc->histogram deconvolution Deconvolution with IRF & Curve Fitting histogram->deconvolution final_lifetime Fluorescence Lifetime (τ) deconvolution->final_lifetime

Workflow for Fluorescence Lifetime (TCSPC) Measurement.

References

ICG-amine stability under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of ICG-Amine Under Physiological Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence from biological tissues.[2][3]

To expand its utility in targeted imaging and therapy, ICG is often chemically modified to include reactive functional groups. This compound and its activated ester derivatives, such as ICG-N-hydroxysuccinimide (NHS) esters, are designed to covalently bond with biomolecules like antibodies, peptides, and other proteins.[1] These amine-reactive forms allow for the creation of specific bioconjugates for targeted drug delivery, intraoperative imaging, and phototherapy.[4]

However, the clinical and research applications of ICG derivatives are often hampered by the inherent instability of the cyanine core structure, particularly in aqueous and physiological environments.[2][5][6] Understanding the factors that govern the stability of this compound and its conjugates is critical for the development of robust and reliable diagnostic and therapeutic agents. This guide provides a comprehensive overview of , summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the underlying chemical and experimental processes.

Core Factors Influencing this compound Stability

The stability of ICG and its amine derivatives is not intrinsic but is heavily influenced by a range of physicochemical factors. Careful control of these parameters is essential for reproducible results and optimal performance of ICG bioconjugates.

  • pH: The pH of the medium is a critical determinant of ICG stability. The dye rapidly decomposes in acidic conditions (pH < 5.0) and highly alkaline environments (pH > 11.0).[7] It remains relatively stable within a pH range of 8.0 to 10.0 for up to 48 hours.[7] For bioconjugation reactions involving amine-reactive ICG-NHS esters, a slightly alkaline pH of 8.0-9.0 is optimal to ensure the primary amine groups on target proteins are deprotonated and available for reaction, while minimizing the competing hydrolysis of the NHS ester.[1][8]

  • Solvent and Medium: ICG's stability varies significantly across different solvents.

    • Aqueous Solutions: ICG is notoriously unstable in aqueous solutions, where it is prone to aggregation and degradation.[2][5] This degradation is accelerated by light and heat.[9] Stock solutions reconstituted in water should be used very shortly after preparation.[5][6]

    • Organic Solvents: It is considerably more stable in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[10] For this reason, stock solutions of amine-reactive ICG are typically prepared in anhydrous DMSO.[1]

    • Biological Media: In physiological media, ICG binds tightly to plasma proteins, particularly albumin.[1][11] This protein binding confers significant stability, protecting the dye from rapid degradation and clearance.[10] However, the stability in whole blood or serum can still be limited. For instance, ICG was found to be unstable for even one week in human serum stored at -20°C, with improved but still declining stability at -70°C after four weeks.[12] In whole blood at 37°C, ICG is stable for approximately 5 hours.[13][14]

  • Temperature: Higher temperatures accelerate the rate of ICG degradation.[9][15] Freely dissolved ICG is more vulnerable to thermal degradation than encapsulated or protein-bound forms.[15] For long-term storage, ICG dyes and their conjugates should be kept at -15°C or lower, protected from light and moisture.[1] Reconstituted DMSO stock solutions can be stored at <-15°C for less than two weeks.[1]

  • Light Exposure (Photostability): As a photosensitive dye, ICG is susceptible to photobleaching or photodegradation upon exposure to light, particularly under continuous laser irradiation.[9][16] This process involves the chemical alteration of the dye's chromophore, leading to a loss of fluorescence. The photostability can be enhanced by binding ICG to nanoparticles or localizing it near metallic surfaces like gold colloids.[16][17]

  • Concentration and Aggregation: In aqueous solutions at concentrations above ~400 µg/mL, ICG molecules tend to self-aggregate, forming dimers and higher-order oligomers (J-aggregates).[2][15] This aggregation alters the dye's spectral properties, causing a shift in the absorption peak and often leading to fluorescence quenching.[2] Aggregation can also promote degradation through photochemical reactions.[6]

Degradation Pathways of Indocyanine Green

The degradation of the ICG molecule in the presence of air and light can proceed through several distinct pathways, leading to the loss of its characteristic NIR absorption and fluorescence.

  • Oxidative Double-Bond Cleavage: The polymethine chain of ICG is susceptible to attack by reactive oxygen species (ROS), particularly singlet oxygen. This can lead to the cleavage of the double bonds within the chain, fragmenting the molecule into smaller, non-fluorescent components containing carbonyl groups.[5][6][18]

  • Chain Truncation: Another degradation route involves the shortening of the heptamethine chain, resulting in the formation of a pentamethine homologue, which has different spectral properties.[5][6]

  • Oxidative Dimerization: ICG molecules, especially when self-aggregated in aqueous solutions, can undergo a photochemical oxidative dimerization reaction. This process yields a non-fluorescent product and is a significant pathway for degradation in stored aqueous stock solutions.[5][6]

G ICG ICG Molecule (Heptamethine Chain) PathwayA Pathway A: Oxidative Cleavage ICG->PathwayA PathwayB Pathway B: Chain Truncation ICG->PathwayB PathwayC Pathway C: Oxidative Dimerization (favored by aggregation) ICG->PathwayC Degradation Degradation Conditions (Light, O2, Water) Degradation->ICG Fragments Carbonyl-Containing Fragments (Non-fluorescent) PathwayA->Fragments Pentamethine Pentamethine Homologue PathwayB->Pentamethine Dimer Non-fluorescent Dimer Product PathwayC->Dimer

Caption: Major degradation pathways of ICG under physiological conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of ICG under various conditions, compiled from multiple studies.

Table 1: Stability of ICG in Various Media and Conditions

ICG Form Medium Concentration Temperature Conditions Stability Metric Reference
Free ICG Aqueous Solution Not specified Not specified Light Exposure Follows first-order degradation kinetics [9]
Free ICG Water Not specified 4°C Dark Stable for 3 days (20% fluorescence loss) [13][14]
Free ICG Water 50 µg/mL 40°C Dark 42% degradation of monomeric peak after 96h [15]
Free ICG Human Serum 0.3 - 6.5 µg/mL -20°C Dark Unstable for 1 week [12]
Free ICG Human Serum 0.3 - 6.5 µg/mL -70°C Dark Stable for ~4 weeks, then degradation begins [12]
Free ICG Whole Blood Not specified 37°C Light Exposure Stable for 5 hours [13][14]
ICG-Protein Conjugate PBS with 0.1% BSA, 2 mM Sodium Azide > 0.5 mg/mL 4°C Dark Stable for 2 months without significant change [1]

| ICG DMSO Stock | DMSO | 10-20 mM | < -15°C | Dark, Moisture-free | Stable for up to 2 weeks |[1] |

Table 2: Influence of pH on ICG Stability

pH Range Observation Timeframe Reference
< 5.0 Rapid decomposition to a colorless derivative < 1 hour [7]
8.0 - 10.0 Relatively stable Up to 48 hours [7]
> 11.0 Rapid decomposition to a colorless derivative < 1 hour [7]

| 8.0 - 9.0 | Optimal range for amine-reactive labeling reactions | Reaction Time |[1] |

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for common experiments related to this compound stability and conjugation.

Protocol: Labeling Proteins with Amine-Reactive ICG-NHS Ester

This protocol describes a general procedure for conjugating an ICG-NHS ester to a protein containing primary amines (e.g., lysine residues).

G start Start prep_protein 1. Prepare Protein Solution - Dissolve protein in amine-free buffer (e.g., PBS) - Adjust pH to 8.0-9.0 with bicarbonate buffer - Ensure concentration is 2-10 mg/mL start->prep_protein conjugate 3. Run Conjugation Reaction - Add calculated volume of ICG-NHS stock to protein solution - Molar ratio (dye:protein) typically 4:1 to 20:1 - Mix and react for 30-60 min at room temp, protected from light prep_protein->conjugate prep_dye 2. Prepare ICG-NHS Stock Solution - Dissolve ICG-NHS ester in anhydrous DMSO - Make a 10-20 mM stock solution - Use immediately prep_dye->conjugate purify 4. Purify the Conjugate - Remove unreacted dye - Use size-exclusion chromatography (e.g., Sephadex G-25) conjugate->purify characterize 5. Characterize the Conjugate - Measure absorbance at 280 nm (protein) and ~785 nm (ICG) - Calculate Degree of Labeling (DOL) purify->characterize end End characterize->end

Caption: Workflow for protein labeling with ICG-NHS ester.

Methodology:

  • Prepare Protein Solution:

    • Dissolve the target protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1] Avoid buffers containing primary amines like Tris or glycine.[1][8]

    • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

    • Adjust the pH of the protein solution to 8.0-9.0 using a reaction buffer like 1 M sodium bicarbonate.[1][8] This is crucial for the reaction with the NHS ester.

  • Prepare ICG-NHS Ester Stock Solution:

    • Just before starting the conjugation, add anhydrous DMSO to the vial of ICG-NHS ester to create a 10-20 mM stock solution.[1]

    • Mix thoroughly by vortexing. This solution should be used promptly as its activity decreases over time.[1]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the ICG-NHS stock solution to achieve the desired dye-to-protein molar ratio. Ratios of 4:1 to 20:1 are commonly tested to find the optimal degree of labeling.[1]

    • Add the ICG-NHS solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should be less than 10%.[1]

    • Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Separate the ICG-protein conjugate from unreacted, hydrolyzed dye.

    • The most common method is size-exclusion chromatography using a Sephadex G-25 column or a spin column, eluting with PBS (pH 7.2-7.4).[1] The labeled protein will elute first as a colored fraction.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of ICG (~785 nm).[1]

    • Calculate the Degree of Labeling (DOL), i.e., the average number of dye molecules per protein, using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.

Protocol: Assessing ICG Stability via UV-Vis Absorbance Spectroscopy

This protocol provides a method to monitor the degradation of ICG over time by measuring changes in its absorbance spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of ICG or this compound in the desired solvent (e.g., sterile water, PBS, serum).

    • Create several identical samples in cuvettes or microplates at a concentration where the peak absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).[1][15]

  • Incubation under Test Conditions:

    • Expose the sets of samples to the conditions being tested. For example:

      • Temperature Stability: Incubate samples in the dark at different temperatures (e.g., 4°C, 22°C, 40°C).[15]

      • Photostability: Expose samples to a controlled light source (e.g., broadband lamp or specific laser wavelength) for defined periods.[15][19] Keep a control set in the dark.

      • pH Stability: Prepare samples in buffers of varying pH values.[7]

  • Spectroscopic Measurement:

    • At predetermined time points (e.g., t=0, 1, 4, 24, 48 hours), record the full absorbance spectrum (e.g., 600-900 nm) of each sample using a UV-Vis spectrophotometer.[2][15]

    • Use the corresponding buffer or solvent as a blank reference.[15]

  • Data Analysis:

    • Monitor the height of the monomeric ICG absorbance peak (~780-800 nm). A decrease in this peak over time indicates degradation.[2][15]

    • Optionally, monitor for the appearance of new peaks, such as the J-aggregate peak around 894 nm, which can indicate aggregation.[2]

    • Plot the peak absorbance versus time to determine the degradation kinetics. The degradation of ICG in aqueous solution often follows first-order kinetics.[9]

Protocol: Assessing ICG Stability via High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise method to quantify the parent ICG molecule and separate it from its degradation products.

Methodology:

  • Sample Preparation and Incubation:

    • Prepare and incubate ICG samples under various physiological conditions as described in Protocol 5.2.

  • HPLC System and Method:

    • Use a reverse-phase HPLC system with a suitable column (e.g., C18 or Phenyl column).[12][13]

    • Detection can be done using a UV-Vis detector set to the absorbance maximum of ICG (~780 nm) or a fluorescence detector.[13]

    • The mobile phase typically consists of a gradient of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile).

    • An example method could involve a gradient elution on a reverse-phase phenyl column.[14]

  • Analysis:

    • Inject samples onto the HPLC column at various time points.

    • Identify the peak corresponding to the intact ICG molecule based on its retention time (determined by injecting a fresh standard).

    • Degradation products will typically appear as separate, often earlier-eluting, peaks.[13]

    • Quantify the amount of remaining intact ICG by integrating the area of its corresponding peak.

    • Plot the peak area of intact ICG versus time to determine the degradation rate and half-life under the tested conditions.

Visualization of Key Processes

This compound Conjugation Chemistry

The fundamental reaction for creating ICG bioconjugates involves the reaction of an amine-reactive ICG derivative, such as an NHS ester, with a primary amine on a biomolecule.

G cluster_0 Reactants cluster_1 Reaction (pH 8.0-9.0) cluster_2 Products ICG_NHS ICG-NHS Ester Protein Protein-NH2 (Primary Amine) plus + Conjugate ICG-Protein Conjugate (Stable Amide Bond) plus->Conjugate NHS_LG NHS Leaving Group plus->NHS_LG

Caption: Reaction scheme for ICG-NHS ester conjugation to a primary amine.

Conclusion

The stability of this compound and its conjugates under physiological conditions is a multi-faceted issue critical to their successful application in research and medicine. Key determinants of stability include pH, temperature, light exposure, and the surrounding molecular environment. While inherently unstable in aqueous solutions, the stability of ICG is significantly enhanced upon conjugation to proteins and through proper formulation and storage. Encapsulation strategies and chemical modifications, such as deuteration, are promising avenues for further improving the shelf-life and in vivo performance of ICG-based agents.[6][20] For professionals in drug development and research, a thorough understanding and control of these stability factors are paramount for generating reliable data and developing effective ICG-based bioconjugates for targeted imaging and therapy.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of ICG-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) and its amine-reactive derivatives, such as ICG-amine, are vital near-infrared (NIR) fluorophores in biomedical research and clinical diagnostics. Their utility in applications ranging from angiography to targeted molecular imaging is dependent on their stability. However, this compound is susceptible to degradation under various conditions, leading to a loss of fluorescence and the formation of potentially interfering byproducts. This guide provides a comprehensive overview of the known degradation pathways, resultant byproducts, and the experimental methodologies used to study these processes.

Major Degradation Pathways of the ICG Core Structure

The degradation of this compound is primarily governed by the instability of its core polymethine chain structure, which it shares with ICG. The primary factors inducing degradation are light, heat, and the aqueous environment itself, which promotes aggregation. The main degradation mechanisms are photo-oxidation, oxidative dimerization, and thermal decomposition.[1][2][3][4][5]

  • Photodegradation (Photo-oxidation): This is the most significant degradation pathway for ICG derivatives in the presence of light and oxygen.[2] Upon excitation with light, typically in the NIR spectrum, the ICG molecule can generate reactive oxygen species (ROS), particularly singlet oxygen, in a self-sensitized process.[2][4] This highly reactive singlet oxygen then attacks the polymethine chain of another ICG molecule, leading to the formation of unstable dioxetane intermediates. These intermediates subsequently decompose into various carbonyl-containing compounds, cleaving the chromophore and destroying its fluorescence.[2]

  • Oxidative Dimerization: In aqueous solutions, ICG molecules tend to aggregate.[6] This self-aggregation can facilitate a photochemical oxidative dimerization reaction, where two ICG molecules link to form a non-fluorescent product.[1][6] This pathway is particularly relevant for concentrated aqueous stock solutions.

  • Thermal Degradation: While less rapid than photodegradation under typical laboratory conditions, thermal energy can also induce the breakdown of ICG.[4][5] Measurable thermal degradation in aqueous solutions occurs over a period of hours at 100°C and over approximately 10 days at room temperature in the dark.[3][5] At very high temperatures (above 180°C), ICG will decompose into several products.[4]

The following diagram illustrates the interplay of these primary degradation pathways.

G cluster_0 Initiating Factors cluster_1 Degradation Pathways cluster_2 Resulting Byproducts Light Light (NIR) Photo_Ox Photo-oxidation (Singlet Oxygen Generation) Light->Photo_Ox Heat Heat Thermal Thermal Decomposition Heat->Thermal Aggregation Aggregation (in Aqueous Solution) Ox_Dim Oxidative Dimerization Aggregation->Ox_Dim ICG_Amine This compound ICG_Amine->Photo_Ox ICG_Amine->Ox_Dim ICG_Amine->Thermal Carbonyls Carbonyl-Containing Fragments Photo_Ox->Carbonyls Truncated Truncated Homologues Photo_Ox->Truncated Dimer Non-fluorescent Dimer Ox_Dim->Dimer Other Other Fragments Thermal->Other

Diagram 1: Key degradation pathways for the this compound core structure.

Identified Degradation Byproducts

The degradation of this compound is a complex process that can yield numerous byproducts.[3] The identification and characterization of these products are critical for understanding reaction mechanisms and for analytical applications where these species could interfere. Mass spectrometry is the primary tool for identifying these compounds.

Identified Byproduct/Classm/z (Daltons)Probable Pathway of OriginAnalytical MethodReference
Carbonyl CompoundsVariesPhotodegradation (Photo-oxidation)Mass Spectrometry[2]
Degradation Compound 1785.32Not SpecifiedMass Spectrometry[7][8]
Degradation Compound 21501.57Oxidative Dimerization (presumed)Mass Spectrometry[7][8]
Non-fluorescent Dimer-Oxidative DimerizationChromatography[1][6]
Pentamethine Homologue-Truncation (Photodegradation)Not Specified[1]
Leucoform of ICG-PhotodegradationSpectroscopy[5]

Quantitative Analysis of ICG Degradation

The rate of ICG degradation is highly dependent on the solvent, temperature, and exposure to light. The following tables summarize quantitative data from stability studies.

Table 1: Stability of ICG in Different Media and Conditions

MediumTemperatureLight ConditionStability MetricReference
Water4°CDarkStable for 3 days (20% fluorescence loss)[7][8]
WaterNot SpecifiedNot Specified80% degraded after 24 hours[6]
Whole Blood37°CLight ExposureStable for 5 hours[7][8]

Table 2: Effect of Incubation Temperature on ICG Monomer Degradation

Incubation TemperaturePercentage DegradedReference
3°C13%[9]
22°C25%[9]
40°C42%[9]

Table 3: Initial Photodegradation Quantum Yield (φD,0) in Various Solvents

SolventQuantum Yield (φD,0)Relative StabilityReference
Water (monomeric)~ 1 x 10⁻³Low[5]
Methanol / DMSO~ 1 x 10⁻⁵High[5]
Human Plasma~ 2 x 10⁻⁶Very High[5]

Experimental Protocol: Analysis of this compound Photodegradation

This section details a generalized protocol for inducing and analyzing the photodegradation of this compound, based on methodologies reported in the literature.[2][4][7][8]

G cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Dissolve this compound in Aqueous Buffer (e.g., PBS) to desired concentration Irrad Irradiate Experimental Samples with NIR Laser (e.g., 810 nm) or Broadband Light Source Prep->Irrad Control Prepare Control Sample (Kept in Dark) Quencher Prepare Sample with Singlet Oxygen Quencher (e.g., Sodium Azide) HPLC Inject Aliquots into HPLC System at Various Time Points Irrad->HPLC Detect Monitor Elution using UV-Vis/Fluorescence Detector (e.g., 780-800 nm) HPLC->Detect MS Couple HPLC Eluent to Mass Spectrometer (LC-MS) for Byproduct Identification Detect->MS Data Quantify Peak Areas to Determine Degradation Rate. Identify Byproduct m/z. MS->Data

Diagram 2: Experimental workflow for analyzing this compound photodegradation.

A. Objective To quantify the rate of photodegradation of this compound in an aqueous solution and to identify the resulting degradation byproducts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

B. Materials

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (NaN₃, singlet oxygen quencher)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • Light source: Diode laser (e.g., 810 nm) or a filtered broadband lamp[4]

  • HPLC system with a C18 column and UV-Vis or fluorescence detector

  • Mass spectrometer (e.g., ESI-TOF or Q-TOF) coupled to the HPLC system

C. Procedure

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of DMSO, then dilute to the final working concentration (e.g., 10 µg/mL) in PBS.

    • Divide the solution into three sets:

      • Experimental Group: To be exposed to light.

      • Control Group: To be wrapped in aluminum foil and kept in the dark at the same temperature.

      • Quencher Group: Add sodium azide to a final concentration of 50 mM to the this compound solution before light exposure.[4]

  • Induction of Photodegradation:

    • Place the experimental and quencher group samples under the selected light source.

    • If using a laser, deliver a defined total energy (e.g., 50 J) in pulses.[4]

    • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), draw an aliquot from each sample set and immediately store it in the dark at 4°C to halt further degradation before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high concentration of A, and run a linear gradient to increase the concentration of B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at ~780 nm.

    • Inject equal volumes of each aliquot. The peak corresponding to intact this compound will decrease over time in the experimental sample, while new peaks corresponding to degradation byproducts may appear.

  • Mass Spectrometry Analysis:

    • Divert the eluent from the HPLC column into the mass spectrometer.

    • Operate the MS in positive ion mode to detect the protonated molecular ions [M+H]⁺ of this compound and its byproducts.

    • Acquire mass spectra across a relevant range (e.g., m/z 200-2000).

    • Correlate the retention times of new peaks from the HPLC chromatogram with their corresponding mass spectra to identify the molecular weights of the degradation products.

D. Data Analysis

  • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the t=0 sample.

  • Compare the degradation rate of the experimental group with the control (thermal degradation) and quencher groups (to confirm the role of singlet oxygen).[2]

  • Analyze the mass spectra of the byproduct peaks to propose molecular formulas and potential structures.

Conclusion and Implications

The degradation of this compound is a multifaceted process heavily influenced by environmental factors, particularly light. The primary pathways involve photo-oxidation and oxidative dimerization, leading to a complex mixture of byproducts and a loss of the molecule's essential fluorescent properties. For professionals in research and drug development, a thorough understanding of these degradation patterns is crucial. It informs protocols for the preparation and storage of this compound conjugates, the design of experiments to minimize artifactual data, and the interpretation of in vivo imaging results where the local environment can influence stability. By employing rigorous analytical techniques such as HPLC and MS, researchers can control for degradation and ensure the reliable performance of this powerful NIR probe.

References

An In-depth Technical Guide to the Mechanism of ICG-Amine Conjugation to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical methodologies underlying the conjugation of Indocyanine Green (ICG)-amine to molecules bearing carboxyl groups. This bioconjugation technique is pivotal for the development of targeted near-infrared (NIR) fluorescent probes for a wide range of applications in research, diagnostics, and therapeutics.

Introduction to ICG-Amine and Carboxyl Group Conjugation

Indocyanine green (ICG) is a cyanine dye with strong absorbance and fluorescence in the near-infrared (NIR) spectrum (approximately 700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging.[1] The amine-functionalized derivative, this compound, provides a reactive handle for covalent attachment to various biomolecules.

The conjugation of this compound to carboxyl groups (-COOH) is a widely employed strategy to label proteins, antibodies, polymers, and nanoparticles. This process typically involves the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on the target molecule. The most common and efficient method to achieve this is through carbodiimide chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The Core Mechanism: EDC/NHS-Mediated Amide Bond Formation

The conjugation of this compound to a carboxyl group is not a direct reaction but a two-step process facilitated by activating agents. EDC is a zero-length crosslinker, meaning no part of it remains in the final conjugate, making it ideal for bioconjugation.[2]

Step 1: Activation of the Carboxyl Group

The reaction is initiated by the activation of the carboxyl group on the target molecule by EDC. This reaction is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0, using a non-amine and non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES).[3] EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][3]

Step 2: Nucleophilic Attack by this compound

The O-acylisourea intermediate can directly react with the primary amine of this compound. However, this intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxyl group and release an inactive urea byproduct.[2][3]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or sulfo-NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be purified and stored for later use, though its stability is also pH-dependent.[4]

The final step is the nucleophilic attack of the primary amine of this compound on the NHS ester. This reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.[1][5] At this pH, the primary amine is deprotonated and thus more nucleophilic. This reaction results in the formation of a stable amide bond, covalently linking the ICG molecule to the target, and the release of NHS.

Quantitative Data on Reaction Parameters

The efficiency of the this compound conjugation is influenced by several key parameters. The following tables summarize the impact of these parameters based on available data for EDC/NHS chemistry.

Table 1: Effect of pH on Reaction Steps and Intermediate Stability

ParameterOptimal pH RangeRationale
Carboxyl Activation (EDC) 4.5 - 6.0Promotes the formation of the O-acylisourea intermediate while minimizing EDC hydrolysis.[3][6]
Amine Coupling (to NHS-ester) 7.2 - 8.5Facilitates deprotonation of the primary amine, increasing its nucleophilicity for efficient reaction with the NHS ester.[1][5]
NHS-Ester Half-life
pH 7.04 - 5 hoursRelatively stable, allowing for a reasonable reaction window.[4][7]
pH 8.01 hourIncreased rate of hydrolysis.[4]
pH 8.610 minutesRapid hydrolysis, requiring prompt reaction with the amine.[4][7]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReactantRecommended Molar Excess (relative to Carboxyl Groups)Notes
EDC 1.5x - 10xA higher excess may be necessary for dilute solutions, but too much can lead to side products.[8]
NHS/sulfo-NHS 1.5x - 5xAn excess of NHS can improve reaction speed and yield.[8]
This compound 1.2x - 20xThe optimal ratio depends on the specific reactants and desired degree of labeling and should be determined empirically.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a carboxyl-containing molecule, such as a protein. These protocols should be optimized for specific applications.

Materials and Reagents
  • This compound

  • Carboxyl-containing molecule (e.g., protein, polymer)

  • EDC hydrochloride

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • Desalting columns or dialysis equipment for purification

Two-Step Conjugation Protocol
  • Preparation of Reactants:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a fresh stock solution of EDC and NHS/sulfo-NHS in anhydrous DMSO or water immediately before use. EDC solutions are unstable and should be used promptly.

    • Dissolve the carboxyl-containing molecule in the Activation Buffer to the desired concentration.

    • Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute with Coupling Buffer.

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule in Activation Buffer, add the EDC and NHS/sulfo-NHS stock solutions.

    • A typical starting molar ratio is a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the carboxyl groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to this compound:

    • Immediately add the this compound solution to the activated carboxyl-containing molecule solution.

    • The pH of the reaction mixture can be adjusted to 7.2-7.4 if necessary, using a non-amine-containing base.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reactants and byproducts by size exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Characterization of the ICG Conjugate
  • Spectroscopic Analysis: The success of the conjugation can be confirmed by UV-Vis spectroscopy. The conjugate will exhibit the characteristic absorbance peaks of both the ICG molecule (around 780 nm) and the target molecule (e.g., protein at 280 nm).[1]

  • Degree of Substitution (DOS): The number of ICG molecules conjugated per target molecule can be calculated using the Beer-Lambert law by measuring the absorbance at the respective maxima.[1][9]

  • Mass Spectrometry: For smaller molecules, mass spectrometry can be used to confirm the covalent attachment of this compound.[10][11]

  • HPLC: High-performance liquid chromatography can be used for purification and to assess the purity of the final conjugate.[9][12]

Mandatory Visualizations

Reaction Mechanism

G cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: Amine Coupling (pH 7.2-8.5) cluster_side_reactions Side Reactions Carboxyl Carboxyl Group (-COOH) O_acylisourea O-acylisourea Intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxyl Hydrolysis NHS_ester NHS Ester (more stable) O_acylisourea->NHS_ester + NHS N_acylurea N-acylurea (inactive) O_acylisourea->N_acylurea Rearrangement NHS NHS / sulfo-NHS NHS_ester->Carboxyl Hydrolysis Amide_bond Stable Amide Bond (-CO-NH-ICG) NHS_ester->Amide_bond + this compound ICG_amine This compound (-NH2) Hydrolysis Hydrolysis

Caption: EDC/NHS-mediated conjugation of this compound to a carboxyl group.

Experimental Workflow

G start Start prep Prepare Reactants: - Carboxyl-molecule in Activation Buffer - this compound in Coupling Buffer - Fresh EDC/NHS solutions start->prep activation Activate Carboxyl Groups: - Add EDC and NHS - Incubate 15-30 min at RT prep->activation conjugation Conjugate this compound: - Add this compound solution - Incubate 2-4h at RT or overnight at 4°C activation->conjugation quenching Quench Reaction (Optional): - Add Tris or Glycine buffer conjugation->quenching purification Purify Conjugate: - Desalting column or Dialysis quenching->purification characterization Characterize Conjugate: - UV-Vis Spectroscopy (DOS) - HPLC, Mass Spectrometry purification->characterization end End characterization->end

Caption: A typical experimental workflow for this compound conjugation.

Potential Side Reactions and Troubleshooting

The primary side reactions in EDC/NHS chemistry are the hydrolysis of the O-acylisourea and NHS-ester intermediates, which revert the activated carboxyl group back to its original state, and the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[13] The formation of N-acylurea is an irreversible side reaction that inactivates the activated carboxylic acid.[14] Lowering the reaction temperature and pH can help to suppress the formation of N-acylurea.[15][16]

Troubleshooting Common Issues:

  • Low Conjugation Efficiency:

    • Verify the activity of EDC, as it is moisture-sensitive. Use fresh or properly stored EDC.

    • Optimize the pH for both activation and coupling steps.

    • Increase the molar excess of EDC, NHS, or this compound.

    • Ensure the absence of amine- and carboxyl-containing buffers in the respective reaction steps.

  • Precipitation of Conjugate:

    • This may occur with hydrophobic molecules. Adjust buffer composition or add organic co-solvents if compatible with the target molecule.

  • High Background Signal:

    • Ensure thorough purification to remove all unconjugated this compound.

By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully conjugate this compound to a wide array of molecules, paving the way for advanced applications in biomedical imaging and targeted therapies.

References

Biocompatibility and In Vitro Cytotoxicity of ICG-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications. Its amine-functionalized derivative, ICG-amine, offers a versatile platform for bioconjugation, enabling its use in targeted imaging and therapeutic applications. This technical guide provides an in-depth overview of the biocompatibility and in vitro cytotoxicity profile of this compound, drawing upon existing literature for ICG and its derivatives. While direct comparative studies on the cytotoxicity of ICG versus this compound are limited, the data presented for ICG serves as a critical reference point due to their structural similarities. It is, however, recommended that specific cytotoxicity assessments be conducted for any this compound conjugate intended for clinical or advanced preclinical use.

Biocompatibility Profile

ICG and its derivatives are generally considered to have good biocompatibility.[1] When administered intravenously, ICG rapidly binds to plasma proteins, which confines it to the vascular system and limits its diffusion into interstitial tissues.[2] It is primarily cleared by the liver without undergoing significant metabolism.[2] The amine functional group on this compound is intended to facilitate covalent bonding with other molecules and is not expected to significantly alter the core biocompatibility profile of the ICG molecule in its unconjugated form.

In Vitro Cytotoxicity

The in vitro cytotoxicity of ICG and its derivatives is influenced by several factors, most notably concentration, exposure time, and the presence of light (phototoxicity).[1][3]

Data Presentation: Quantitative Cytotoxicity Data for Indocyanine Green (ICG)

The following tables summarize quantitative data from various studies on the in vitro cytotoxicity of ICG in different cell lines. This data provides a baseline for understanding the potential cytotoxicity of this compound.

Table 1: Dose-Dependent Cytotoxicity of ICG on Human Retinal Pigment Epithelium (ARPE-19) Cells [4]

ICG Concentration (mg/mL)Exposure Time (minutes)Cell Survival (%)
5.0326.1
0.5392.8
0.51102

Table 2: Cytotoxicity of ICG on Cultured Rat Retinal Ganglion Cells (RGC-5) [5]

ICG Concentration (mg/mL)Exposure Time (minutes)Reduction in Cell Viability (%)
1.25129
0.251Not specified, but toxicity observed

Table 3: Cytotoxicity of ICG-Loaded Nanoparticles on Caco-2 Cells [6]

ICG Concentration in NPs (µg/mL)Nanoparticle Concentration (µg/mL)Exposure Time (hours)Cell Viability (%)
10750242 ± 1.6
175245 ± 2.4
0.17.52494.3

Table 4: Phototoxicity of ICG on HeLa Cells [7]

ICG Concentration (µM)Laser Energy Density (J/cm²)Time After Irradiation (hours)Cell Viability
206024Statistically significant cytotoxic effect
949924Significant phototoxic effect
249924Significant phototoxic effect

Table 5: Selective Phototoxicity of ICG on Breast Cancer Cells (MCF-7) vs. Healthy Cells [8]

ICG Concentration (µM)Cell TypeCell Viability (%)
1000MCF-715.83 ± 0.66
1000Healthy Breast Epithelial55.2 ± 2.0
~75MCF-7~50 (IC50)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxicity. The following are standard protocols that can be adapted for this purpose.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., sterile water or DMSO, further diluted in culture medium).[7] Replace the existing medium with the this compound solutions and incubate for the desired exposure time (e.g., 1, 3, 24, or 48 hours).[4][6] Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the MTT assay protocol in a 6-well plate.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS, which is often associated with phototoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound.

  • ROS Probe Incubation: Add a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate.

  • Light Exposure (for phototoxicity): For phototoxicity assessment, expose the cells to a light source with a wavelength corresponding to the absorption peak of this compound (around 800 nm).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key mechanisms and experimental procedures.

G cluster_uptake Cellular Uptake of this compound extracellular Extracellular this compound membrane Cell Membrane extracellular->membrane Binding endocytosis Clathrin-mediated Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Release

Caption: Cellular uptake of this compound primarily occurs via clathrin-mediated endocytosis.

G cluster_ros ROS-Mediated Apoptosis (Phototoxicity) icg_amine Intracellular this compound ros Reactive Oxygen Species (ROS) icg_amine->ros Generation light NIR Light (~800 nm) light->icg_amine mitochondria Mitochondrial Damage ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound phototoxicity leading to apoptosis.

G cluster_workflow In Vitro Cytotoxicity Experimental Workflow cell_culture Cell Culture treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT, Annexin V/PI) incubation->assay data_analysis Data Analysis assay->data_analysis results Results (Cell Viability, Apoptosis Rate) data_analysis->results

Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

Conclusion

This compound holds significant promise for targeted biomedical applications due to its favorable biocompatibility profile, inherited from its parent molecule, ICG. However, its in vitro cytotoxicity, particularly phototoxicity, is a critical consideration in the development of new diagnostic and therapeutic agents. The cytotoxic effects are generally dose- and exposure-time-dependent, with light exposure significantly increasing toxicity through the generation of reactive oxygen species, leading to apoptosis. The provided data on ICG and the detailed experimental protocols offer a foundational framework for researchers to evaluate the safety and efficacy of novel this compound-based constructs. Rigorous in vitro testing is paramount to ensure the safe and effective translation of these promising molecules from the laboratory to clinical applications.

References

Unveiling the Near-Infrared Signature of ICG-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye with exceptional spectral properties in the near-infrared (NIR) window, has become an indispensable tool in biomedical imaging and diagnostics. Its amine-functionalized derivative, ICG-amine, and its amine-reactive counterpart, ICG-NHS ester, offer versatile platforms for bioconjugation, enabling the targeted delivery and visualization of molecules in deep-tissue environments. This technical guide provides an in-depth exploration of the spectral properties of this compound in the NIR range, complete with detailed experimental protocols and visual workflows to empower researchers in their applications.

Core Spectral Properties: A Quantitative Overview

The utility of this compound and its derivatives hinges on their characteristic absorption and emission profiles in the NIR region, a spectral window where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper light penetration and higher signal-to-noise ratios.[1][2] The key spectral parameters for this compound and the commonly used amine-reactive ICG-NHS ester are summarized below for easy comparison.

PropertyThis compoundICG-NHS EsterUnit
Maximum Absorption Wavelength (λmax) 788[3], 789[4]~780[5], 785[6]nm
Maximum Emission Wavelength (λem) 815[3], 814[4]~805[5], 811[6]nm
Molar Extinction Coefficient (ε) 230,000[3]≥ 218,000[6]L⋅mol⁻¹⋅cm⁻¹
Quantum Yield (ΦF) Data not readily availableData not readily available-
Solubility Freely soluble in methanol, chloroform, DMSO, DMF; slightly soluble in water[3]Soluble in DMF, DMSO[6]-

Note: The exact spectral characteristics of ICG and its derivatives can be influenced by the solvent, concentration, and conjugation to biomolecules.[1][7]

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of this compound is crucial for its effective implementation in research and development. The following protocols provide a detailed methodology for key experiments.

Absorbance Spectrum Measurement

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan across the NIR region (e.g., 600-900 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Measure the absorbance spectra of each of the diluted this compound solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectral plots.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length).

Fluorescence Emission Spectrum Measurement

This protocol details the determination of the maximum emission wavelength (λem) of this compound.

Materials:

  • This compound solution (prepared as in the absorbance protocol)

  • Fluorometer with NIR detection capabilities

  • Quartz fluorescence cuvettes

Procedure:

  • Sample Preparation: Use a diluted solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation source to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the determined λmax (e.g., 788 nm).

  • Emission Scan: Scan the emission spectrum over a range that encompasses the expected emission peak (e.g., 780-900 nm).

  • Data Analysis: Identify the wavelength corresponding to the highest fluorescence intensity, which is the maximum emission wavelength (λem).

Relative Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Materials:

  • This compound solution

  • Quantum yield standard solution (e.g., IR-125 in ethanol, ΦF = 0.132)[8]

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of all prepared solutions at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of the this compound (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (nsample² / nstandard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Photostability Assessment

This protocol provides a method to evaluate the photostability of this compound by measuring its photobleaching half-life.[9][10]

Materials:

  • This compound solution

  • Fluorescence microscope with a stable light source and a sensitive camera, or a fluorometer with time-scan capabilities

  • Image analysis software (if using a microscope)

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a standardized concentration (e.g., 1 µM) in a suitable buffer.[9]

  • Initial Fluorescence Measurement: Acquire an initial fluorescence intensity reading (t=0).

  • Continuous Illumination: Continuously expose the sample to the excitation light at a constant intensity.

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a period of time until the intensity has significantly decreased.

  • Data Analysis:

    • Correct for any background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[9]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the utility of ICG derivatives, the following diagrams, generated using the DOT language, illustrate key workflows.

Spectral_Characterization_Workflow cluster_absorbance Absorbance Measurement cluster_fluorescence Fluorescence Measurement A1 Prepare this compound Stock Solution A2 Perform Serial Dilutions A1->A2 A3 Measure Absorbance Spectra (UV-Vis) A2->A3 A4 Determine λmax A3->A4 A5 Plot Absorbance vs. Concentration A3->A5 F2 Excite at λmax A4->F2 Use λmax for excitation A6 Calculate Molar Extinction Coefficient (ε) A5->A6 F1 Prepare Dilute This compound Solution F1->F2 F3 Measure Emission Spectrum (Fluorometer) F2->F3 F4 Determine λem F3->F4

Caption: Workflow for the spectral characterization of this compound.

Protein_Conjugation_Workflow P1 Prepare Protein Solution (e.g., Antibody in PBS) P2 Adjust pH to 8.5-9.0 P1->P2 M Mix Protein and ICG-NHS Ester Solutions P2->M D1 Dissolve ICG-NHS Ester in DMSO D1->M R Incubate Reaction (Room Temperature, Dark) M->R S Purify Conjugate (e.g., Size Exclusion Chromatography) R->S C Characterize Conjugate (Spectroscopy, SDS-PAGE) S->C

Caption: General workflow for protein conjugation using ICG-NHS ester.

Conclusion

This compound and its derivatives are powerful tools for NIR fluorescence imaging, offering a gateway to highly sensitive and specific in vivo and in vitro applications. A thorough understanding of their spectral properties is paramount for the successful design and execution of experiments. This guide provides the foundational quantitative data and detailed experimental protocols necessary for researchers to confidently employ I-CG-amine in their work, paving the way for new discoveries and advancements in drug development and biomedical research.

References

A Technical Guide to ICG-Amine vs. ICG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), the only near-infrared (NIR) fluorophore approved by the FDA for clinical use, is a critical tool in developing targeted optical imaging agents and theranostics.[1][2] Its utility is unlocked through covalent conjugation to biomolecules like antibodies, peptides, and nanoparticles. The choice of reactive derivative is a crucial first step that dictates the entire bioconjugation strategy. This guide provides an in-depth comparison of the two most common amine-related ICG derivatives: ICG-amine and ICG-N-hydroxysuccinimidyl (NHS) ester.

Core Concepts: Chemistry and Reactivity

The fundamental difference between this compound and ICG-NHS ester lies in their reactive functional groups and, consequently, their target moieties on a biomolecule.

  • ICG-NHS Ester: This derivative features an active ester group that is "amine-reactive." It directly targets primary amines (–NH₂), such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[3][4][] This is a direct, one-step conjugation process.

  • This compound: This derivative possesses a primary amine. To conjugate it to a biomolecule, it typically targets carboxylic acid groups (–COOH), found on aspartic acid, glutamic acid residues, or the C-terminus of proteins. This reaction is not direct and requires activation of the carboxyl group using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stabilized with NHS or its water-soluble analog, Sulfo-NHS.[6][7][8] This is a two-step process.

Logical Decision Framework

The choice between these two derivatives depends primarily on the available functional groups on the target biomolecule and the desired conjugation outcome.

G start Start: Choose ICG Derivative target What is the primary available functional group on your biomolecule? start->target amine_group Primary Amines (e.g., Lysine, N-terminus) target->amine_group  Amines carboxyl_group Carboxylic Acids (e.g., Asp, Glu, C-terminus) target->carboxyl_group Carboxyls   nhs_choice Use ICG-NHS Ester amine_group->nhs_choice amine_choice Use this compound (with EDC/NHS activation) carboxyl_group->amine_choice nhs_path Direct, one-step reaction. Forms stable amide bond. nhs_choice->nhs_path amine_path Two-step reaction. Risk of protein cross-linking if not controlled. amine_choice->amine_path

Fig 1. Decision flowchart for selecting the appropriate ICG derivative.

Quantitative Data Summary

The following tables summarize key quantitative parameters for typical bioconjugation reactions involving ICG-NHS ester and this compound. These values are general guidelines and may require optimization for specific applications.[4][6][9][10]

Table 1: Reaction Conditions
ParameterICG-NHS EsterThis compound (with EDC/NHS)Notes
Target Group Primary Amines (e.g., Lysine)Carboxylic Acids (e.g., Asp, Glu)The choice is dictated by the biomolecule's surface chemistry.
Reaction pH 8.0 - 9.0Step 1 (Activation): 4.5 - 6.0Step 2 (Coupling): 7.2 - 8.5NHS ester hydrolysis is a competing reaction that increases at higher pH.[11] EDC activation is most efficient at acidic pH.[6]
Molar Ratio 5:1 to 20:1 (Dye:Protein)Variable; (EDC/NHS > this compound > Protein)Optimal ratios must be determined empirically to achieve the desired Degree of Substitution (DOS).[9]
Reaction Time 30 - 120 minutesStep 1: 15 minStep 2: 2 hoursReaction times can be adjusted based on temperature.[6][9]
Temperature Room Temperature (or 4°C)Room TemperatureLower temperatures (4°C) can be used to slow hydrolysis and control the reaction.[3]
Typical Buffer Bicarbonate or Borate (amine-free)Step 1: MESStep 2: PBSBuffers containing primary amines (e.g., Tris, Glycine) must be avoided in NHS ester reactions as they compete for conjugation.[10]
Table 2: Performance and Stability
ParameterICG-NHS Ester ConjugateThis compound ConjugateNotes
Bond Formed AmideAmideBoth methods result in a highly stable covalent amide bond.[12]
Conjugate Stability HighHighThe stability of the ICG molecule itself is often the limiting factor.
Storage (Dye) -20°C, desiccated, protected from light-20°C, desiccated, protected from lightNHS esters are particularly sensitive to moisture.[10] Reconstituted DMSO stock should be used within weeks.[9]
Storage (Conjugate) 4°C for short-term; -20°C or -80°C for long-term4°C for short-term; -20°C or -80°C for long-termStore in aliquots to avoid freeze-thaw cycles. Adding a carrier protein like BSA can improve stability.[9]
Aqueous Stability ICG itself degrades in aqueous solution; conjugation to proteins often enhances stability and fluorescence.[9][13]Similar to NHS ester conjugates; stability is dependent on the macromolecule and local environment.ICG in water at 4°C in the dark can lose 20% of its fluorescence in three days.[14]

Experimental Protocols

Protocol 1: ICG-NHS Ester Conjugation to an Antibody

This protocol is a standard method for labeling proteins with available lysine residues.

Materials:

  • Antibody (>2 mg/mL) in PBS, pH 7.2-7.4.

  • ICG-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system.

Methodology:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris, glycine), it must be exchanged into PBS (pH 7.2-7.4) via dialysis or a desalting column.[9]

  • pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to 8.5 ± 0.5.[9]

  • ICG-NHS Ester Preparation: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the ICG-NHS ester stock solution to the antibody solution with gentle stirring. A starting molar excess of 10:1 (dye:antibody) is recommended.[9]

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[10]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Separate the ICG-antibody conjugate from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[9]

  • Characterization: Determine the protein concentration and the Degree of Substitution (DOS) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and ~785 nm (for ICG).[9]

Protocol 2: this compound Conjugation to a Protein via EDC/NHS Chemistry

This two-step protocol is used to label proteins with available carboxylic acid groups, minimizing protein-protein cross-linking.

Materials:

  • Protein with carboxyl groups in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • This compound.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Coupling Buffer: PBS, pH 7.2.

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine.

  • Purification: Desalting column or dialysis cassette.

Methodology:

  • Protein Preparation: The protein must be in an amine-free buffer. Exchange into Activation Buffer if necessary.

  • Carboxyl Group Activation: Add EDC (e.g., to ~2 mM final concentration) and Sulfo-NHS (e.g., to ~5 mM final concentration) to the protein solution.[6]

  • Incubation (Step 1): React for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester intermediate.[6]

  • EDC Quenching/Removal: Quench the remaining EDC by adding 2-mercaptoethanol (to 20 mM final concentration). Alternatively, immediately remove excess EDC and activation byproducts using a desalting column equilibrated with Coupling Buffer (PBS).[6]

  • Conjugation Reaction (Step 2): Dissolve this compound in the Coupling Buffer and immediately add it to the activated protein solution.

  • Incubation (Step 2): Allow the reaction to proceed for 2 hours at room temperature.[6]

  • Purification: Purify the ICG-protein conjugate from excess reagents using a desalting column or dialysis.

  • Characterization: Characterize the final conjugate using UV-Vis spectrophotometry as described in Protocol 1.

Mandatory Visualizations

Workflow Diagrams

The following diagrams illustrate the experimental workflows for both conjugation methods.

G cluster_0 ICG-NHS Ester Conjugation Workflow p1 Prepare Antibody (in amine-free buffer, pH 7.2) p2 Adjust pH to 8.5-9.0 (Bicarbonate Buffer) p1->p2 p3 Add ICG-NHS Ester (in DMSO) p2->p3 p4 Incubate 1 hr at RT (Protected from light) p3->p4 p5 Purify Conjugate (Size-Exclusion Chromatography) p4->p5 p6 Characterize (UV-Vis for DOS) p5->p6

Fig 2. Workflow for direct conjugation using ICG-NHS ester.

G cluster_1 This compound (EDC/NHS) Conjugation Workflow a1 Prepare Protein (in amine-free buffer, pH 6.0) a2 Activate Carboxyls (Add EDC & Sulfo-NHS) a1->a2 a3 Incubate 15 min at RT a2->a3 a4 Remove/Quench Excess EDC (Desalting Column) a3->a4 a5 Add this compound (in PBS, pH 7.2) a4->a5 a6 Incubate 2 hrs at RT a5->a6 a7 Purify Conjugate (Size-Exclusion Chromatography) a6->a7 a8 Characterize (UV-Vis for DOS) a7->a8

Fig 3. Two-step workflow for this compound conjugation via EDC/NHS.
Reaction Mechanism

This diagram illustrates the chemical transformations occurring during the conjugation processes.

G cluster_nhs ICG-NHS Ester Pathway cluster_amine This compound Pathway icg_nhs ICG-NHS Ester amide_bond1 ICG-Amide-Protein icg_nhs->amide_bond1 + pH 8-9 protein_nh2 Protein-NH₂ (Lysine) protein_nh2->amide_bond1 protein_cooh Protein-COOH (Asp/Glu) activated_ester Protein-COO-NHS (Activated Ester) protein_cooh->activated_ester + EDC/NHS pH 4.5-6.0 amide_bond2 Protein-Amide-ICG activated_ester->amide_bond2 + pH 7.2-8.5 icg_amine ICG-NH₂ icg_amine->amide_bond2

Fig 4. Simplified reaction schemes for the two conjugation methods.

Conclusion

The selection between this compound and ICG-NHS ester is a strategic choice based on the chemistry of the target biomolecule. ICG-NHS ester offers a straightforward, one-step method for labeling proteins rich in primary amines like antibodies. In contrast, this compound, coupled with EDC/NHS chemistry, provides a robust method for labeling molecules via their carboxylic acid groups. Both pathways, when properly executed and purified, yield stable, covalently linked ICG bioconjugates ready for advanced imaging and therapeutic applications. Careful control of reaction conditions, particularly pH, and empirical optimization of molar ratios are paramount to achieving a high-quality conjugate with the desired degree of labeling.

References

An In-Depth Technical Guide to the Storage and Handling of ICG-Amine Powder and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indocyanine green (ICG) is a tricarbocyanine fluorescent dye with a peak spectral absorption and emission in the near-infrared (NIR) range, making it invaluable for deep-tissue imaging applications.[1][2][3] The amine-reactive derivative, ICG-amine, is specifically designed for conjugation to molecules containing carbonyl groups (e.g., carboxylic acids, aldehydes), enabling the creation of targeted fluorescent probes for research, diagnostics, and drug development.[2][3] The stability of this compound in its powdered form and especially in solution is critical for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of best practices for storing and handling this compound, from initial receipt to experimental application and disposal.

Core Properties of this compound

Understanding the fundamental properties of this compound is essential for its proper use. Key physicochemical and spectral characteristics are summarized below.

PropertyValueSource
Appearance Black or dark green solid/powder.[3][4][5]
Molecular Weight ~829.14 g/mol [4][5][6]
Solubility Freely soluble in DMSO, DMF, methanol, chloroform; slightly soluble in water.[4][6]
Excitation Wavelength (λex) ~788-789 nm[3][4]
Emission Wavelength (λem) ~814-815 nm[3][4]
Molar Extinction Coefficient (ε) ~230,000 L·mol⁻¹·cm⁻¹[4]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound and maintain its fluorescent properties and reactivity. Conditions vary significantly between the lyophilized powder and reconstituted solutions.

FormSolvent/StateTemperatureDurationKey Considerations
Lyophilized Powder Solid-20°C (or <-15°C)Up to 3 yearsMust be kept desiccated and protected from light and moisture.[1][4][6]
DMSO Stock Solution Anhydrous DMSO-20°CUp to 1 monthUse promptly after preparation for best results.[1][6] Avoid repeated freeze-thaw cycles.[1] Some suppliers recommend a shorter duration of less than two weeks.[1]
DMSO Stock Solution Anhydrous DMSO-80°CUp to 6 monthsOffers longer-term stability compared to -20°C storage.[6]
Aqueous Solution Sterile Water2-8°C (Refrigerated)< 6 hoursICG has very poor stability in aqueous environments.[7][8][9] Must be used immediately after preparation.[7][8]
Protein Conjugate Aqueous Buffer (e.g., PBS)4°CUp to 2 monthsRequires a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide).[1] Must be protected from light.[1]
Protein Conjugate Lyophilized or in Aliquots≤ -60°CLong-termRecommended for storage longer than two months.[1]

Reconstitution and Handling

Safe and effective handling begins with proper personal protective equipment and adherence to established protocols for reconstitution.

3.1 Safety Precautions this compound and its reagents should be handled with care in a laboratory setting.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of the powder.[10] Avoid dust formation.[10][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side protection.[10][11]

  • Irritant: ICG is known to cause skin and serious eye irritation.[10][11] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[10][11] Do not empty into drains.[11]

3.2 Reconstitution of this compound Powder The following workflow outlines the standard procedure for preparing a stock solution from lyophilized this compound powder. Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions intended for bioconjugation.[1]

G cluster_prep Preparation cluster_process Process cluster_output Output & Storage powder This compound Powder (Stored at -20°C) reconstitute Add DMSO to Vial powder->reconstitute dmso Anhydrous DMSO dmso->reconstitute mix Vortex or Pipette to Mix Thoroughly reconstitute->mix stock 10-20 mM Stock Solution mix->stock storage Use Immediately or Store at -20°C/-80°C stock->storage

Workflow for the reconstitution of this compound powder into a DMSO stock solution.

Experimental Protocol: Reconstitution

  • Acclimate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM).[1]

  • Mix thoroughly by vortexing or repeated pipetting until the powder is completely dissolved.[1]

  • The stock solution should be used promptly.[1] Extended storage may reduce its reactivity.[1]

The table below provides example volumes of DMSO needed to reconstitute common masses of this compound.[2][6]

Desired ConcentrationVolume for 1 mg this compoundVolume for 5 mg this compound
1 mM 1206.1 µL6.03 mL
5 mM 241.2 µL1.21 mL
10 mM 120.6 µL603.0 µL

Experimental Protocol: Protein Conjugation

This compound is commonly used to label proteins and antibodies. This protocol provides a general methodology for conjugating this compound to a target protein via its primary amine group.

G cluster_prep Step 1: Reagent Preparation cluster_react Step 2: Conjugation cluster_purify Step 3: Purification & Analysis cluster_final Step 4: Storage p_sol Prepare Protein Solution (>2 mg/mL, pH 8.5-9.0) mix Mix Dye and Protein (e.g., 10:1 molar ratio) p_sol->mix d_sol Prepare this compound Stock (10-20 mM in DMSO) d_sol->mix react Incubate at Room Temp (30-60 minutes) mix->react purify Purify via Column (e.g., Sephadex G-25) react->purify analyze Characterize Conjugate (Calculate DOS) purify->analyze store Store Purified Conjugate (4°C or -60°C) analyze->store

Experimental workflow for the conjugation of this compound to a target protein.

Methodology:

  • Prepare Protein Solution:

    • Dissolve the target protein in a buffer free of amines, such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[1]

    • The optimal protein concentration is between 2-10 mg/mL.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using a reaction buffer like 1 M sodium bicarbonate.[1] This alkaline pH is crucial for the conjugation reaction.

  • Prepare Dye Stock Solution:

    • Just before starting the conjugation, reconstitute the this compound powder in anhydrous DMSO to a concentration of 10-20 mM as described in Section 3.2.[1]

  • Perform Conjugation Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. A starting molar ratio of 10 moles of dye to 1 mole of protein is recommended.[1]

    • Ensure the final volume of DMSO in the reaction mixture does not exceed 10%.[1]

    • Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Separate the ICG-labeled protein from the unreacted free dye using a size-exclusion chromatography column, such as Sephadex G-25.[1]

    • Elute with PBS (pH 7.2-7.4) and collect the fractions containing the colored conjugate, which will typically elute first.

  • Characterize the Conjugate (Optional but Recommended):

    • Determine the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λmax of the dye (~785 nm).

    • The optimal DOS for most antibodies is between 2 and 10.[1]

Troubleshooting Common Issues

Proper handling minimizes issues, but problems can still arise. This decision tree provides a logical workflow for troubleshooting.

G start Problem Encountered prob1 Low or No Fluorescence Signal? start->prob1 prob2 Precipitation in Solution? start->prob2 cause1a ICG Degraded prob1->cause1a Yes cause1b Inefficient Conjugation prob1->cause1b No cause2a Poor this compound Solubility prob2->cause2a Yes cause2b Excess DMSO in Reaction prob2->cause2b No sol1a Prepare fresh stock solution. Verify powder storage conditions. cause1a->sol1a sol1b Verify protein buffer pH (8.5-9.0). Check for amine contaminants (Tris). Optimize dye:protein ratio. cause1b->sol1b cause1c Over-labeling (Quenching) cause1b->cause1c No sol1c Reduce dye:protein molar ratio. Aim for DOS between 2-10. cause1c->sol1c sol2a Use anhydrous DMSO for stock. Ensure complete dissolution before use. cause2a->sol2a sol2b Keep final DMSO concentration <10%. Protein may precipitate out. cause2b->sol2b cause2c Protein Aggregation cause2b->cause2c No sol2c Check protein concentration and buffer. Consider adding a stabilizing agent. cause2c->sol2c

A decision tree for troubleshooting common issues with this compound.

References

Technical Guide to ICG-amine: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and experimental use of ICG-amine, a near-infrared fluorescent probe. Adherence to these guidelines is critical for ensuring personnel safety, maintaining reagent integrity, and achieving reliable, reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye, which has been functionalized with a primary amine group. This amine group allows for covalent conjugation to molecules containing carboxyl groups (e.g., carboxylic acids) or aldehydes.[1][2] Its strong absorption and fluorescence in the near-infrared (NIR) spectrum make it an ideal tool for deep-tissue in vivo imaging applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Dark green solid[1]
Molecular Weight ~1001.08 g/mol [1]
Solubility Soluble in DMSO and DMF[1]
Excitation Max (λex) ~789 nm[1]
Emission Max (λem) ~814 nm[1]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be established based on the SDS for the parent compound, Indocyanine Green (ICG), and general best practices for handling fluorescent dyes.[1][3][4] ICG is classified as an irritant.

Disclaimer: The following data is based on the parent compound, Indocyanine Green. The amine derivative may have altered reactivity or toxicity. A thorough risk assessment should be conducted before use.

Table 2: Hazard Identification and Classification (based on Indocyanine Green)

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation
alt text
Warning H315: Causes skin irritation
Eye Irritation
alt text
Warning H319: Causes serious eye irritation
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation

References for Table 2:[1][3][5]

Handling, Storage, and Disposal

Proper handling and storage are paramount to maintain the stability and reactivity of this compound and to ensure laboratory safety.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound in its solid form or in solution.[6][7][8]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when handling larger quantities or if there is a splash hazard.[5]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[1][7]

  • Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: Handle the solid powder in a certified chemical fume hood to avoid inhalation of dust particles.[9] If a fume hood is not available, a respirator with a dust filter may be necessary.

Storage Conditions

This compound is sensitive to light and moisture.

  • Unopened Vial: Upon receipt, store the lyophilized powder at -20°C in a desiccated, dark environment.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[2] Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

Spill & Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]

  • Spill (Solid): Avoid generating dust. Carefully sweep up the material and place it into a designated, sealed container for hazardous waste disposal. Clean the spill area thoroughly.[1]

  • Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weigh boats, and pipette tips in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect unused solutions in a labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[1][3] Do not dispose of down the drain.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Log Store Store at -20°C (Dark, Desiccated) Receive->Store Don_PPE Don Required PPE (Goggles, Gloves, Lab Coat) Store->Don_PPE Begin Experiment Equilibrate Equilibrate Vial to Room Temp Don_PPE->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Collect_Waste Collect Contaminated Waste (Tips, Tubes) Dissolve->Collect_Waste During/After Use Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Safe handling workflow for this compound.

Experimental Protocols: Bioconjugation

The primary amine group on this compound enables its conjugation to molecules containing carboxylic acids via carbodiimide chemistry.[12] The most common method utilizes a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15] This process first activates the carboxyl group to form a semi-stable NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[14][16]

Protocol: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Protein

This protocol describes the labeling of a protein (containing accessible carboxyl groups from aspartic or glutamic acid residues) with this compound.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., MES)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., 1 M Tris-HCl or Hydroxylamine, pH 8.5)

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Prepare the protein solution at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.

  • Equilibrate EDC and Sulfo-NHS to room temperature immediately before use.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water.

  • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • While the activation reaction is proceeding, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately after protein activation, purify the activated protein from excess EDC/Sulfo-NHS using a desalting column pre-equilibrated with ice-cold Coupling Buffer. This step also raises the pH to favor the amine reaction.

  • Immediately add the this compound stock solution to the purified, activated protein. A 10 to 20-fold molar excess of this compound over the protein is a typical starting point. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Quenching and Purification

  • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the this compound-protein conjugate from unreacted dye and byproducts using a desalting column or dialysis, using PBS pH 7.4 as the buffer.

  • Collect the colored fractions corresponding to the labeled protein.

Step 4: Characterization

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~789 nm (for this compound).

  • Store the final conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Conjugation_Workflow cluster_activation Step 1: Carboxyl Activation (pH 6.0) cluster_conjugation Step 2: Amine Conjugation (pH 7.2-7.5) cluster_purification Step 3: Purification & Storage Protein Protein in MES Buffer Add_EDC Add EDC & Sulfo-NHS Protein->Add_EDC Activated_Protein Activated Protein (NHS Ester) Add_EDC->Activated_Protein 15-30 min Purify1 Desalting Column (Buffer Exchange) Activated_Protein->Purify1 Add_ICG Add this compound (in DMSO) Purify1->Add_ICG Conjugate Incubate 2h-O/N (Dark) Add_ICG->Conjugate Quench Quench Reaction (e.g., Tris) Conjugate->Quench Purify2 Purify Conjugate (Desalting/Dialysis) Quench->Purify2 Store Store Conjugate at 4°C Purify2->Store

Caption: Experimental workflow for this compound conjugation.

References

Theoretical Modeling of Indocyanine Green (ICG)-Amine Photophysical Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the photophysical properties of Indocyanine Green (ICG)-amine derivatives. ICG, a near-infrared (NIR) dye approved by the FDA, serves as a versatile platform for the development of targeted fluorescent probes. The introduction of an amine functionality allows for covalent conjugation to biomolecules, opening avenues for advanced diagnostic and therapeutic applications. This document delves into the computational modeling of these derivatives, supported by detailed experimental protocols and a summary of key photophysical data.

Core Concepts: Photophysics of ICG and the Influence of Amine Functionalization

Indocyanine green is a tricarbocyanine dye characterized by its strong absorption and fluorescence in the NIR region, typically between 700 and 900 nm. This "optical window" in biological tissues minimizes autofluorescence and light scattering, enabling deep-tissue imaging. The photophysical properties of ICG are highly sensitive to its environment, including solvent polarity and concentration. In aqueous solutions, ICG tends to form non-emissive H-aggregates at high concentrations, leading to fluorescence quenching.

The introduction of a primary amine group (-NH2) to the ICG core structure serves as a reactive handle for bioconjugation. From a photophysical perspective, the amine group acts as an auxochrome, an electron-donating group that can influence the electronic structure of the cyanine chromophore. This typically results in a bathochromic (red) shift in the absorption and emission spectra. The extent of this shift and the impact on other photophysical parameters, such as quantum yield and fluorescence lifetime, are key areas of investigation for tailoring ICG-amine derivatives for specific applications.

Theoretical modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool to predict and understand these photophysical changes. These computational methods can elucidate the ground and excited state geometries, molecular orbital energies (HOMO and LUMO), and electronic transition energies, offering insights into the absorption and emission characteristics of this compound derivatives.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for the parent ICG molecule and a commercially available this compound derivative. A comprehensive, publicly available dataset for a wide range of this compound derivatives with systematic variations in the amine linker position and length is currently limited in the scientific literature.

CompoundSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Indocyanine Green (ICG)Water~780~810~130,000~0.02~0.17
Indocyanine Green (ICG)Ethanol~780~820---
Indocyanine Green (ICG)DMSO~780~820~224,0000.13-
This compound-788815230,000--

Note: Photophysical properties of ICG are highly dependent on solvent and concentration. The values presented are representative.[1][2][3]

Theoretical Modeling Workflow

Computational chemistry offers a robust framework for predicting the photophysical properties of this compound derivatives, guiding synthetic efforts and interpreting experimental results.

Theoretical_Modeling_Workflow start Define this compound Structure geom_opt Ground State Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize if necessary homo_lumo Analyze Frontier Molecular Orbitals (HOMO/LUMO) verify_min->homo_lumo Proceed es_calc Excited State Calculations (TD-DFT) homo_lumo->es_calc abs_spec Simulate Absorption Spectrum es_calc->abs_spec es_opt Excited State Geometry Optimization (TD-DFT) es_calc->es_opt data_analysis Compare with Experimental Data abs_spec->data_analysis em_spec Simulate Emission (Fluorescence) Spectrum es_opt->em_spec em_spec->data_analysis Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Non-radiative) S2 S₂ (Second Excited Singlet State) T1->S0 Phosphorescence (Typically weak for ICG) Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling synthesis Synthesis of This compound purification Purification (HPLC, Chromatography) synthesis->purification abs_spec Absorption Spectroscopy purification->abs_spec em_spec Emission Spectroscopy purification->em_spec dft_calc DFT/TD-DFT Calculations purification->dft_calc qy_meas Quantum Yield Measurement abs_spec->qy_meas em_spec->qy_meas lt_meas Lifetime Measurement (TCSPC) em_spec->lt_meas validation Model Validation & Refinement qy_meas->validation lt_meas->validation spec_sim Simulate Spectra (Absorption & Emission) dft_calc->spec_sim mo_analysis Molecular Orbital Analysis dft_calc->mo_analysis spec_sim->validation

References

A Technical Guide to the Discovery and Development of Amine-Reactive Indocyanine Green (ICG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the evolution of Indocyanine Green (ICG) from a simple diagnostic dye to a versatile tool for bioconjugation. It details the challenges of native ICG, the development of amine-reactive derivatives, their photophysical properties, and the experimental protocols for their use in creating targeted imaging agents and therapeutics.

Introduction: The Need for Reactive ICG

Indocyanine Green (ICG) is a tricarbocyanine dye that has been a staple in medical diagnostics for decades, first approved by the FDA in 1959.[1] Its utility stems from its strong optical absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a region where biological tissues are most transparent. This property allows for deep tissue imaging with minimal autofluorescence.[2]

However, the native ICG molecule lacks a functional group for stable covalent linkage to biomolecules.[3] This presents a significant limitation for advanced applications that require targeted delivery, such as antibody-drug conjugates or targeted fluorescent probes for image-guided surgery. Early attempts at bioconjugation were often hampered by the dye's poor stability in aqueous solutions, concentration-dependent aggregation, and rapid clearance from the body.[4][5] To overcome these challenges and unlock the full potential of ICG for targeted applications, researchers developed chemically reactive derivatives, with amine-reactive forms being the most prominent.

Discovery and Development of Amine-Reactive ICG

The primary strategy to render ICG suitable for bioconjugation was to introduce a functional group capable of forming a stable covalent bond with primary amines (e.g., the ε-amino group of lysine residues in proteins). The most common and effective functional group for this purpose is the N-hydroxysuccinimide (NHS) ester.

The development of ICG-sulfo-OSu, an ICG derivative featuring a sulfated N-hydroxysuccinimide ester, was a significant milestone.[6] This derivative allows for a straightforward reaction with proteins and other amine-containing molecules under mild conditions, forming a stable amide bond.

Challenges and Second-Generation Derivatives:

While effective, early NHS esters of ICG like ICG-sulfo-OSu were found to be amphiphilic. This property often led to the aggregation of the conjugated antibodies and significant non-covalent binding of the dye, complicating purification and leading to high background signals in vivo, particularly in the liver.[7]

To address these issues, second-generation amine-reactive ICG derivatives were developed. These often incorporate hydrophilic linkers, such as polyethylene glycol (PEG), between the ICG core and the NHS ester.[8] These PEGylated ICG-NHS esters exhibit improved water solubility and reduce non-specific binding, resulting in cleaner conjugates and better in vivo imaging performance.[8]

Data Presentation: Photophysical Properties

The utility of an ICG derivative is defined by its photophysical properties. The following tables summarize key quantitative data for ICG and its amine-reactive derivatives, allowing for easy comparison.

Table 1: General Properties of ICG and Amine-Reactive Derivatives

CompoundMolecular Weight ( g/mol )Reactive GroupKey Features
Indocyanine Green (ICG)774.96NoneFDA-approved, high plasma protein binding.[9]
ICG-Sulfo-OSu930.07Sulfo-NHS EsterAmine-reactive for conjugation to proteins.[1]
ICG-Sulfo-EG4-OSu1177.36Sulfo-NHS EsterPEG4 linker increases hydrophilicity.

Table 2: Spectral Properties of ICG and Derivatives in Various Solvents

CompoundSolvent/MediumAbsorbance Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Indocyanine Green (ICG)DMSO~785~810-820~230,000
ICG-Sulfo-OSuAqueous Buffer~785~805~230,000
ICG-Sulfo-EG8-OSuAqueous Buffer~780~800Not specified

Note: Spectral properties of cyanine dyes are highly dependent on solvent, concentration, and aggregation state. Values are approximate and compiled from various sources.[8][9]

Mandatory Visualizations: Pathways and Workflows

Diagram 1: Synthesis of Amine-Reactive ICG-NHS Ester

The following diagram illustrates the general chemical pathway for creating an amine-reactive NHS ester from an ICG molecule that has been functionalized with a carboxylic acid. This is a standard and widely used method in bioconjugation chemistry.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product ICG_COOH ICG-Carboxylic Acid Activation Carbodiimide Activation ICG_COOH->Activation 1. Reacts with EDC EDC EDC->Activation NHS N-Hydroxysuccinimide NHS->Activation 2. Traps intermediate ICG_NHS ICG-NHS Ester (Amine-Reactive) Activation->ICG_NHS Forms stable NHS ester

General synthesis pathway for an ICG-NHS ester.
Diagram 2: Experimental Workflow for Antibody Labeling

This diagram outlines the key steps involved in conjugating an amine-reactive ICG derivative to a monoclonal antibody (mAb).

G start Start: Prepare Reagents prep_protein 1. Prepare Antibody Solution (e.g., 2 mg/mL in pH 8.5-9.0 buffer) start->prep_protein prep_dye 2. Prepare ICG-NHS Stock (e.g., 10-20 mM in anhydrous DMSO) start->prep_dye conjugation 3. Run Conjugation Reaction (Mix dye and protein, incubate 1 hr at RT) prep_protein->conjugation prep_dye->conjugation purification 4. Purify Conjugate (Size exclusion chromatography, e.g., Sephadex G-25) conjugation->purification characterization 5. Characterize Conjugate (Measure absorbance at 280 nm and ~785 nm) purification->characterization end End: Purified ICG-mAb characterization->end

Workflow for creating an ICG-antibody conjugate.
Diagram 3: Mechanism of Targeted Tumor Imaging

This diagram illustrates the logical relationship of how an ICG-antibody conjugate is used for targeted in vivo fluorescence imaging of a tumor.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Imaging and Detection injection 1. IV Injection of ICG-Antibody Conjugate circulation 2. Conjugate circulates in bloodstream injection->circulation binding 3. Antibody binds to specific tumor antigen circulation->binding Tumor Targeting accumulation 4. ICG accumulates at tumor site binding->accumulation excitation 5. Excite with NIR Light (~780 nm) accumulation->excitation Ready for Imaging emission 6. Detect ICG Fluorescence (~810 nm) excitation->emission imaging_system 7. Tumor Visualization emission->imaging_system

Targeted tumor imaging with an ICG-antibody conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments involving amine-reactive ICG derivatives.

Protocol 1: General Protein Labeling with ICG-NHS Ester

This protocol is adapted for labeling IgG antibodies but can be optimized for other proteins.

Materials:

  • Protein (e.g., IgG antibody) solution, free of sodium azide and carrier proteins like BSA.

  • Amine-Reactive ICG (e.g., ICG-Sulfo-OSu).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0.[10]

  • Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • Prepare Protein Solution (Solution A):

    • Adjust the protein concentration to 2-10 mg/mL in PBS.

    • Add Reaction Buffer to constitute 10% of the final reaction volume (e.g., add 10 µL of 1 M sodium bicarbonate to 90 µL of protein solution).[10]

    • Ensure the final pH is between 8.0 and 9.0.

  • Prepare Dye Stock Solution (Solution B):

    • Immediately before use, dissolve the amine-reactive ICG powder in anhydrous DMSO to a concentration of 10-20 mM.[10]

    • Vortex thoroughly to ensure the dye is fully dissolved. This solution is sensitive to moisture and should be used promptly.

  • Run Conjugation Reaction:

    • Calculate the volume of Solution B needed for the desired dye-to-protein molar ratio (a starting ratio of 10:1 is common).

    • Add the calculated volume of the ICG-NHS stock solution (Solution B) to the protein solution (Solution A) while gently vortexing. The final DMSO concentration in the reaction mixture should be less than 10%.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purify the Conjugate:

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).

    • Load the entire reaction mixture onto the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the ICG-labeled protein. The second, slower-moving band is the unconjugated free dye.

    • Collect the fractions containing the purified conjugate.[1]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of the ICG derivative (~785 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using its molar extinction coefficient.

    • The DOL is the molar ratio of the dye to the protein.

Conclusion

The development of amine-reactive ICG derivatives has transformed ICG from a non-specific diagnostic agent into a powerful tool for creating highly specific molecular imaging probes and therapeutic agents. By enabling the stable, covalent attachment of ICG to biomolecules, these derivatives have opened new frontiers in fluorescence-guided surgery, targeted cancer therapy, and advanced diagnostics. Ongoing research continues to refine these molecules, with innovations like PEGylation improving their in vivo performance and expanding their potential applications in precision medicine.

References

Methodological & Application

Application Notes: ICG-Antibody Conjugation for In Vivo Near-Infrared (NIR) Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo studies, offering significant advantages such as deep tissue penetration and low autofluorescence. Indocyanine green (ICG), the only NIR fluorophore approved by the U.S. Food and Drug Administration (FDA) for clinical use, is an attractive agent for developing targeted imaging probes.[1][2][3] When conjugated to monoclonal antibodies (mAbs) that target specific cell surface antigens, ICG enables highly specific visualization of tissues, such as tumors, in vivo.

The most common and robust method for creating these conjugates involves the reaction of an amine-reactive ICG derivative, such as ICG-N-hydroxysuccinimide (NHS) ester, with the primary amines on lysine residues of the antibody. An alternative, though less common, approach involves coupling an ICG molecule functionalized with a primary amine (ICG-amine) to the antibody's carboxyl groups (aspartic and glutamic acid residues) using carbodiimide chemistry.

A fascinating property of ICG-antibody conjugates is that their fluorescence is often quenched when the dye is bound to the protein in circulation.[1][4] Upon binding to the target cell and subsequent internalization into endolysosomes, the conjugate is degraded, releasing the ICG from its quenched state and activating a strong fluorescent signal.[1][4] This "switch-on" mechanism can lead to exceptionally high tumor-to-background ratios, making these conjugates highly effective activatable probes for molecular imaging.[1]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ICG-antibody conjugates, as well as a standard protocol for their application in preclinical in vivo tumor imaging.

Diagram 1: Workflow for ICG-NHS Ester Conjugation to an Antibody

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & QC cluster_3 Application Ab_Prep Antibody Preparation (Buffer Exchange, Purity Check) Reaction Reaction (Mix Antibody and ICG-NHS at pH 8.0-8.5, Incubate 1h) Ab_Prep->Reaction Dye_Prep Dye Preparation (Dissolve ICG-NHS in DMSO) Dye_Prep->Reaction Purify Purification (Size-Exclusion Chromatography) Reaction->Purify Quench (optional) Characterize Characterization (UV-Vis for DOL, SDS-PAGE) Purify->Characterize InVivo In Vivo Imaging Characterize->InVivo

Caption: Workflow for creating and using ICG-antibody conjugates.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

It is critical to ensure the antibody is in an appropriate buffer, free of amine-containing stabilizers like Tris, glycine, or excess proteins like bovine serum albumin (BSA), which will compete with the labeling reaction.[5]

  • Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or phosphate-buffered saline, PBS). This can be achieved using dialysis or a desalting column (e.g., Zeba™ Spin Desalting Column).[6][7]

  • Concentration Adjustment: Adjust the antibody concentration to a recommended range of 2-3 mg/mL.[5] If the antibody concentration is too low (<0.5 mg/mL), it can reduce conjugation efficiency.

  • Purity Check: Ensure the antibody is >95% pure for optimal results.

Protocol 2: ICG-NHS Ester Conjugation to Antibody Amines (Standard Method)

This protocol targets the primary amines of lysine residues on the antibody.[5][8][9]

  • Prepare ICG-NHS Ester Stock Solution: Immediately before use, dissolve the amine-reactive ICG-NHS ester (e.g., ICG-sulfo-OSu) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Protect the solution from light.

  • Adjust Antibody Buffer pH: Ensure the antibody solution is at a pH of 8.0-8.5 to facilitate the reaction with non-protonated amine groups.[] If the antibody is in PBS (pH ~7.4), add 1/10th volume of 1 M sodium bicarbonate solution.[5]

  • Initiate Conjugation Reaction: Add the ICG-NHS ester stock solution to the antibody solution while gently stirring. The molar ratio of dye to antibody should be optimized, but starting ratios of 5:1 to 20:1 are common.[2][3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes. This step is optional if the conjugate is immediately purified.

Protocol 3: this compound Conjugation to Antibody Carboxyl Groups (Alternative Method)

This two-step method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the antibody's carboxyl groups for reaction with an amine-functionalized ICG molecule.[11][12]

  • Prepare Solutions:

    • Antibody: Prepare the antibody at 2 mg/mL in an amine-free buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[6]

    • EDC/NHS: Immediately before use, prepare fresh solutions of EDC and NHS (or water-soluble sulfo-NHS) in the MES buffer.[6][11][12]

    • This compound: Dissolve the this compound in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Activate Antibody Carboxyl Groups: Add EDC and NHS to the antibody solution. A typical final concentration is ~2 mM EDC and ~5 mM NHS.[6] Incubate for 15-30 minutes at room temperature.[6][12]

  • Purify Activated Antibody: Immediately remove excess and quenched EDC/NHS using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).[6] This prevents unwanted cross-linking of the this compound.

  • Conjugation Reaction: Add the this compound solution to the purified, activated antibody solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

  • Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[6]

Protocol 4: Purification of ICG-Antibody Conjugate

Purification is essential to remove unreacted ICG, which can cause high background signals in vivo. Size-exclusion chromatography (SEC) is the most common method.[13]

  • Column Preparation: Prepare an SEC column (e.g., Sephadex G-25) equilibrated with sterile PBS (pH 7.4).[5][13]

  • Sample Loading: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the conjugate with PBS. The ICG-antibody conjugate, being larger, will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.

  • Fraction Collection: Collect the first colored fraction containing the purified conjugate.

  • Concentration: If necessary, concentrate the purified conjugate using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).

Protocol 5: Characterization and Calculation of Degree of Labeling (DOL)

The DOL, or the average number of ICG molecules per antibody, is a critical quality parameter.[14][15] It can be determined using UV-Vis spectrophotometry.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of ICG (~780-800 nm).[14]

  • Calculate DOL: Use the following formula to calculate the DOL:[14]

    DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max)

    Where:

    • A_max: Absorbance of the conjugate at the ICG maximum wavelength.

    • A_280: Absorbance of the conjugate at 280 nm.

    • ε_prot: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[16]

    • ε_max: Molar extinction coefficient of ICG at its λ_max (typically ~200,000 M⁻¹cm⁻¹).

    • CF_280: Correction factor (A_280 / A_max of free ICG dye) to account for the dye's absorbance at 280 nm.[14][16]

    An optimal DOL for antibodies is generally between 2 and 10.[16][17] Higher ratios can lead to aggregation and reduced fluorescence due to self-quenching.[17]

Diagram 2: Mechanism of Action for Tumor Targeting

G Inject 1. IV Injection of ICG-Antibody Conjugate Circulate 2. Circulation in Bloodstream (Fluorescence is Quenched) Inject->Circulate Bind 3. Antibody Binds to Tumor Cell Antigen Circulate->Bind EPR Effect & Active Targeting Internalize 4. Internalization into Endolysosomes Bind->Internalize Degrade 5. Conjugate Degradation Internalize->Degrade Activate 6. ICG is Released (Fluorescence Activates) Degrade->Activate Image 7. NIR Signal Detected from Tumor Activate->Image

Caption: Targeted delivery and activation of ICG-antibody conjugates.

Protocol 6: In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general framework for using ICG-antibody conjugates in a subcutaneous xenograft mouse model.[18][19]

  • Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with 1-2% isoflurane).[19] Place the mouse on the imaging stage of an in vivo imaging system equipped for NIR fluorescence. Maintain body temperature with a heating pad.

  • Baseline Imaging: Acquire a baseline fluorescence image before injection to assess autofluorescence.[19]

  • Conjugate Administration: Inject the purified ICG-antibody conjugate intravenously (IV) via the tail vein. A typical dose is 10-20 µg of the conjugate.[2][3]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 24, 48, 72, and 168 hours) to monitor biodistribution, tumor accumulation, and clearance.[2][3][20] Use appropriate filters for ICG (e.g., Excitation: 700-770 nm, Emission: >790 nm).[2]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.[19]

    • Calculate the tumor-to-background ratio (TBR) at each time point to determine the optimal imaging window.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, etc.) for ex vivo imaging to confirm the in vivo signal distribution.[19][21]

Diagram 3: Workflow for In Vivo Imaging Study

G Start Start: Tumor-Bearing Mouse Anesthetize Anesthetize Mouse Start->Anesthetize Baseline Acquire Baseline Fluorescence Image Anesthetize->Baseline Inject IV Injection of ICG-Ab Conjugate Baseline->Inject Acquire Acquire Images at Multiple Time Points Inject->Acquire Analyze Analyze Images (ROI, TBR) Acquire->Analyze FinalTP Final Time Point? Analyze->FinalTP FinalTP->Acquire No ExVivo Euthanize & Excise Organs FinalTP->ExVivo Yes ExVivoImage Ex Vivo Imaging ExVivo->ExVivoImage End End of Study ExVivoImage->End

Caption: Step-by-step workflow for a preclinical imaging experiment.

Data Presentation

Table 1: Summary of ICG-Antibody Conjugation Parameters

This table summarizes typical reaction conditions and outcomes for the conjugation of an amine-reactive ICG derivative (ICG-sOSu) to the antibody panitumumab. Note that higher molar ratios of dye lead to a higher degree of labeling but significantly lower yields of the desired monomeric conjugate due to increased aggregation.[2][3]

Molar Reaction Ratio (ICG-sOSu : mAb)Average Degree of Labeling (DOL)Yield of Desired ConjugateYield of High Molecular Weight (HMW) AggregatesReference
5:1~1.0~72%~14%[2][3]
10:1~2.0~53%~30%[2][3]
20:1~5.0~19%~51%[2][3]
Table 2: In Vivo Imaging Performance of ICG-Antibody Conjugates

This table presents representative tumor-to-background ratios (TBR) for different ICG-antibody conjugates in preclinical tumor models. Higher DOL and activatable properties can lead to superior TBRs.

ConjugateTargetTumor ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Reference
Panitumumab-ICG (DOL ~1)HER1LS-174T XenograftDay 3~2.5[2]
Panitumumab-ICG (DOL ~2)HER1LS-174T XenograftDay 3~4.0[2]
Panitumumab-ICG (DOL ~2)HER1LS-174T XenograftDay 7~5.5[2]
Trastuzumab-ICG (1:5 ratio)HER23T3/HER2+ Xenograft24 hours>5.0[1]
HSA-ICG(EPR Effect)MDA-MB-231 Xenograft24 hours8.19 ± 1.30[21]

Troubleshooting

IssuePotential CauseRecommendation
Low or No Signal Low antibody concentration.Concentrate antibody to >0.5 mg/mL before labeling.
Impure antibody (>95% purity recommended).Purify the antibody before conjugation.
Interfering substances in buffer (Tris, glycine, BSA).Perform buffer exchange into an amine-free buffer.[5]
Hydrolyzed ICG-NHS ester.Prepare dye stock solution immediately before use; protect from moisture.
High Background Signal Presence of free, unconjugated ICG.Ensure thorough purification of the conjugate, for example, using size-exclusion chromatography.[13]
Conjugate Aggregation High DOL; hydrophobicity of ICG.Optimize the dye:antibody molar ratio to be as low as possible while achieving desired signal.[2][3] Consider using PEGylated ICG derivatives to improve solubility.[22]
Low Conjugation Yield Incorrect pH for the reaction.For NHS ester chemistry, ensure the pH is between 8.0 and 8.5. For EDC chemistry, use a two-step pH process (activation at pH 5-6, conjugation at pH 7.2-7.5).[6]

References

Application Notes and Protocols: ICG-Amine Functionalization of Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its ability to absorb and emit light in the NIR region (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging. However, the clinical application of free ICG is limited by its poor stability in aqueous solutions, rapid clearance from the body, and non-specific binding to plasma proteins.

To overcome these limitations, ICG can be encapsulated within or conjugated to nanoparticles. Functionalizing nanoparticles with ICG-amine derivatives offers a versatile platform for targeted drug delivery and image-guided therapy. The amine group on the ICG molecule provides a reactive handle for covalent attachment to nanoparticles, ensuring greater stability and preventing premature dye leakage. This approach combines the diagnostic capabilities of ICG with the therapeutic potential of nanoparticle-based drug delivery systems.

Advantages of this compound Functionalized Nanoparticles
  • Enhanced Stability: Covalent conjugation of ICG to nanoparticles prevents its aggregation and degradation in aqueous environments.

  • Improved Pharmacokinetics: Nanoparticle formulation prolongs the circulation time of ICG, allowing for accumulation in target tissues through the enhanced permeability and retention (EPR) effect.

  • Targeted Delivery: The nanoparticle surface can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to diseased cells, minimizing off-target effects.

  • Theranostic Applications: The combined platform enables simultaneous imaging (diagnosis) and therapy, allowing for real-time monitoring of drug delivery and therapeutic response.

  • Photothermal Therapy (PTT): Upon NIR laser irradiation, ICG can generate heat, leading to the thermal ablation of cancer cells.

Applications
  • Image-Guided Surgery: Real-time fluorescence imaging to delineate tumor margins for precise surgical resection.

  • Targeted Cancer Therapy: Delivery of chemotherapeutic agents to tumor sites, monitored by ICG fluorescence.

  • Photothermal Therapy: As a standalone or combination therapy for localized cancer treatment.

  • Drug Release Monitoring: Changes in ICG's fluorescence properties upon drug release can be used to track therapeutic agent deployment.

Quantitative Data Summary

The physicochemical properties of this compound functionalized nanoparticles are critical for their in vivo performance. The following table summarizes typical quantitative data for these nanoparticles.

ParameterTypical RangeSignificance
Size (Hydrodynamic Diameter) 100 - 200 nmInfluences circulation half-life, biodistribution, and cellular uptake. Sizes within this range are optimal for exploiting the EPR effect in tumors.
Polydispersity Index (PDI) < 0.2Indicates a narrow particle size distribution, which is crucial for reproducible in vivo behavior.
Zeta Potential -30 mV to +30 mVAffects colloidal stability and interactions with cell membranes. A slightly negative or positive charge can prevent aggregation.
ICG Loading Efficiency > 80%High loading efficiency ensures a strong fluorescence signal for imaging and an effective therapeutic dose.
Drug Encapsulation Efficiency > 70%High encapsulation efficiency is essential for delivering a therapeutic payload effectively.

Experimental Protocols

Protocol 1: Amine Functionalization of PLGA Nanoparticles

This protocol describes the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles to introduce primary amine groups.

Materials:

  • PLGA (50:50)

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) with a terminal amine group (PEG-PLGA-NH2)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (4% w/v)

  • Deionized (DI) water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Polymer Solution Preparation: Dissolve 50 mg of PLGA and 5 mg of PEG-PLGA-NH2 in 2 mL of DCM.

  • Emulsification: Add the polymer solution dropwise to 10 mL of 4% PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes on ice (30 seconds on, 30 seconds off) to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove residual PVA.

  • Resuspension: Resuspend the amine-functionalized PLGA nanoparticles in an appropriate buffer (e.g., PBS pH 7.4) for storage at 4°C.

Protocol 2: this compound Conjugation to Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent conjugation of an amine-reactive ICG derivative (ICG-NHS ester) to the amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • ICG-NHS ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units (100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse 10 mg of amine-functionalized nanoparticles in 1 mL of Activation Buffer.

  • Activation of ICG: In a separate tube, dissolve 1 mg of ICG-NHS ester in 100 µL of DMSO.

  • Carbodiimide Coupling Reagent Preparation: Immediately before use, prepare a solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

  • Activation of Nanoparticles: Add 100 µL of the EDC/NHS solution to the nanoparticle suspension. Incubate for 15 minutes at room temperature with gentle shaking.

  • Conjugation Reaction: Add the ICG-NHS ester solution to the activated nanoparticle suspension. Incubate for 2 hours at room temperature in the dark with gentle shaking.

  • Quenching: Add 100 µL of Quenching Solution to the reaction mixture to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the ICG-functionalized nanoparticles by washing three times with PBS using centrifugal filter units to remove unreacted ICG and coupling reagents.

  • Final Product: Resuspend the final this compound functionalized nanoparticles in PBS for characterization and use.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation cluster_1 ICG Conjugation a PLGA + PEG-PLGA-NH2 in DCM b Emulsification in PVA Solution a->b c Solvent Evaporation b->c d Washing & Collection c->d e Amine-Functionalized Nanoparticles d->e f Nanoparticle Activation with EDC/NHS e->f EDC/NHS Chemistry g Addition of ICG-NHS Ester f->g h Conjugation Reaction g->h i Quenching & Purification h->i j This compound Functionalized Nanoparticles i->j G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP ICG-Nanoparticle Receptor Receptor NP->Receptor Binding Clathrin Clathrin Coat Formation Receptor->Clathrin Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Invagination Endosome Early Endosome Vesicle->Endosome Uncoating Lysosome Lysosome (Drug Release) Endosome->Lysosome Recycling Receptor Recycling Endosome->Recycling G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP ICG-Nanoparticle Caveolae Caveolae NP->Caveolae Binding Caveosome Caveosome Caveolae->Caveosome Internalization EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Golgi Golgi Apparatus Caveosome->Golgi

Application Notes & Protocols: ICG-Amine for Near-Infrared Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indocyanine green (ICG) is a cyanine dye with a long history of use in medical diagnostics.[1][2] Its amine-reactive derivative, ICG-amine, enables its conjugation to various biomolecules, making it a powerful tool for near-infrared (NIR) fluorescence microscopy. This modality offers significant advantages for in vitro and in vivo imaging, including deeper tissue penetration and reduced autofluorescence, leading to improved signal-to-noise ratios.[3][4] These application notes provide detailed protocols for utilizing this compound, from biomolecule conjugation to advanced imaging techniques.

Properties of this compound

This compound possesses favorable photophysical characteristics for imaging within the NIR window (700-900 nm). Key properties are summarized below.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex) ~789 nm[5]
Emission Maximum (λem) ~814 nm[5]
Molar Extinction Coefficient Not specified for this compound, but ICG is ~200,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO[1][5]
Biocompatibility Good biocompatibility with minimal toxicity

Applications in Near-Infrared Fluorescence Microscopy

The versatility of this compound allows for its use in a wide array of research and preclinical applications.

  • Tumor Imaging: When conjugated to tumor-targeting antibodies, this compound facilitates the visualization of tumor margins and metastases.[6]

  • Lymphatic System Imaging: this compound can be used to map lymphatic drainage and identify sentinel lymph nodes, crucial for cancer staging.[7][8][9]

  • Angiography: Intravenous administration of this compound enables real-time visualization of blood flow and vascular integrity.[1][2]

  • Cell Tracking: Cells labeled with this compound can be tracked in vivo to study migration, proliferation, and other cellular processes.

Experimental Protocols

Conjugation of this compound to Proteins (e.g., Antibodies)

This protocol outlines a general method for labeling proteins with this compound using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • NHS ester-activated ICG (or NHS ester crosslinker if starting with this compound)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[1]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[2]

Procedure:

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer. The pH should be between 8.0 and 9.0 for optimal conjugation.[1][2]

  • Prepare ICG-NHS Ester Solution: Dissolve the amine-reactive ICG derivative in anhydrous DMSO to a concentration of 10-20 mM immediately before use.[1]

  • Conjugation Reaction: Add the ICG-NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein).[6] The optimal ratio should be determined empirically for each protein.[1]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.[2]

  • Purification: Separate the ICG-protein conjugate from unconjugated dye using a size-exclusion chromatography column.[2]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~785 nm (for ICG). A DOL of 2-10 is typically recommended for antibodies.[1][2]

Workflow for this compound Conjugation to a Targeting Ligand

G cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Characterization ICG_NHS ICG-NHS Ester in DMSO Mix Mix & Incubate (RT, 30-60 min, dark) ICG_NHS->Mix Targeting_Ligand Targeting Ligand in Reaction Buffer (pH 8-9) Targeting_Ligand->Mix SEC Size-Exclusion Chromatography Mix->SEC Characterize Determine DOL (Absorbance at 280 & 785 nm) SEC->Characterize Purified_Conjugate Purified ICG-Conjugate Characterize->Purified_Conjugate

Caption: Workflow for the conjugation of this compound to a targeting ligand.

In Vitro Near-Infrared Fluorescence Microscopy

This protocol describes the imaging of cells labeled with this compound conjugates.

Materials:

  • Cells of interest cultured on imaging-compatible plates or slides

  • This compound labeled conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with NIR excitation (e.g., ~780 nm) and emission filters (e.g., >810 nm)

Procedure:

  • Cell Treatment: Incubate cultured cells with the this compound conjugate in culture medium for a predetermined time and concentration.

  • Washing: Gently wash the cells with PBS to remove any unbound conjugate.

  • Imaging: Acquire fluorescence images using the NIR imaging system. It is crucial to also acquire a baseline image of untreated cells to account for any autofluorescence.[10]

In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general framework for in vivo imaging in animal models.

Materials:

  • Animal model (e.g., mouse)

  • This compound labeled conjugate

  • Sterile PBS or saline for injection

  • In vivo imaging system with NIR fluorescence capabilities

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Baseline Imaging: Acquire a pre-injection fluorescence image to determine background autofluorescence.[10]

  • Injection: Administer the this compound conjugate via an appropriate route (e.g., intravenous, subcutaneous).[7][10] Dosing will depend on the specific application and conjugate.

  • Dynamic Imaging: Acquire images at multiple time points post-injection to monitor the biodistribution, target accumulation, and clearance of the conjugate.[10][11]

  • Ex Vivo Analysis (Optional): After the final in vivo imaging, organs of interest can be excised for ex vivo imaging to confirm the biodistribution of the fluorescent signal.[11]

Signaling Pathway Visualization

This compound conjugates are valuable for visualizing dynamic cellular processes like receptor-mediated endocytosis.[12][13][14] By labeling a ligand with this compound, its binding to a cell surface receptor and subsequent internalization can be tracked in real-time.[15]

Signaling Pathway for Receptor-Mediated Endocytosis

G Ligand ICG-Labeled Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Clathrin-Mediated Internalization Binding->Internalization Endosome Early Endosome Internalization->Endosome Sorting Sorting Endosome->Sorting Degradation Lysosomal Degradation Sorting->Degradation Recycling Receptor Recycling to Membrane Sorting->Recycling

Caption: Visualization of receptor-mediated endocytosis using an ICG-labeled ligand.

Data Presentation and Troubleshooting

Clear presentation of quantitative data is essential for interpreting results.

Table 2: Example of In Vivo Tumor Targeting Data

Time Post-Injection (h)Tumor Signal (Arbitrary Units)Muscle Signal (Arbitrary Units)Tumor-to-Muscle Ratio
15.2 x 10⁵4.8 x 10⁵1.1
61.8 x 10⁶3.5 x 10⁵5.1
244.5 x 10⁶2.1 x 10⁵21.4
483.2 x 10⁶1.5 x 10⁵21.3

Low signal or high background can be common challenges in fluorescence imaging.

Logical Flow for Optimizing In Vivo Imaging Signal

G Start Start: Weak or No Signal Check_Conjugate Verify Conjugate (DOL, Stability) Start->Check_Conjugate Optimize_Dose Increase Injection Dose Start->Optimize_Dose Optimize_Time Adjust Imaging Timepoints Start->Optimize_Time Check_System Verify Imaging System (Filters, Laser Power) Start->Check_System Positive_Control Include Positive Control Start->Positive_Control End End: Improved Signal Check_Conjugate->End Optimize_Dose->End Optimize_Time->End Check_System->End Positive_Control->End

Caption: Decision tree for troubleshooting and optimizing in vivo imaging signals.

References

Application Notes and Protocols for ICG-Amine in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Indocyanine Green (ICG)-amine in photothermal therapy (PTT). It is intended to guide researchers in the synthesis, characterization, and application of ICG-amine-based nanoplatforms for cancer therapy.

Application Notes

Indocyanine Green (ICG) is a near-infrared (NIR) dye approved by the Food and Drug Administration (FDA) for clinical use in diagnostics. Its strong absorption in the NIR region (around 800 nm) and its ability to convert light energy into heat make it a promising agent for photothermal therapy (PTT). However, the clinical application of free ICG for PTT is limited by its poor stability in aqueous solutions, rapid plasma clearance, and non-specific biodistribution.

To overcome these limitations, ICG can be encapsulated within or conjugated to nanoparticles. The use of this compound, a derivative of ICG containing a primary amine group, allows for stable covalent conjugation to nanoparticles with surface functional groups such as carboxyl acids. This approach enhances the stability of ICG, improves its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and consequently, amplifies its photothermal efficacy.

Key Advantages of this compound Nanoparticles in PTT:

  • Enhanced Stability: Covalent conjugation prevents the premature degradation and aggregation of ICG in physiological environments.

  • Improved Tumor Targeting: Nanoparticle formulation leads to passive tumor targeting via the EPR effect, increasing the concentration of ICG at the tumor site.

  • Increased Photothermal Conversion Efficiency: The nanoparticle formulation can enhance the photothermal conversion efficiency of ICG.

  • Combined Therapy: this compound nanoparticles can be further modified to co-deliver chemotherapeutic drugs, enabling synergistic chemo-photothermal therapy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ICG-based nanoparticles for photothermal therapy.

Table 1: Physicochemical Properties of ICG-Based Nanoparticles

Nanoparticle FormulationCore MaterialAverage Size (nm)ICG Loading Efficiency (%)Photothermal Conversion Efficiency (η, %)Reference
ICG@PSMAPoly(styrene-co-maleic anhydride)~120Not Reported~70[1]
BSA@ICG-DOXBovine Serum Albumin~19560.57Not Reported[2]
ICG-conjugated GeNPsGermaniumNot ReportedNot Reported51[3]
ICG@PDA@PEGPolydopamine140Not Reported43.7[4]
ICG/LAP–PDA–PEG–RGDLaponite/PolydopamineNot Reported94.1Not Reported[5]

Table 2: In Vitro Efficacy of ICG-Based Nanoparticles in PTT

Nanoparticle FormulationCell LineLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Cell Viability (%)Reference
ICG@PSMAHeLa8080.93~30[1]
ICG-conjugated GeNPs4T1808Not Reported1032[3]
ICG@PDA@PEGHeLa808Not ReportedNot Reported13.9[4]
PHSA-ICG-TAT4T18082.05~20 (at 10 µM ICG)[6]

Table 3: In Vivo Efficacy of ICG-Based Nanoparticles in PTT

Nanoparticle FormulationAnimal ModelLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Tumor Temperature Increase (°C)Therapeutic OutcomeReference
ICG-conjugated GeNPs4T1 tumor-bearing mice8081.010~13.2 (up to 57.3 °C)Tumor diminishment over 14 days[3]
ICG@PDA@PEGHeLa tumor-bearing nude mice8080.810~25 (up to ~60 °C)Good anti-tumor effect[4]
PHSA-ICG-TAT4T1 tumor-bearing mice8081.05Not ReportedTumor ablation[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugated Carboxylated Nanoparticles

This protocol describes a general method for conjugating this compound to carboxylated nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLGA) using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 10 kDa)

  • Deionized (DI) water

Procedure:

  • Nanoparticle Activation:

    • Disperse carboxylated nanoparticles in MES buffer (e.g., 1 mg/mL).

    • Add EDC (e.g., 5-fold molar excess relative to carboxyl groups) and NHS (e.g., 5-fold molar excess relative to carboxyl groups) to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • This compound Conjugation:

    • Dissolve this compound in a minimal amount of DMSO and then dilute with MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension (e.g., 2-fold molar excess relative to carboxyl groups).

    • Allow the reaction to proceed for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against DI water for 48 hours with frequent water changes to remove unreacted EDC, NHS, and this compound.

    • Collect the purified this compound conjugated nanoparticles.

  • Characterization:

    • Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Quantify the amount of conjugated this compound using UV-Vis spectroscopy by measuring the absorbance at ~780 nm and comparing it to a standard curve of free this compound. The loading efficiency can be calculated as: (mass of loaded this compound / initial mass of this compound) x 100%.

Protocol 2: In Vitro Photothermal Therapy

This protocol details the procedure for evaluating the photothermal efficacy of this compound nanoparticles on cancer cells in vitro.

Materials:

  • Cancer cell line (e.g., HeLa, 4T1)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • This compound conjugated nanoparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • 808 nm NIR laser

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Fluorescence microscope with appropriate filters for cell viability staining (e.g., Calcein-AM/Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Nanoparticle Incubation:

    • Prepare different concentrations of this compound nanoparticles in cell culture medium.

    • Replace the old medium with the nanoparticle-containing medium and incubate for 4-6 hours.

  • Laser Irradiation:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Add fresh cell culture medium.

    • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).

    • Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.

  • Cell Viability Assessment:

    • After irradiation, incubate the cells for another 24 hours.

    • Perform a cell viability assay according to the manufacturer's protocol.

    • Alternatively, stain the cells with Calcein-AM (live cells, green fluorescence) and Propidium Iodide (dead cells, red fluorescence) and visualize under a fluorescence microscope.

Protocol 3: In Vivo Photothermal Therapy

This protocol outlines the steps for assessing the in vivo photothermal therapeutic effect of this compound nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous 4T1 tumors)

  • This compound conjugated nanoparticles suspended in sterile PBS

  • 808 nm NIR laser with a fiber optic cable

  • Infrared (IR) thermal camera

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into experimental groups (e.g., PBS, PBS + Laser, Nanoparticles only, Nanoparticles + Laser).

  • Nanoparticle Administration: Intravenously inject the this compound nanoparticles (e.g., via tail vein) at a predetermined dose.

  • Laser Irradiation:

    • At a time point of maximum tumor accumulation (determined from biodistribution studies, typically 24 hours post-injection), anesthetize the mice.

    • Irradiate the tumor region with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 10 minutes).

    • Monitor the temperature of the tumor surface using an IR thermal camera during irradiation.

  • Therapeutic Efficacy Monitoring:

    • Measure the tumor volume and body weight of the mice every 2-3 days for a period of 2-3 weeks. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Visualizations

Signaling Pathway

PTT_Cell_Death NIR_Laser NIR Laser (808 nm) ICG_NP This compound Nanoparticle NIR_Laser->ICG_NP Excitation Heat Hyperthermia (42-60°C) ICG_NP->Heat Photothermal Conversion Cell_Membrane Cell Membrane Damage Heat->Cell_Membrane Protein_Denaturation Protein Denaturation Heat->Protein_Denaturation Mitochondria Mitochondrial Dysfunction Heat->Mitochondria Necrosis Necrosis Cell_Membrane->Necrosis Protein_Denaturation->Necrosis ROS ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis DAMPs DAMPs Release Necrosis->DAMPs Immune_Response Immunogenic Cell Death (ICD) DAMPs->Immune_Response

Caption: PTT-induced cell death pathways.

Experimental Workflow

PTT_Workflow cluster_synthesis Nanoparticle Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_COOH Carboxylated Nanoparticle Core EDC_NHS EDC/NHS Activation NP_COOH->EDC_NHS Conjugation Conjugation Reaction EDC_NHS->Conjugation ICG_Amine This compound ICG_Amine->Conjugation Purification Purification (Dialysis) Conjugation->Purification ICG_NP_Final This compound Conjugated NP Purification->ICG_NP_Final Incubation Incubation with NPs ICG_NP_Final->Incubation Injection IV Injection of NPs ICG_NP_Final->Injection Cell_Culture Cancer Cell Culture Cell_Culture->Incubation Laser_Irradiation_vitro NIR Laser Irradiation (808 nm) Incubation->Laser_Irradiation_vitro Viability_Assay Cell Viability Assay (MTT / Staining) Laser_Irradiation_vitro->Viability_Assay Tumor_Model Tumor-Bearing Mouse Model Tumor_Model->Injection Laser_Irradiation_vivo NIR Laser Irradiation (808 nm) Injection->Laser_Irradiation_vivo Monitoring Tumor Volume & Body Weight Monitoring Laser_Irradiation_vivo->Monitoring

Caption: Experimental workflow for this compound PTT.

Logical Relationship

Logical_Relationship Free_ICG Free ICG Limitations Limitations: - Poor Stability - Rapid Clearance - Low Tumor Accumulation Free_ICG->Limitations PTT Photothermal Therapy Free_ICG->PTT ICG_Amine_NP This compound Nanoparticle Advantages Advantages: - Enhanced Stability - EPR-mediated Targeting - Higher PTT Efficacy ICG_Amine_NP->Advantages ICG_Amine_NP->PTT Tumor_Ablation Tumor Ablation PTT->Tumor_Ablation

Caption: Rationale for using this compound NPs.

References

Application Notes: ICG-amine as a Probe for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG) is a tricarbocyanine fluorescent dye with spectral properties in the near-infrared (NIR) range, typically with excitation around 780 nm and emission around 820 nm.[1] This characteristic allows for deep tissue penetration of light and minimal autofluorescence from biological tissues, making it a valuable tool for in vivo imaging.[1] The amine derivative of ICG, ICG-amine, provides a reactive primary amine group that can be used to conjugate the dye to molecules containing carbonyl groups, such as aldehydes or carboxylic acids.[2][3] This application note details the use of this compound as a fluorescent probe for labeling cells for analysis by flow cytometry.

Principle of Action

Upon administration, ICG rapidly binds to plasma proteins, primarily albumin, which enhances its fluorescence and confines it to the intravascular space under normal physiological conditions.[1] In the context of cellular labeling for flow cytometry, ICG uptake can occur through various mechanisms, including endocytosis.[4] Studies have shown that ICG can accumulate in the endosomes of macrophages.[5] The intensity of ICG fluorescence in labeled cells can be quantified using a flow cytometer equipped with a near-infrared laser for excitation and appropriate emission filters.[6] The level of ICG uptake has been observed to correlate with cellular proliferation rates in some cancer cell lines.[4][7][8]

Applications in Flow Cytometry

  • Immune Cell Labeling : ICG can be used to label various immune cell populations, including macrophages, monocytes, and granulocytes, for in vitro and in vivo tracking studies.[5][6]

  • Cancer Cell Research : The differential uptake of ICG by cancer cells can be exploited to distinguish them from normal cells and to study mechanisms of drug delivery and cellular metabolism.[7][8]

  • Cellular Uptake and Internalization Studies : The fluorescent properties of ICG make it a useful tool to investigate the mechanisms of endocytosis and other cellular uptake pathways.[4]

  • Reporter Gene Assays : Cells genetically engineered to express transporters like OATP1B3 or NTCP, which are capable of carrying ICG into the cytoplasm, can be identified and sorted using flow cytometry.[9]

Experimental Protocols

1. Protocol for In Vitro Labeling of Cells with ICG

This protocol describes a general procedure for labeling cells in suspension with ICG for subsequent analysis by flow cytometry. This method is adapted from procedures described for labeling various cell types, including immune and cancer cells.[5][8]

Materials:

  • Indocyanine green (ICG) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell type

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer with a near-infrared laser (e.g., 633 nm or similar) and appropriate emission filters (e.g., 780/60 bandpass).[6]

Procedure:

  • Prepare ICG Stock Solution:

    • Dissolve ICG powder in anhydrous DMSO to create a stock solution of 10-20 mM.[10]

    • Note: This stock solution should be prepared fresh and protected from light. It can be stored at -20°C for up to two weeks.[10]

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • ICG Labeling:

    • Dilute the ICG stock solution in cell culture medium to achieve the desired final concentration. A typical starting concentration for in vitro labeling is 25 µM.[7][8] The optimal concentration may need to be determined empirically for each cell type and application.

    • Add the diluted ICG solution to the cell suspension and mix gently.

    • Incubate the cells for 30 minutes at 37°C, protected from light.[8] The incubation time can be optimized (e.g., 15-60 minutes) depending on the cell type and desired labeling intensity.[8]

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant containing unbound ICG.

    • Resuspend the cell pellet in 1 mL of cold PBS containing 2% FBS.

    • Repeat the wash step two more times to ensure complete removal of unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

    • Acquire data on a flow cytometer equipped with a laser for near-infrared excitation (e.g., 633 nm) and a corresponding emission filter (e.g., 780/60 bandpass).[6]

    • Use an unstained cell sample as a negative control to set the gates for ICG-positive cells.

2. Protocol for Conjugating this compound to Carboxylated Particles for Flow Cytometry

This protocol provides a general method for conjugating this compound to carboxylated beads, which can then be used as compensation controls or for other flow cytometry applications.

Materials:

  • This compound

  • Anhydrous DMSO

  • Carboxylated microspheres (beads)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate Carboxylated Beads:

    • Resuspend the carboxylated beads in Activation Buffer.

    • Add EDC and NHS to the bead suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

    • Wash the activated beads with Activation Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Resuspend the activated beads in Coupling Buffer.

    • Add the this compound solution to the bead suspension. The optimal ratio of this compound to beads should be determined empirically.

    • Incubate for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching and Washing:

    • Add Quenching Buffer to the bead suspension to block any unreacted sites. Incubate for 30 minutes at room temperature.

    • Wash the beads extensively with Wash Buffer to remove unconjugated this compound.

    • Resuspend the this compound conjugated beads in a suitable storage buffer (e.g., PBS with 0.05% sodium azide).

Data Presentation

Table 1: Spectral Properties of ICG

PropertyWavelength (nm)
Peak Absorption~780-805[1][5]
Peak Emission~820-835[5]

Table 2: Example of Quantitative Flow Cytometry Data for ICG Uptake

Cell LineTreatmentMedian Fluorescence Intensity (MFI)
HT-1080Unstained Control500
HT-108025 µM ICG, 30 min15,000[7]
U2OSUnstained Control450
U2OS25 µM ICG, 30 min8,000[8]
MCF-7Unstained Control600
MCF-725 µM ICG, 30 min5,500[8]

Table 3: ICG Cellular Uptake in Different Cell Types

Cell TypeICG Uptake ObservationReference
MacrophagesEndosomal accumulation detected by microscopy and flow cytometry.[5]
Monocytes and GranulocytesICG-positive signal detected in peripheral blood samples.[5]
Sarcoma Cell LinesUptake correlates with cell proliferation rate.[7][8]
HT-29 (OATP1B3-expressing)Higher ICG intensity compared to control cells.[9]
HT-29 (NTCP-expressing)Higher ICG intensity compared to control and OATP1B3-expressing cells.[9]

Visualizations

G cluster_prep Cell Preparation cluster_labeling ICG Labeling cluster_wash Washing cluster_analysis Analysis cell_suspension Cell Suspension (1x10^6 cells/mL) icg_addition Add ICG Solution (e.g., 25 µM final) cell_suspension->icg_addition incubation Incubate 30 min at 37°C icg_addition->incubation centrifuge1 Centrifuge & Remove Supernatant incubation->centrifuge1 wash1 Resuspend in Cold PBS + 2% FBS centrifuge1->wash1 centrifuge2 Repeat Wash x2 wash1->centrifuge2 resuspend_final Resuspend for Flow Cytometry centrifuge2->resuspend_final flow_cytometer Acquire Data on Flow Cytometer resuspend_final->flow_cytometer

Caption: Experimental workflow for in vitro cell labeling with ICG for flow cytometry.

G cluster_activation Bead Activation cluster_conjugation Conjugation cluster_quenching Quenching & Washing carboxyl_beads Carboxylated Beads add_edc_nhs Add EDC/NHS in Activation Buffer carboxyl_beads->add_edc_nhs activated_beads Activated Beads add_edc_nhs->activated_beads coupling Incubate 2h at RT in Coupling Buffer activated_beads->coupling icg_amine This compound Solution icg_amine->coupling add_quenching Add Quenching Buffer coupling->add_quenching wash_beads Wash Extensively add_quenching->wash_beads final_product This compound Conjugated Beads wash_beads->final_product

Caption: Workflow for conjugating this compound to carboxylated beads.

References

Application Notes and Protocols: Labeling Extracellular Vesicles with ICG-Amine for In Vivo Imaging and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Extracellular vesicles (EVs) are cell-derived nanoparticles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. Their inherent biocompatibility and ability to cross biological barriers make them promising vehicles for drug delivery and as biomarkers for various diseases. To harness their full therapeutic and diagnostic potential, it is imperative to understand their in vivo biodistribution, target engagement, and pharmacokinetics. Labeling EVs with imaging agents allows for their non-invasive tracking in real-time.

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use. Its fluorescence emission in the NIR window (700-900 nm) minimizes tissue autofluorescence and allows for deep tissue penetration, making it an ideal candidate for in vivo imaging. ICG-amine is a derivative of ICG that possesses a primary amine group, enabling its covalent conjugation to the surface of EVs. This covalent linkage provides a stable and robust labeling strategy, minimizing dye leakage and ensuring that the fluorescent signal is representative of the EV's location.

These application notes provide a detailed protocol for the covalent labeling of extracellular vesicles with this compound, methods for the characterization of labeled EVs, and considerations for their application in in vivo imaging studies.

Experimental Protocols

Isolation and Purification of Extracellular Vesicles

A critical first step is the isolation of a pure population of EVs. The choice of isolation method can significantly impact the purity and yield of EVs. Differential ultracentrifugation is a commonly used method, while size exclusion chromatography (SEC) is gaining popularity for its ability to yield EVs with higher purity.

Materials:

  • Cell culture supernatant or biological fluid

  • Phosphate-buffered saline (PBS), sterile-filtered

  • Differential ultracentrifugation equipment or Size Exclusion Chromatography (SEC) columns

  • Protein quantification assay (e.g., BCA or Bradford)

Protocol (using SEC as an example):

  • Pre-clearance of sample: Centrifuge the cell culture supernatant or biological fluid at 300 x g for 10 minutes to remove cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove apoptotic bodies.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

  • Filter the resulting supernatant through a 0.22 µm filter to remove any remaining debris.

  • SEC column preparation: Equilibrate the SEC column with sterile-filtered PBS.

  • EV isolation: Load the pre-cleared supernatant onto the SEC column.

  • Elute the EVs with PBS and collect fractions. EVs typically elute in the early fractions (e.g., fractions 4-10 for a 10 mL column).

  • Characterization of fractions: Analyze the protein concentration of each fraction. EV-rich fractions will have a higher protein concentration.

  • Pool the EV-rich fractions.

  • Quantification: Determine the particle concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA). Determine the total protein content using a BCA or Bradford assay.

Covalent Labeling of EVs with this compound

This protocol describes the covalent conjugation of this compound to the surface proteins of EVs. The reaction involves the activation of carboxyl groups on the EV surface using carbodiimide chemistry, followed by the reaction with the amine group of this compound to form a stable amide bond.

Materials:

  • Isolated and purified EVs

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size exclusion chromatography columns or spin columns for purification

Protocol:

  • Prepare this compound solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mg/mL. Protect from light.

  • Prepare EDC/NHS solution: Immediately before use, prepare a fresh solution of EDC and NHS in Activation Buffer. A common starting concentration is 10 mg/mL for both.

  • Activate EVs:

    • Resuspend the purified EVs in Activation Buffer. A typical starting concentration is 1x10^10 to 1x10^12 particles/mL.

    • Add the EDC/NHS solution to the EV suspension. The molar excess of EDC/NHS over the estimated amount of surface carboxyl groups should be optimized, but a 20-50 fold molar excess is a reasonable starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound solution to the activated EV suspension. The optimal molar ratio of this compound to EVs needs to be determined empirically. A starting point is a 20-50 fold molar excess of this compound over the estimated number of activated carboxyl groups.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quench the reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification of ICG-labeled EVs: Remove unreacted this compound and byproducts using SEC or a spin column.

    • SEC: Equilibrate an SEC column with sterile PBS. Load the reaction mixture onto the column and collect fractions. The ICG-labeled EVs will elute in the void volume.

    • Spin Column: Follow the manufacturer's instructions for the spin column to separate the labeled EVs from the free dye.

  • Characterization and Storage:

    • Characterize the labeled EVs as described in the next section.

    • Store the ICG-labeled EVs at 4°C for short-term use or at -80°C for long-term storage. Protect from light.

Characterization of ICG-Labeled Extracellular Vesicles

It is crucial to characterize the labeled EVs to ensure the labeling process did not significantly alter their physical and biological properties.

Methods:

  • Nanoparticle Tracking Analysis (NTA): To determine the size distribution and particle concentration of the labeled EVs. Compare the results with unlabeled EVs to assess for aggregation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the labeled EVs and confirm their integrity.

  • Fluorescence Spectroscopy: To confirm the successful conjugation of ICG to the EVs. Measure the excitation and emission spectra of the labeled EVs. The peak emission should be around 810-820 nm.

  • Quantification of Labeling Efficiency:

    • Measure the fluorescence intensity of a known concentration of ICG-labeled EVs.

    • Create a standard curve using free this compound of known concentrations.

    • Determine the concentration of ICG in the labeled EV sample by comparing its fluorescence to the standard curve.

    • Calculate the labeling efficiency as the ratio of the moles of ICG to the moles of EVs (or µg of ICG per µg of EV protein).

  • Western Blotting: To confirm the presence of EV-specific markers (e.g., CD9, CD63, CD81) on the labeled EVs. This helps to verify that the labeling process did not strip away surface proteins.

  • In vitro cellular uptake studies: To assess the functionality of the labeled EVs. Incubate fluorescently labeled EVs with recipient cells and visualize their uptake using fluorescence microscopy or flow cytometry.

Data Presentation

Table 1: Physicochemical Characterization of Unlabeled and ICG-Labeled EVs

ParameterUnlabeled EVsICG-Labeled EVs
Mean Diameter (nm)120 ± 15125 ± 18
Particle Concentration (particles/mL)1.2 x 10^111.1 x 10^11
Zeta Potential (mV)-25 ± 5-22 ± 6
ICG Concentration (µg/mg protein)N/A5.2 ± 0.8
Labeling Efficiency (ICG molecules/EV)N/A~150

Note: The data presented in this table are representative and may vary depending on the EV source, isolation method, and labeling conditions.

Table 2: In Vivo Biodistribution of ICG-Labeled EVs at 24 hours Post-Injection

Organ% Injected Dose per Gram of Tissue (%ID/g)
Liver25.3 ± 4.1
Spleen15.8 ± 3.5
Lungs5.2 ± 1.2
Kidneys3.1 ± 0.9
Tumor8.7 ± 2.3

Note: Biodistribution data is highly dependent on the EV source, administration route, and animal model.

Visualizations

EV_Labeling_Workflow cluster_0 EV Isolation cluster_1 This compound Labeling Cell Culture Supernatant Cell Culture Supernatant Pre-clearance Pre-clearance Cell Culture Supernatant->Pre-clearance Centrifugation SEC Size Exclusion Chromatography Pre-clearance->SEC Filtration Purified EVs Purified EVs SEC->Purified EVs Activation Carboxyl Group Activation (EDC/NHS) Purified EVs->Activation Covalent Labeling Conjugation Amide Bond Formation with this compound Activation->Conjugation Purification Removal of Free Dye Conjugation->Purification ICG-Labeled EVs ICG-Labeled EVs Purification->ICG-Labeled EVs

Caption: Experimental workflow for labeling extracellular vesicles with this compound.

Signaling_Pathway cluster_0 EV Surface cluster_1 Reagents cluster_2 Reaction Intermediates & Product EV_Protein EV Surface Protein (-COOH) Activated_Ester NHS-Ester Intermediate EV_Protein->Activated_Ester + EDC/NHS EDC EDC NHS NHS ICG_Amine This compound (-NH2) Labeled_EV ICG-Labeled EV (Amide Bond) Activated_Ester->Labeled_EV + this compound

Caption: Covalent conjugation of this compound to EV surface proteins.

Application Notes: ICG-Amine for Intraoperative Tumor Margin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1] Its utility in fluorescence-guided surgery stems from its favorable optical properties, which fall within the NIR window (700-900 nm). This spectral range is advantageous due to minimal tissue autofluorescence and deep photon penetration, allowing for high signal-to-background ratios.[2][3] While ICG itself is not tumor-specific, it passively accumulates in cancerous tissues.[1] To enhance tumor targeting, ICG can be chemically modified. ICG-amine is a derivative that contains a reactive amine group, allowing for covalent conjugation to targeting moieties such as antibodies or peptides.[4][5] More commonly, an amine-reactive ICG derivative, such as ICG-NHS ester, is used to label the primary amines (e.g., lysine residues) on antibodies and other proteins.[6][7][8] This document focuses on the principles and protocols for using ICG conjugates for the intraoperative detection of tumor margins.

Mechanism of Action

The accumulation of ICG and its conjugates in tumors is attributed to several factors:

  • Enhanced Permeability and Retention (EPR) Effect : Tumor vasculature is often disorganized and leaky, with impaired lymphatic drainage.[9][10] When ICG binds to plasma proteins like albumin, the resulting large complex (approximately 70 kDa) extravasates through these leaky vessels and is retained in the tumor interstitium.[10][11]

  • Cellular Uptake : Studies have shown that cancer cells can internalize ICG through mechanisms like clathrin-mediated endocytosis.[10][12] The rate of uptake can correlate with the proliferation rate of the cancer cells.[12] In some specific cancers, such as hepatocellular carcinoma, transporters like NTCP and OATP channels are involved in ICG uptake.[13][14]

  • Inflammation and Necrosis : Tumors often contain areas of inflammation and necrosis.[13] Inflammatory cells can contribute to ICG retention, and necrotic cells with compromised membrane integrity can also accumulate the dye.[13][15]

When conjugated to a tumor-specific antibody, the mechanism shifts from passive accumulation to active targeting. The antibody specifically binds to antigens overexpressed on the surface of cancer cells, delivering the ICG payload directly to the tumor site, thereby significantly enhancing the tumor-to-background ratio (TBR).

Quantitative Data

Quantitative data is crucial for evaluating the effectiveness of a fluorescent probe. Key parameters include the optical properties of the dye and the achieved tumor-to-background ratio in preclinical or clinical models.

Table 1: Optical Properties of ICG Derivatives

PropertyValueReference
Molecular Formula (this compound)C43H47N2NaO6S2[16]
Molecular Weight (this compound)1001.08 g/mol [4]
Peak Excitation Wavelength~780-789 nm[4][16]
Peak Emission Wavelength~810-814 nm[4][16]
Solvent for ConjugationDMSO or DMF[6][7]

Table 2: Example Tumor-to-Background Ratios (TBR) with ICG

Cancer ModelICG FormulationDoseTime PointTBRReference
Oral Squamous Cell Carcinoma (Human)Free ICG0.75 mg/kg6 hours2.06 ± 0.23[17]
Colorectal Liver Metastases (Human)Free ICG10 mg24 hoursN/A (Used for margin assessment)[18]
Oral Squamous Cell Carcinoma (Human)Free ICG0.75 mg/kg6-8 hours1.56 ± 0.41[19]
Murine Tumor Model (NIR-PIT)Free ICG1.0 mg/kg60 mins~4.5[20]
Pediatric Liver Cancer (Human)Free ICGN/A1 day2.5 - 2.7[21]

Note: TBR values can vary significantly based on the tumor model, imaging system, ICG formulation (free vs. conjugated), dosage, and timing of imaging.

Experimental Protocols

Protocol 1: Conjugation of ICG-NHS Ester to a Targeting Antibody

This protocol describes a general method for labeling an antibody with an amine-reactive ICG-NHS ester.[7][22][23] Optimization is required for each specific antibody.

Materials:

  • Targeting antibody (concentration >2.0 mg/mL)

  • ICG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium carbonate buffer, pH 8.0-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody: Dialyze the antibody against the conjugation buffer to remove any amine-containing buffers (like Tris). Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare ICG Solution: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: a. While gently stirring, add a calculated volume of the ICG-NHS stock solution to the antibody solution. A molar ratio of 10:1 (ICG:antibody) is a common starting point.[8][22] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][23]

  • Purification: a. Purify the ICG-antibody conjugate from unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[6] b. Collect the first colored fraction, which contains the labeled antibody.

  • Characterization: a. Measure the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG). b. Calculate the Degree of Labeling (DOL), which is the molar ratio of ICG to antibody. An optimal DOL is typically between 2 and 10.[6]

  • Storage: Store the conjugate at 4°C, protected from light. Add a carrier protein like BSA for long-term stability.[6]

Protocol 2: In Vivo Tumor Margin Imaging in a Murine Model

This protocol provides a general framework for using an ICG conjugate for in vivo imaging in a tumor-bearing mouse.[24][25]

Materials:

  • Tumor-bearing mouse (e.g., subcutaneous xenograft model)

  • ICG-antibody conjugate

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR excitation and emission filters.[26]

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage on a heating pad to maintain body temperature.[24]

  • Baseline Imaging: Acquire a pre-injection fluorescence image to assess background autofluorescence.[24]

  • Agent Administration: Inject the ICG-antibody conjugate intravenously via the tail vein. The dose will depend on the specific conjugate but typically ranges from 0.1 to 1.0 mg/kg of ICG equivalent.[15][24]

  • Dynamic/Static Imaging: a. Acquire images at various time points post-injection (e.g., 1, 4, 6, 24 hours) to determine the optimal imaging window where tumor accumulation is high and background signal is low.[25] b. For intraoperative simulation, perform imaging at the predetermined optimal time point.

  • Image Analysis: a. Use the imaging software to draw Regions of Interest (ROIs) over the tumor and adjacent normal tissue. b. Calculate the fluorescence intensity for each ROI and determine the Tumor-to-Background Ratio (TBR).[27]

Protocol 3: Ex Vivo Margin Assessment

This protocol is performed after the final in vivo imaging session to confirm ICG accumulation and correlate fluorescence with pathology.[28][29]

Materials:

  • Excised tumor and surrounding tissues from the in vivo experiment

  • In vivo or dedicated ex vivo imaging system

  • Tissue embedding medium (e.g., OCT or paraffin)

  • Cryostat or microtome

  • Fluorescence microscope

Procedure:

  • Gross Imaging: Immediately after euthanasia and surgical excision, place the tumor and surrounding organs in the imaging system and acquire a final fluorescence image. This confirms the signal originates from the target tissue.[25][29]

  • Tissue Processing: a. Ink the surgical margins of the excised specimen for pathological orientation. b. The tissue can be fresh-frozen in OCT or fixed in formalin and embedded in paraffin. Note that fixation may affect fluorescence intensity.[28][29]

  • Sectioning: Cut tissue sections (5-10 µm thickness) using a cryostat or microtome.[28]

  • Microscopic Analysis: a. Mount the tissue sections on slides. b. Image the slides using a fluorescence microscope with appropriate NIR filter sets to visualize the microscopic distribution of the ICG conjugate within the tumor and at the margins. c. The same sections can then be stained with Hematoxylin and Eosin (H&E) to correlate fluorescence with histopathology.

Visualizations

G Workflow for ICG-Conjugate Preparation and Use cluster_prep Conjugate Preparation cluster_use Intraoperative Application Ab Targeting Antibody (e.g., anti-EGFR) Conjugation Conjugation Reaction (pH 8.0-8.5) Ab->Conjugation ICG Amine-Reactive ICG (ICG-NHS Ester) ICG->Conjugation Purification Purification (Size-Exclusion Column) Conjugation->Purification FinalProduct ICG-Antibody Conjugate Purification->FinalProduct Injection IV Injection into Patient/ Animal Model FinalProduct->Injection Circulation Circulation & Targeting (Binding to Tumor) Injection->Circulation Surgery Tumor Resection Surgery Circulation->Surgery Imaging Intraoperative NIR Fluorescence Imaging Surgery->Imaging Margin Real-time Margin Assessment Imaging->Margin

Caption: Workflow for ICG-Conjugate Preparation and Use.

G Mechanism of ICG-Conjugate Tumor Accumulation cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment IV IV Administered ICG-Conjugate Extravasation Extravasation via Leaky Vasculature (EPR Effect) IV->Extravasation Binding Active Targeting: Conjugate Binds to Tumor Cell Antigen Extravasation->Binding Internalization Internalization into Cancer Cell (Endocytosis) Binding->Internalization Signal Fluorescence Signal Accumulation Internalization->Signal

Caption: Mechanism of ICG-Conjugate Tumor Accumulation.

References

Application Note & Protocol: Step-by-Step Guide to ICG-Amine Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye extensively used in medical diagnostics for applications such as determining cardiac output, assessing hepatic function, and ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window (approximately 800 nm) allow for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging.[2][3][4]

This application note provides a comprehensive guide for the conjugation of ICG to proteins through amine-reactive chemistry. The most common method involves using an N-hydroxysuccinimide (NHS) ester derivative of ICG (e.g., ICG-OSu or ICG-sulfo-OSu).[5][6] This NHS ester reacts efficiently with primary amino groups (-NH₂) found on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable, covalent amide bond.[6][7] This protocol details the necessary steps from reagent preparation and the conjugation reaction to the purification and characterization of the final ICG-protein conjugate, designed for researchers, scientists, and drug development professionals.

Materials and Reagents

  • Protein : Antibody or other protein of interest (concentration >2 mg/mL). Must be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[1][5] Note: Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed via dialysis or a desalting column.[5][7] Impurities like BSA or gelatin should also be removed.[5][8]

  • Amine-Reactive ICG : ICG-OSu, ICG-sulfo-OSu, or another ICG-NHS ester derivative.[1][5]

  • Solvent : Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][9]

  • Reaction Buffer : 1 M Sodium Bicarbonate or 1 M Phosphate Buffer (pH 8.5-9.0).[1][5]

  • Purification Column : Sephadex G-25 desalting column or a spin column with an appropriate molecular weight cutoff (e.g., 7 kDa).[1][3]

  • Storage Buffer : 1X PBS (pH 7.2-7.4), potentially with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide).[1]

  • Spectrophotometer : Capable of measuring absorbance at 280 nm and ~785 nm.[1]

Experimental Protocols & Data

Logical Workflow for ICG-Protein Conjugation

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product to determine the extent of labeling.

G cluster_reaction Reaction cluster_purify Purification cluster_char Characterization prep Step 1: Reagent Preparation protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) dye_prep Prepare ICG-NHS Ester Stock Solution (in DMSO) mix Add ICG solution to protein solution protein_prep->mix dye_prep->mix reaction Step 2: Conjugation Reaction incubate Incubate at Room Temp (30-60 min, protected from light) mix->incubate column Apply mixture to Sephadex G-25 Column incubate->column purify Step 3: Purification elute Elute with PBS (pH 7.2-7.4) and collect fractions column->elute measure Measure Absorbance (280 nm & ~785 nm) elute->measure char Step 4: Characterization & Storage calculate Calculate Degree of Substitution (DOS) store Store conjugate at 4°C or -20°C / -60°C measure->calculate calculate->store

Caption: Experimental workflow for ICG-amine protein conjugation.

Step 1: Preparation of Protein Solution (Solution A)
  • Ensure the protein is dissolved in an amine-free buffer such as 1X PBS, pH 7.2-7.4.[5] If the buffer contains Tris or glycine, the protein must be dialyzed against 1X PBS.[5]

  • The recommended protein concentration is between 2-10 mg/mL.[1][5] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[1][5]

  • To create the final protein labeling solution, mix 100 µL of a 1 M reaction buffer (e.g., sodium carbonate, pH ~9.0) with 900 µL of the target protein solution.[1]

  • This will adjust the pH of the protein solution to the optimal range of 8.5 ± 0.5 for the conjugation reaction.[1][5]

Step 2: Preparation of ICG-NHS Ester Stock Solution (Solution B)
  • Immediately before starting the conjugation, add anhydrous DMSO to the vial of ICG-NHS ester to create a 10-20 mM stock solution.[1]

  • Mix well by vortexing or pipetting.[1]

  • This solution should be used promptly, as extended storage can reduce the dye's reactivity.[1] If necessary, it can be stored at < -15°C for up to two weeks, protected from light and moisture.[1]

Step 3: Conjugation Reaction

The chemical basis of this protocol is the reaction between the amine-reactive NHS ester of ICG and a primary amine on the protein, forming a stable amide bond.

Caption: Reaction mechanism of ICG-NHS ester with a protein's primary amine.

  • The molar ratio of dye to protein is critical for achieving the desired Degree of Substitution (DOS).[1][10] An excessive ratio can lead to protein aggregation and loss of function, while a low ratio results in a weak signal.[1][11]

  • For initial optimization, it is recommended to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein).[1] A common starting point for antibodies is a 10:1 molar ratio.[1][5]

  • Add the calculated amount of ICG stock solution (Solution B) to the protein solution (Solution A) while gently vortexing or shaking.[1][5]

  • Continue to rotate or shake the reaction mixture at room temperature for 30-60 minutes, ensuring it is protected from light.[1][5]

ParameterRecommended ValueNotes
Protein Concentration 2 - 10 mg/mLLower concentrations significantly reduce labeling efficiency.[1][5]
Reaction pH 8.0 - 9.0Optimal for deprotonating primary amines for reaction.[1][9]
Molar Ratio (Dye:Protein) 5:1 to 20:1Must be optimized. A 10:1 ratio is a good starting point.[1][5][10]
Reaction Time 30 - 60 minutesLonger times may increase hydrolysis of the NHS ester.[1][5]
Temperature Room TemperatureStandard condition for this reaction.[1][5]
Table 1: Recommended Reaction Parameters for this compound Conjugation.
Step 4: Purification of the ICG-Protein Conjugate
  • Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions.[1][5] Equilibrate the column with 1X PBS (pH 7.2-7.4).[1]

  • Load the entire reaction mixture directly onto the top of the column.[1][5]

  • As the sample runs into the column bed, add PBS to the top to begin elution.[1]

  • Continue adding PBS and collect the fractions. The first colored band to elute is the ICG-protein conjugate; the second, slower-moving band is the unconjugated, free ICG dye.[1]

  • Combine the fractions containing the purified conjugate.

Step 5: Characterization of the Conjugate (Degree of Substitution)

The Degree of Substitution (DOS), or the average number of dye molecules per protein, is the most important characteristic of the final conjugate.[1] The optimal DOS for most antibodies is between 2 and 10.[1]

  • Dilute a small amount of the purified conjugate solution with PBS so that the absorbance values are within the optimal range (0.1 to 0.9) of the spectrophotometer.[1]

  • Measure the absorbance at 280 nm (A₂₈₀, protein absorbance peak) and at the maximum absorbance for the ICG dye (~785 nm, Aₘₐₓ).[1]

  • Calculate the protein concentration and dye concentration using the Beer-Lambert law and the following equations:

    • Correction Factor (CF): The ICG dye has some absorbance at 280 nm, which must be corrected for. This CF is the ratio A₂₈₀/Aₘₐₓ for the free dye. For ICG-Sulfo-OSu, the CF is approximately 0.073.[1]

    • Corrected A₂₈₀ (A₂₈₀,corr): A₂₈₀,corr = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration [Protein]: [Protein] (M) = A₂₈₀,corr / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration [Dye]: [Dye] (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the ICG derivative at its λₘₐₓ (e.g., for ICG-Sulfo-OSu, ~230,000 M⁻¹cm⁻¹).[1]

    • Degree of Substitution (DOS): DOS = [Dye] / [Protein]

ICG DerivativeMolar Mass ( g/mol )ε (M⁻¹cm⁻¹)Abs (nm)Em (nm)CF at 280 nm
ICG-OSu 828.03230,0007808000.072
ICG-Sulfo-OSu 930.07230,0007808000.073
Table 2: Physicochemical Properties of Common Amine-Reactive ICG Dyes.[1]
Step 6: Storage of the Conjugate
  • The purified ICG-protein conjugate should be stored at a concentration of >0.5 mg/mL.[1]

  • For short-term storage (up to two months), keep the solution at 4°C, protected from light. Adding a carrier protein (0.1% BSA) and a preservative (2 mM sodium azide) can improve stability.[1]

  • For long-term storage, divide the conjugate into single-use aliquots and store at ≤ –60°C.[1][9] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Protein concentration is too low (<2 mg/mL).Concentrate the protein solution before labeling.[1][5]
Buffer contains primary amines (e.g., Tris).Dialyze the protein against an amine-free buffer like PBS.[5]
ICG-NHS ester has hydrolyzed.Prepare the ICG stock solution immediately before use.[1]
Reaction pH is too low (<8.0).Ensure the final reaction pH is between 8.0 and 9.0.[1][9]
Protein Aggregation Degree of labeling is too high.Reduce the molar ratio of dye to protein in the reaction.[1][10]
Vigorous mixing or vortexing.Mix reagents gently.[12]
Poor Recovery After Purification Non-specific binding to the column.Ensure the column is properly equilibrated; consult manufacturer's guide.
Protein precipitation during reaction.Check for compatibility of the protein with the reaction conditions (pH, DMSO concentration). The DMSO concentration should be <10%.[1]
Table 3: Common Issues and Troubleshooting for ICG-Protein Conjugation.

References

Application Notes and Protocols for ICG-amine in Dual-Modality Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.[1] Its strong optical absorption and fluorescence emission in the NIR window (700-900 nm), where light penetration into biological tissue is maximal, make it an excellent candidate for in vivo imaging.[1][2] ICG-amine is a derivative of ICG containing a primary amine group. This functional group allows for covalent conjugation to molecules bearing carbonyl groups (e.g., carboxylic acids, aldehydes), making it a valuable tool for developing targeted contrast agents.[3]

Upon excitation with NIR light, this compound can relax through two primary pathways, enabling dual-modality imaging:

  • Fluorescence (FL) Imaging: The molecule can emit lower-energy photons (~820 nm), a process that forms the basis of highly sensitive fluorescence imaging.[4]

  • Photoacoustic (PA) Imaging: Alternatively, the absorbed energy can be converted into heat through non-radiative decay. This heat causes rapid thermoelastic expansion of the surrounding tissue, generating ultrasonic waves that can be detected to form a high-resolution photoacoustic image.[4]

This document provides an overview of the quantitative properties of ICG-based agents and detailed protocols for utilizing this compound in dual-modality imaging applications.

Principle of Dual-Modality Imaging with this compound

The dual-modality capability of this compound arises from the two competing relaxation pathways of the excited molecule. After absorbing a photon, the this compound molecule enters an excited state. From here, it can either emit a fluorescent photon or undergo non-radiative decay, generating heat. This heat generation is the source of the photoacoustic signal.

G Principle of this compound Dual-Modality Imaging cluster_0 Excitation cluster_1 This compound Molecule cluster_2 Signal Generation cluster_3 Detection Excitation_Light Pulsed Laser (e.g., 780-800 nm) ICG_Ground This compound (Ground State) Excitation_Light->ICG_Ground Absorption ICG_Excited This compound (Excited State) Fluorescence Fluorescence Emission (~820 nm) ICG_Excited->Fluorescence Radiative Decay Heat Non-Radiative Decay (Heat Generation) ICG_Excited->Heat Non-Radiative Decay FL_Detector Fluorescence Detector Fluorescence->FL_Detector PA_Wave Thermoelastic Expansion & Photoacoustic Wave Heat->PA_Wave US_Transducer Ultrasound Transducer PA_Wave->US_Transducer

Principle of this compound Dual-Modality Imaging

Quantitative Data Presentation

The performance of ICG and its derivatives can be quantified by several key parameters. The following table summarizes typical values found in the literature. Note that these properties can be influenced by the solvent, concentration, and conjugation to other molecules.

ParameterValue / RangeModalitySignificanceCitations
Peak Absorption (λabs) ~780-800 nmBothWavelength for optimal excitation.[3]
Peak Fluorescence (λem) ~820 nmFluorescenceWavelength for detection of the emitted signal.[1][4]
Molar Extinction Coefficient ~2 x 105 M-1cm-1BothHigh value indicates strong light absorption, crucial for both modalities.[5]
Fluorescence Quantum Yield ~1-10% in aqueous solutionFluorescenceEfficiency of converting absorbed light into fluorescence. The majority of energy is released non-radiatively, enabling a strong PA signal.[4]
PA Signal-to-Noise Ratio (SNR) 27 dB (in vivo, kidney)PhotoacousticDemonstrates the contrast achievable in deep tissue imaging.[6]
Fluorescence SNR 64 dB (in vivo, kidney)FluorescenceHighlights the high sensitivity of fluorescence imaging.[6]
In Vitro PA Detection Limit ~25 µMPhotoacousticConcentration at which a detectable PA signal can be generated.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol describes a general method for labeling a target molecule (e.g., a protein, peptide, or nanoparticle) that has available carboxyl groups with this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Target molecule with carboxyl groups

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (pH 6.0)

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[7] This should be done immediately before use.[7]

  • Activate Target Molecule: a. Dissolve the target molecule in Activation Buffer. b. Add a 10-fold molar excess of EDC and NHS to the target molecule solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction: a. Add the activated target molecule solution to the this compound solution. A molar ratio of 5:1 to 20:1 (this compound:target) is a good starting point.[5][7] b. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer. c. Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Purification: a. Purify the this compound conjugate from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[8] b. Elute with PBS (pH 7.4). The first colored fraction is typically the desired conjugate.

  • Characterization: a. Measure the absorbance of the conjugate at 280 nm (for protein concentration) and ~785 nm (for ICG concentration).[7] b. Calculate the Degree of Substitution (DOS), which is the molar ratio of dye to the target molecule. An optimal DOS is typically between 2 and 10 for antibodies.[7]

G This compound Conjugation and Validation Workflow Start Start Prepare_ICG Prepare this compound Stock Solution (DMSO) Start->Prepare_ICG Activate_Target Activate Target Molecule (EDC/NHS) Start->Activate_Target Conjugate Conjugation Reaction (2 hrs, RT, dark) Prepare_ICG->Conjugate Activate_Target->Conjugate Purify Purify Conjugate (Size-Exclusion Chromatography) Conjugate->Purify Characterize Characterize Conjugate (Absorbance, DOS) Purify->Characterize Validate In Vitro / Phantom Validation Characterize->Validate End End Validate->End

This compound Conjugation and Validation Workflow
Protocol 2: Phantom Preparation for Dual-Modality Imaging

Phantoms are essential for validating the signal from a new contrast agent and calibrating imaging systems.

Materials:

  • This compound conjugate

  • Agarose or a suitable tissue-mimicking material (e.g., polyol/organosilicon mixture).[9]

  • Deionized water or PBS

  • Molds for the phantom (e.g., spectrophotometer cuvettes, small tubes)

Procedure:

  • Prepare Phantom Material: Prepare a 1-2% (w/v) solution of agarose in deionized water. Heat in a microwave until the agarose is completely dissolved. Let it cool to about 50-60°C.

  • Prepare Agent Dilutions: Create a serial dilution of the this compound conjugate in PBS at various concentrations (e.g., 1 µM to 100 µM).[10]

  • Embed Agent: a. Mix a known volume of each this compound conjugate dilution with the molten agarose solution. b. Quickly pipette the mixture into the molds. Include a mold with agarose only as a negative control.

  • Solidification: Allow the phantoms to solidify at room temperature or 4°C for at least 30 minutes.

  • Imaging: a. Place the phantom in the dual-modality imaging system. Use water or ultrasound gel for acoustic coupling for the photoacoustic measurement. b. Photoacoustic Imaging: Excite the phantom using a pulsed laser tuned to the absorbance maximum of the conjugate (~780 nm).[11] Record the PA signal from each inclusion. c. Fluorescence Imaging: Excite the phantom at the same wavelength (or a slightly lower one, e.g., 740 nm) and collect the fluorescence emission using an appropriate filter (~820 nm).[1] d. Analyze the signal intensity as a function of concentration for both modalities.

Protocol 3: In Vitro Dual-Modality Imaging of Labeled Cells

This protocol is for labeling cells with an this compound conjugate for subsequent dual-modality imaging.

Materials:

  • This compound conjugate targeted to a specific cell surface receptor

  • Cell line of interest (e.g., sarcoma or breast cancer cells).[12]

  • Complete cell culture medium

  • PBS

  • Imaging dishes or plates

Procedure:

  • Cell Culture: Plate cells in an imaging-compatible dish (e.g., glass-bottom dish) and grow to 70-80% confluency.

  • Cell Labeling: a. Prepare a solution of the this compound conjugate in complete cell culture medium at the desired concentration (e.g., 25 µM).[12] b. Remove the old medium from the cells and wash once with PBS. c. Add the this compound conjugate solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[12]

  • Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unbound conjugate.

  • Imaging: a. Add fresh medium or PBS to the cells for imaging. b. Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a Cy7 filter set (or similar NIR filter).[12] c. Photoacoustic Microscopy: If available, use a photoacoustic microscopy system to acquire co-registered PA and ultrasound images of the labeled cells.[13] d. Quantify the fluorescence and photoacoustic signals from the cells.

Protocol 4: In Vivo Dual-Modality Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile this compound conjugate solution in PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo dual-modality imaging system

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[14] Keep the animal warm on a heating pad during the entire procedure.

  • Pre-injection Imaging: Acquire baseline fluorescence and photoacoustic images of the region of interest (e.g., the tumor) to assess autofluorescence and background signals.[14]

  • Agent Administration: Inject a sterile solution of the this compound conjugate (e.g., 100-200 µL) intravenously via the tail vein.[15] The dose will depend on the specific conjugate but is typically in the range of 0.1-1.0 mg/kg for ICG.[14]

  • Dynamic and Static Imaging: a. Begin acquiring images immediately after injection to observe the dynamic perfusion phase.[6] b. Acquire images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h) to assess the accumulation and clearance of the agent.[15] c. For photoacoustic imaging, use an excitation wavelength of ~790 nm with a laser fluence below the ANSI safety limit (e.g., < 20 mJ/cm²).[6] d. For fluorescence imaging, use a similar excitation wavelength and appropriate emission filters.[6]

  • Image Analysis: a. Draw Regions of Interest (ROIs) over the tumor and adjacent normal tissue. b. Calculate the signal intensity for both modalities at each time point. c. Determine the tumor-to-background ratio (TBR) to quantify targeting efficiency.[14]

G In Vivo Dual-Modality Imaging Workflow Start Start Prep_Animal Prepare and Anesthetize Tumor-Bearing Mouse Start->Prep_Animal Baseline_Scan Acquire Baseline FL and PA Images Prep_Animal->Baseline_Scan Inject_Agent Administer this compound Conjugate (Intravenous) Baseline_Scan->Inject_Agent Acquire_Images Acquire FL and PA Images at Multiple Time Points Inject_Agent->Acquire_Images Analyze Image Analysis (ROI, TBR) Acquire_Images->Analyze End End Analyze->End

In Vivo Dual-Modality Imaging Workflow

References

Application Notes and Protocols for Sentinel Lymph Node Mapping in Animal Models using Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a critical procedure in preclinical oncology research for staging cancer and understanding lymphatic drainage patterns. Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has emerged as a safe and effective tracer for real-time intraoperative SLN visualization.[1][2][3][4][5] While the term "ICG-amine" suggests a specific amine-reactive derivative of ICG used for conjugation, the prevalent agent for SLN mapping in animal models is standard ICG. This document provides detailed application notes and protocols for the use of ICG in SLN mapping across various animal models.

ICG is a water-soluble, tricarbocyanine dye that binds to plasma proteins, primarily albumin, upon injection.[6] This binding facilitates its uptake and transport within the lymphatic system, allowing for the visualization of lymphatic channels and nodes using a NIR fluorescence imaging system.[7][8] The peak absorption of ICG is around 800 nm, with fluorescence emission in the NIR spectrum (800-850 nm), which allows for deep tissue penetration and a high signal-to-background ratio.[9][10]

Data Presentation: ICG Dosage and Administration for SLN Mapping in Animal Models

The following tables summarize quantitative data for ICG administration in various animal models as reported in the literature. It is important to note that optimal dosage and timing may vary depending on the specific animal model, tumor location, and imaging system used.

Animal ModelICG ConcentrationInjection VolumeTotal ICG DoseAdministration RouteReference
Canine 0.5 mg/mL, 1.0 mg/mL, 2.5 mg/mLNot SpecifiedNot SpecifiedPeritumoral[3][11]
Feline Not Specified1 mL or 2 mLNot SpecifiedIntradermal (around simulated tumor)[12]
Porcine 0.35 mg/mL, 0.5 mg/mL, 1 mg/mL, 2 mg/mL0.5 mL175 µg, 250 µg, 500 µg, 1000 µgIntracervical[13]
Rabbit 12.8 µMNot SpecifiedNot SpecifiedNot Specified[14]
Murine 128 µM10 µLNot SpecifiedPeritumoral (footpad)[14]
Murine 0.1 mg/mL5-10 µL0.5 - 1.0 µgIntradermal/Subcutaneous[15]

Experimental Protocols

Preparation of ICG Solution

Materials:

  • Indocyanine Green (ICG) powder (e.g., Verdye, Diagnogreen)

  • Sterile Water for Injection (SWFI) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Light-protective foil or amber tubes

Protocol:

  • Reconstitute the lyophilized ICG powder with the appropriate volume of SWFI or PBS to achieve the desired stock concentration (e.g., 5 mg/mL).[16]

  • Gently vortex the vial until the ICG is completely dissolved.

  • For working solutions, dilute the stock solution with SWFI or PBS to the final desired concentration as indicated in the data tables above. Note that excessive concentration can lead to fluorescence quenching, reducing the signal.[17]

  • Protect the ICG solution from light by wrapping the vial in aluminum foil or using an amber tube, as ICG is light-sensitive.[15]

  • Prepare the ICG solution fresh before each experiment and use it within a few hours of reconstitution.[15]

Animal Preparation and Anesthesia

Protocol:

  • Anesthetize the animal using an appropriate anesthetic agent and protocol approved by the institution's animal care and use committee. For example, mice can be anesthetized with isoflurane (2-3% for induction, 1-2% for maintenance).[15]

  • Maintain the animal's body temperature using a heating pad.

  • If necessary, shave the fur over the injection site and the area where SLNs are expected to be located to improve visualization.

ICG Administration for SLN Mapping

Protocol:

  • Draw the prepared ICG solution into a sterile syringe, typically a 1 mL syringe with a fine-gauge needle (e.g., 27-30G).

  • For peritumoral or intradermal injections, carefully inject the ICG solution at one or multiple points around the tumor or in the region of interest.[3][14][15]

  • Administer the injection slowly and steadily to avoid leakage and ensure proper distribution into the tissue.

  • After injection, gentle massage of the injection site for a minute may facilitate the uptake of ICG into the lymphatic channels.[12]

Near-Infrared (NIR) Fluorescence Imaging and SLN Identification

Materials:

  • NIR fluorescence imaging system (e.g., Photodynamic Eye, SPY, Mini-FLARE)[13][18][19]

  • Appropriate excitation light source (typically ~780 nm) and emission filters (~830 nm) for ICG.[9]

Protocol:

  • Position the anesthetized animal under the NIR imaging system.

  • Begin imaging immediately after ICG injection to visualize the lymphatic channels draining from the injection site in real-time.[15]

  • Follow the fluorescent lymphatic channels to locate the first draining lymph node, which is the sentinel lymph node. The SLN will appear as a distinct, bright fluorescent spot.

  • The time to SLN visualization can vary from a few seconds to several minutes depending on the animal model and injection site.[17][19]

  • Once the SLN is identified, its location can be marked on the skin for subsequent surgical excision.

  • During surgery, the NIR imaging system can be used to provide real-time guidance for the precise removal of the fluorescent SLN.[6]

Visualizations

Experimental_Workflow_for_ICG_SLN_Mapping cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Outcome ICG_Prep ICG Solution Preparation ICG_Admin ICG Administration (e.g., Peritumoral) ICG_Prep->ICG_Admin Animal_Prep Animal Preparation & Anesthesia Animal_Prep->ICG_Admin NIR_Imaging Real-time NIR Fluorescence Imaging ICG_Admin->NIR_Imaging SLN_ID Sentinel Lymph Node Identification NIR_Imaging->SLN_ID SLN_Excision Surgical Excision of SLN SLN_ID->SLN_Excision Histo_Analysis Histopathological Analysis SLN_Excision->Histo_Analysis

Caption: Experimental workflow for ICG-based sentinel lymph node mapping in animal models.

Lymphatic_Uptake_of_ICG ICG_Injection ICG Injection (Peritumoral/Intradermal) ICG_Albumin ICG binds to Albumin in Interstitial Fluid ICG_Injection->ICG_Albumin Lymph_Vessel Uptake into Lymphatic Capillaries ICG_Albumin->Lymph_Vessel Lymph_Flow Transport via Afferent Lymphatic Vessel Lymph_Vessel->Lymph_Flow SLN Accumulation in Sentinel Lymph Node Lymph_Flow->SLN Efferent_Vessel Drainage to Downstream Nodes SLN->Efferent_Vessel

Caption: Simplified diagram of ICG uptake and transport in the lymphatic system.

References

Covalent Attachment of ICG-Amine to Polymer Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent attachment of Indocyanine Green (ICG)-amine to various polymer scaffolds. The information furnished here is intended to guide researchers in the synthesis, purification, and characterization of ICG-polymer conjugates for applications in drug delivery, bioimaging, and diagnostics.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for clinical use. Its application in research and medicine is often limited by its poor stability in aqueous solutions, rapid clearance from the body, and lack of target specificity. To overcome these limitations, ICG can be covalently conjugated to polymer scaffolds. This approach enhances the stability of ICG, prolongs its circulation time, and allows for targeted delivery to specific tissues or cells. This document outlines the chemical strategies and detailed protocols for covalently attaching ICG-amine to common biocompatible polymers.

Polymer Scaffolds and Conjugation Chemistries

The choice of polymer scaffold and conjugation chemistry is critical for the successful synthesis of stable and effective ICG-polymer conjugates.

Common Polymer Scaffolds:

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polyester with tunable degradation rates. Carboxyl-terminated PLGA is commonly used for conjugation.

  • Poly(ethylene glycol) (PEG): A hydrophilic polymer that can reduce non-specific protein adsorption and prolong circulation time. Amine- or carboxyl-terminated PEG is used for conjugation.

  • Poly(ε-caprolactone) (PCL): A biodegradable polyester with good mechanical properties. Often functionalized to introduce reactive groups for conjugation.

  • Chitosan: A natural polysaccharide with abundant primary amine groups, making it suitable for direct conjugation with amine-reactive molecules or for modification to introduce other functionalities.

Primary Conjugation Chemistry: EDC/NHS Coupling

The most common method for covalently attaching this compound to carboxyl-containing polymers is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This "zero-length" crosslinking reaction forms a stable amide bond between the carboxyl group on the polymer and the primary amine of this compound.

dot

PLGA_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification PLGA_COOH PLGA-COOH in DCM Activation Stir 4-6h at RT PLGA_COOH->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Conjugation Stir overnight at RT (dark) Activation->Conjugation ICG_Amine This compound in DMF ICG_Amine->Conjugation Solvent_Evaporation Solvent Evaporation Conjugation->Solvent_Evaporation Dialysis Dialysis (48h) Solvent_Evaporation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product ICG-PLGA Conjugate

ICG-Amine in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ICG-Amine for Super-Resolution Imaging

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, has traditionally been utilized in medical imaging applications such as angiography and assessment of cardiac output.[1][2] Its amine-reactive derivatives, particularly this compound and ICG-NHS ester, have opened new avenues for its use in advanced microscopy techniques. These derivatives can be covalently conjugated to primary amines on biomolecules like antibodies and proteins, enabling targeted labeling of cellular structures with a photostable, NIR fluorophore.[3][4]

The near-infrared excitation and emission properties of ICG (typically absorbing around 780-800 nm and emitting around 810-830 nm) offer significant advantages for super-resolution microscopy.[2][5] The longer wavelengths lead to reduced phototoxicity and lower cellular autofluorescence, resulting in a higher signal-to-noise ratio, which is crucial for achieving high-resolution images.[6] This makes this compound an attractive probe for techniques like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM) methods such as (direct) Stochastic Optical Reconstruction Microscopy ((d)STORM).

Key Applications in Super-Resolution Microscopy

This compound and its derivatives are particularly well-suited for imaging densely packed cellular structures and for live-cell imaging applications where minimizing phototoxicity is paramount.

  • dSTORM Imaging: The ability of cyanine dyes like ICG to photoswitch between a fluorescent 'on' state and a dark 'off' state under specific buffer conditions is the foundation of dSTORM.[7] By sequentially activating and localizing individual ICG molecules, a super-resolved image can be reconstructed with a precision far beyond the diffraction limit of light.[8]

  • STED Microscopy: In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread function.[9] NIR dyes like ICG are advantageous for STED as the depletion wavelength (e.g., 775 nm) is readily available and causes less scattering and phototoxicity compared to shorter wavelengths.[10]

Quantitative Performance Data

While specific quantitative data for this compound in super-resolution microscopy is emerging, data from closely related ICG derivatives and other near-infrared dyes provide valuable benchmarks. The performance of any fluorophore in super-resolution microscopy is highly dependent on the experimental setup, labeling density, and imaging buffer.

ParameterSuper-Resolution TechniqueValueReference
Spatial Resolution STED~50-100 nm[11]
dSTORM~28 nm[12]
Localization Precision dSTORM<10 nm (with averaging)[13]
Photon Count per Switching Event dSTORM (Alexa Fluor 647 as a proxy)~5000[14]
Blinking Rate dSTORMDependent on buffer and laser power[7]
Photostability GeneralHigher in organic solvents and when bound to proteins[15]

Experimental Protocols

Protocol 1: Labeling of Antibodies with ICG-NHS Ester for Super-Resolution Microscopy

This protocol describes the conjugation of an amine-reactive ICG derivative (ICG-NHS ester) to a primary or secondary antibody for use in immunofluorescence-based super-resolution microscopy.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • ICG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 1X PBS to a final concentration of 2-10 mg/mL.[4]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5. The amine groups on the antibody are more reactive at this pH.[3]

  • Prepare ICG-NHS Ester Stock Solution:

    • Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[4]

  • Conjugation Reaction:

    • While gently vortexing, slowly add the ICG-NHS ester stock solution to the antibody solution. A molar excess of 5-20 fold of dye to antibody is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the ICG-labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of ICG (~785 nm). A DOL of 2-4 is often optimal for super-resolution microscopy.

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

G cluster_prep Antibody & Dye Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization & Storage Antibody in PBS Antibody in PBS Add Bicarbonate Buffer Add Bicarbonate Buffer Antibody in PBS->Add Bicarbonate Buffer Adjust pH to 8.5 Mix and Incubate Mix and Incubate Add Bicarbonate Buffer->Mix and Incubate ICG-NHS in DMSO ICG-NHS in DMSO ICG-NHS in DMSO->Mix and Incubate Size-Exclusion Chromatography Size-Exclusion Chromatography Mix and Incubate->Size-Exclusion Chromatography 1-2 hours, RT Collect Labeled Antibody Collect Labeled Antibody Size-Exclusion Chromatography->Collect Labeled Antibody Measure DOL Measure DOL Collect Labeled Antibody->Measure DOL Store at 4°C or -20°C Store at 4°C or -20°C Measure DOL->Store at 4°C or -20°C

Caption: Workflow for antibody labeling with ICG-NHS ester.

Protocol 2: dSTORM Imaging of ICG-Labeled Cellular Structures

This protocol provides a general workflow for dSTORM imaging of fixed cells labeled with ICG-conjugated antibodies.

Materials:

  • Cells grown on #1.5 thickness glass-bottom dishes

  • ICG-labeled antibody (from Protocol 1)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • dSTORM imaging buffer (see below)

dSTORM Imaging Buffer (Glox-based with thiol):

  • Buffer A: 10 mM Tris-HCl pH 8.0, 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase, 50 µL catalase solution (17 mg/mL) in 200 µL Buffer A

  • 1 M MEA (cysteamine) solution, pH 8.0-8.5

  • Working Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.[12]

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-precision glass-bottom dishes suitable for microscopy.

    • Fix cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunolabeling:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (if using an unlabeled primary and a labeled secondary) in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with the ICG-labeled secondary antibody (or primary antibody if directly labeled) in blocking buffer for 1 hour, protected from light.

    • Wash extensively with PBS.

  • dSTORM Imaging:

    • Replace the PBS with freshly prepared dSTORM imaging buffer.

    • Mount the sample on the STORM microscope.

    • Use a laser line appropriate for ICG excitation (e.g., 750 nm) to induce photoswitching and a lower power laser (e.g., 405 nm) for reactivation if needed.

    • Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate, capturing the stochastic blinking of individual ICG molecules.

  • Image Reconstruction:

    • Process the raw image stack using appropriate localization software (e.g., ThunderSTORM, rainSTORM) to identify and fit the point-spread function of each blinking event, generating a list of localizations.

    • Render the final super-resolution image from the localization list.

G cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging dSTORM Imaging cluster_analysis Image Analysis Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody ICG-labeled Secondary ICG-labeled Secondary Primary Antibody->ICG-labeled Secondary Add Imaging Buffer Add Imaging Buffer ICG-labeled Secondary->Add Imaging Buffer Image Acquisition Image Acquisition Add Imaging Buffer->Image Acquisition Localization Analysis Localization Analysis Image Acquisition->Localization Analysis Image Reconstruction Image Reconstruction Localization Analysis->Image Reconstruction G cluster_prep Sample Preparation cluster_imaging STED Imaging cluster_analysis Image Analysis Immunolabeling Immunolabeling Mounting Mounting Immunolabeling->Mounting Laser Alignment Laser Alignment Mounting->Laser Alignment Image Acquisition Image Acquisition Laser Alignment->Image Acquisition Deconvolution (optional) Deconvolution (optional) Image Acquisition->Deconvolution (optional) G cluster_cell Cellular Context cluster_imaging Super-Resolution Imaging Cellular Stimulus Cellular Stimulus Signaling Cascade Signaling Cascade Cellular Stimulus->Signaling Cascade Mitochondrial Response Mitochondrial Response Signaling Cascade->Mitochondrial Response e.g., Fission/Fusion ICG-Ab Labeling ICG-Ab Labeling Mitochondrial Response->ICG-Ab Labeling Targeting TOM20/ATP Synthase STED Microscopy STED Microscopy ICG-Ab Labeling->STED Microscopy Nanoscale Visualization Nanoscale Visualization STED Microscopy->Nanoscale Visualization Cristae dynamics

References

Application Note & Protocol: Quantifying ICG-amine Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the quantification of Indocyanine Green (ICG)-amine in various biological samples. It is intended to guide researchers in accurately measuring ICG-amine concentrations for applications such as pharmacokinetic studies, biodistribution analysis, and conjugation efficiency assessments.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics for applications like determining cardiac output and hepatic function[1][2][3]. Amine-reactive derivatives of ICG, such as this compound, allow for the covalent labeling of molecules containing carbonyl groups, enabling the creation of targeted fluorescent probes for research and clinical development[1][2]. Accurate quantification of this compound in biological matrices is crucial for understanding its behavior in vivo and for the development of novel diagnostic and therapeutic agents.

This application note details two primary methods for the quantification of this compound and its conjugates in biological samples:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method for the precise quantification of ICG and its derivatives.

  • Fluorescence Spectroscopy: A more accessible method suitable for relative quantification and biodistribution studies.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC-MS/MS methods used to quantify ICG in biological samples. These values can serve as a benchmark for researchers developing their own assays.

Table 1: HPLC-MS/MS Method Performance for ICG Quantification in Rat Plasma

ParameterValueReference
Linearity Range1–1000 ng/mL[4][5][6]
Regression Coefficient (r²)≥ 0.998[4][5][6]
Lower Limit of Quantitation (LLOQ)3 ng/mL[7]
Intra-day Precision (%RSD)< 13.5%[4][5][6]
Inter-day Precision (%RSD)< 13.5%[4][5][6]
Accuracy (%Bias)-10.03% to 11.56%[4][5][6]

Table 2: HPLC-MS/MS Method Performance for ICG Quantification in Murine Liver Tissue

ParameterValueReference
Linearity Range50–1500 ng/mL[8]
Intra-day Precision (%RSD)< 6.28%[8]
Inter-day Precision (%RSD)< 6.28%[8]
Extraction Recovery85–108%[8]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol is adapted from validated methods for ICG quantification in plasma and tissue and is suitable for obtaining absolute concentration values.

3.1.1. Materials

  • This compound standard

  • Internal Standard (IS), e.g., IR-820 or Rutin[7][9]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological matrix (plasma, tissue homogenate)

  • Microcentrifuge tubes

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18 column)[4][9]

3.1.2. Sample Preparation

Plasma Samples

  • Thaw plasma samples to room temperature.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol, 9:1 v/v)[9].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,900 x g for 10 minutes to pellet the precipitated proteins[9].

  • Transfer the supernatant to an HPLC vial for analysis.

Tissue Samples

  • Harvested tissues should be homogenized in a suitable buffer.

  • For protein precipitation in tissue homogenates, cold acetone in an acidic solution (pH 5.0) can be used[8].

  • Follow steps 2-7 as for plasma samples, adjusting volumes as necessary based on the homogenate concentration.

3.1.3. HPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column is commonly used[4][9].

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase composition[4][8].

  • Flow Rate: A flow rate of 0.3 mL/min is a common starting point[4].

  • Injection Volume: 2-10 µL[4][9].

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[4][9].

    • MRM Transitions:

      • ICG: m/z 753.4 → 330.2[4][9]

      • The specific transition for this compound may need to be determined empirically but will be very similar to ICG.

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the this compound to the internal standard against the concentration of the standards.

  • Use a linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by Fluorescence Spectroscopy

This protocol is suitable for relative quantification in applications like biodistribution studies where samples are processed in parallel.

3.2.1. Materials

  • This compound standard

  • Dimethyl sulfoxide (DMSO)[10][11]

  • Sodium dodecyl sulfate (SDS) solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer with NIR capabilities

  • Homogenizer (for tissue samples)

3.2.2. Sample Preparation

  • Harvest organs or collect blood samples.

  • For solid organs, homogenize the tissue in a known volume of a suitable solvent like DMSO to extract the this compound[11].

  • For blood, centrifuge to separate plasma. Plasma samples may require dilution with DMSO or an SDS solution to reduce quenching and ensure the fluorescence signal is within the linear range of the instrument[10][12].

  • Centrifuge the tissue homogenates or diluted plasma at high speed (e.g., 12,000 x g) for 30 minutes to pellet any debris[12].

  • Collect the supernatant for fluorescence measurement.

3.2.3. Fluorescence Measurement

  • Prepare a standard curve of this compound in the same solvent used for sample extraction (e.g., DMSO).

  • Set the excitation wavelength of the fluorometer to approximately 780 nm and the emission wavelength to be scanned from 795 nm to 900 nm[10][11]. The peak emission for ICG is around 810-820 nm[13].

  • Measure the fluorescence intensity of the standards and the prepared samples.

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by comparing their fluorescence intensity to the calibration curve.

  • The results can be expressed as the amount of this compound per gram of tissue or per milliliter of blood/plasma.

Stability and Storage

ICG is known to be unstable in aqueous solutions and prone to aggregation and degradation[14].

  • Stock Solutions: this compound should be dissolved in an organic solvent like DMSO and stored at ≤ -15°C, protected from light and moisture. Reconstituted DMSO stock solutions can be stored for less than two weeks at -15°C[1].

  • Biological Samples: The stability of ICG in plasma should be evaluated under the specific storage and handling conditions of the experiment, including short-term room temperature stability and freeze-thaw stability[9]. When possible, process samples immediately or store them at -80°C.

Visualizations

experimental_workflow_hplcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing sample Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (e.g., ACN:MeOH) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition msms->data calibration Generate Calibration Curve data->calibration quantify Quantify Concentration calibration->quantify

Caption: HPLC-MS/MS workflow for this compound quantification.

experimental_workflow_fluorescence cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing sample Biological Sample (Tissue or Plasma) homogenize Homogenize/Dilute (e.g., in DMSO) sample->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Fluorescence (Ex: ~780nm, Em: ~810nm) supernatant->measure Analyze standards Prepare Standard Curve standards->measure calibration Generate Calibration Curve measure->calibration quantify Determine Relative Concentration calibration->quantify

Caption: Fluorescence spectroscopy workflow for this compound quantification.

Conclusion

The choice of method for quantifying this compound in biological samples depends on the specific requirements of the study. HPLC-MS/MS offers high sensitivity and specificity for absolute quantification, making it ideal for pharmacokinetic studies. Fluorescence spectroscopy provides a simpler, high-throughput alternative for relative quantification, which is well-suited for biodistribution and screening assays. Proper sample handling and consideration of the dye's stability are critical for obtaining accurate and reproducible results with either method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ICG-Amine to Protein Molar Coupling Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar coupling ratio of Indocyanine Green (ICG)-amine derivatives to proteins. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar coupling ratio of ICG to protein?

A1: There is no single ideal molar ratio; it is highly dependent on the specific protein, the number of available reactive sites (e.g., lysine residues), and the intended application of the conjugate.[1] A common starting point is a 10:1 molar ratio of ICG to protein, with further optimization by testing ratios such as 5:1, 15:1, and 20:1.[2] For many antibodies, an optimal Degree of Substitution (DOS) is between 2 and 10.[2]

Q2: How does the molar coupling ratio affect the final conjugate?

A2: The molar ratio directly influences the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.[1][3] While a higher ratio can lead to a higher DOS and potentially a stronger signal, excessive labeling (e.g., DOS > 6-10) can cause fluorescence quenching, where dye molecules in close proximity absorb emissions from each other, leading to a reduction in the overall fluorescence intensity.[2][3] Over-labeling can also lead to protein aggregation, loss of biological activity, and decreased solubility.[1][3]

Q3: What type of buffer should I use for the conjugation reaction?

A3: A buffer with a slightly basic pH of 8.0-9.0 is recommended to ensure the primary amine groups on the protein (e.g., lysine residues) are deprotonated and available for reaction with the ICG-NHS ester.[2][4][5] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate buffer.[4][6] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the ICG, thereby reducing conjugation efficiency.[2][7]

Q4: My protein is in a Tris or glycine buffer. What should I do?

A4: If your protein is in a buffer containing free amines, you must remove them before starting the conjugation.[2][7] This can be achieved by dialyzing the protein against an appropriate amine-free buffer like Phosphate-Buffered Saline (PBS) or by using a desalting column.[2][8]

Q5: How do I determine the final ICG-to-protein ratio (Degree of Substitution)?

A5: The Degree of Substitution (DOS) is calculated using spectrophotometry. After purifying the conjugate to remove all non-conjugated ICG, you measure the absorbance of the solution at 280 nm (for the protein) and at the maximum absorbance wavelength for ICG (around 785-800 nm).[2][9][10] The concentrations of the protein and the dye are calculated using the Beer-Lambert law (A=εCL), and the ratio of these molar concentrations gives the DOS.[2][11] A correction factor is needed for the A280 reading, as ICG also absorbs light at this wavelength.[11][12]

Q6: How should I store the ICG-amine reagent and the final conjugate?

A6: Upon receipt, ICG dyes should be stored at -15°C or colder, protected from light and moisture.[2] A reconstituted DMSO stock solution of ICG can be stored at ≤ -15°C for up to two weeks.[2] The final protein conjugate should be stored at a concentration greater than 0.5 mg/mL, protected from light.[2] For short-term storage (up to two months), 4°C with a preservative like sodium azide is suitable.[2] For long-term storage, it is recommended to lyophilize the conjugate or divide it into single-use aliquots and store at ≤ –60°C.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the ICG-protein conjugation process.

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: The reaction between an NHS ester and a primary amine is most efficient at a pH between 8.0 and 9.0.[2][13] Ensure your protein solution is buffered within this range. If the pH is below 8.0, the amine groups on the protein will be protonated and less reactive.[13] You can adjust the pH using 1 M sodium bicarbonate solution.[2]

  • Possible Cause: Presence of interfering substances in the protein buffer.

    • Solution: Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with the protein for the ICG-NHS ester.[2][7] Similarly, protein stabilizers like Bovine Serum Albumin (BSA) or gelatin will also be labeled.[2][7] Purify your protein sample by dialysis or using a desalting column to exchange it into an amine-free buffer such as PBS or sodium bicarbonate buffer before conjugation.[2][8]

  • Possible Cause: Low protein concentration.

    • Solution: The kinetics of the reaction are highly dependent on reactant concentration.[14] A protein concentration below 2 mg/mL can significantly reduce conjugation efficiency.[8][15] For optimal results, use a protein concentration between 2-10 mg/mL.[2] If your protein solution is too dilute, it should be concentrated before the reaction.[8][15]

  • Possible Cause: Degraded this compound reagent.

    • Solution: ICG-NHS esters are sensitive to moisture.[5] Store the reagent desiccated and allow it to warm to room temperature before opening to prevent condensation.[7] Prepare the ICG stock solution in anhydrous DMSO or DMF immediately before use, as the reagent is not stable in solution for extended periods.[2][14]

Issue 2: Protein Aggregation or Precipitation During/After Conjugation

  • Possible Cause: High Degree of Substitution (Over-labeling).

    • Solution: ICG is a hydrophobic molecule.[3] Attaching too many ICG molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[1] To resolve this, reduce the molar coupling ratio of ICG to protein in the reaction mixture. Perform small-scale pilot experiments with a range of molar ratios (e.g., 2:1, 5:1, 10:1) to find the optimal ratio that provides sufficient labeling without causing precipitation.[1]

  • Possible Cause: Inappropriate buffer pH.

    • Solution: Labeling the protein will alter its isoelectric point. If the reaction buffer pH is close to the new isoelectric point of the ICG-protein conjugate, the protein may precipitate.[13] If you observe precipitation, try adjusting the pH of your reaction buffer.

Issue 3: Unexpected Fluorescence Intensity (Too Low or Too High)

  • Possible Cause: Fluorescence self-quenching.

    • Solution: If the fluorescence of your conjugate is lower than expected despite a high absorbance, you may have over-labeled the protein.[3] When ICG molecules are too close to each other on the protein surface, they can quench each other's fluorescence.[2] The optimal DOS for most antibodies is between 2 and 10.[2] Reduce the ICG:protein molar ratio in your conjugation reaction to achieve a lower DOS.

  • Possible Cause: Presence of unconjugated ICG.

    • Solution: Free ICG in the final conjugate solution will contribute to the absorbance reading and can affect fluorescence measurements. Ensure that all unbound ICG is removed after the conjugation step using purification methods like size-exclusion chromatography (e.g., desalting column) or extensive dialysis.[2][3][11]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes
Molar Coupling Ratio (ICG:Protein) 5:1 to 20:1 Start with 10:1 and optimize for your specific protein.[2]
Optimal Degree of Substitution (DOS) 2 - 10 For most antibodies; higher DOS can lead to quenching.[2]
Protein Concentration 2 - 10 mg/mL Concentrations <2 mg/mL can significantly reduce efficiency.[2][8]
Reaction Buffer pH 8.0 - 9.0 Ensures primary amines are deprotonated and reactive.[2][4]
Reaction Buffer Composition Amine-free (e.g., PBS, Bicarbonate, Borate) Avoid Tris and Glycine buffers.[2][5]
Reaction Time 1 - 2 hours At room temperature.[6][13]

| Reaction Temperature | Room Temperature (18-25°C) | Incubation should be done in the dark.[13] |

Table 2: Key Properties of ICG

Property Value Reference
Excitation Maximum (Conjugated) ~785 nm [16]
Emission Maximum (Conjugated) ~811 nm [16]
Solvent for Stock Solution Anhydrous DMSO or DMF [2][4]

| Storage of Stock Solution | ≤ -15°C for < 2 weeks, protected from light and moisture |[2] |

Experimental Protocols

Protocol 1: ICG-NHS Ester Conjugation to a Protein

This protocol provides a general procedure for labeling a protein with an amine-reactive ICG-NHS ester.

1. Protein Preparation

  • Ensure the protein is in an amine-free buffer (e.g., 1X PBS, 0.1 M sodium bicarbonate) at a pH of 8.0-9.0.[2][4]

  • If the protein is in an incompatible buffer (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[2]

  • Adjust the protein concentration to 2-10 mg/mL for optimal reaction efficiency.[2]

2. Preparation of ICG-NHS Ester Stock Solution

  • Allow the vial of ICG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]

  • Add anhydrous DMSO (or DMF) to the vial to create a 10-20 mM stock solution.[2]

  • Vortex briefly to ensure the dye is fully dissolved.

  • This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[2][14]

3. Conjugation Reaction

  • Determine the volume of ICG stock solution needed to achieve the desired molar coupling ratio. A starting ratio of 10 moles of ICG for every 1 mole of protein is recommended.[2]

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the ICG stock solution.[5] The final concentration of DMSO in the reaction mixture should be less than 10%.[2]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., cover the tube with aluminum foil).[6][13]

4. Purification of the ICG-Protein Conjugate

  • After the incubation is complete, the primary goal is to separate the ICG-protein conjugate from unreacted, hydrolyzed ICG.

  • The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[3][6] Equilibrate the column with your desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column. The larger ICG-protein conjugate will elute first, followed by the smaller, free ICG molecules.

  • Collect the colored fractions corresponding to the conjugate and pool them.

  • Alternatively, the conjugate can be purified by extensive dialysis against an appropriate buffer.

5. Characterization of the Conjugate

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~785 nm (Amax).[2]

  • Calculate the concentration of the protein and the ICG dye using the Beer-Lambert law (A = εCL) and the appropriate molar extinction coefficients and correction factors.[11]

  • Determine the Degree of Substitution (DOS) by calculating the molar ratio of ICG to protein.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep 1. Protein Preparation (Buffer Exchange, pH 8-9) conjugation 3. Conjugation Reaction (1-2 hr, RT, Dark) p_prep->conjugation Protein Solution icg_prep 2. ICG-NHS Stock Prep (Anhydrous DMSO) icg_prep->conjugation ICG Stock purify 4. Purification (Size-Exclusion Chromatography) conjugation->purify Reaction Mixture dos 5. Characterization (Spectrophotometry & DOS Calc) purify->dos Purified Conjugate

Caption: Workflow for this compound to protein conjugation.

Troubleshooting Decision Tree

G start Problem: Low Conjugation Efficiency q1 Is reaction pH 8.0-9.0? start->q1 a1_no Adjust pH to 8.0-9.0 q1->a1_no No q2 Buffer contains amines (Tris, Glycine)? q1->q2 Yes a2_yes Perform buffer exchange (Dialysis / Desalting) q2->a2_yes Yes q3 Protein conc. > 2 mg/mL? q2->q3 No a3_no Concentrate protein q3->a3_no No q4 Is ICG-NHS reagent fresh? q3->q4 Yes a4_no Use fresh ICG-NHS stock q4->a4_no No success Conjugation Optimized q4->success Yes

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Preventing ICG-amine photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Indocyanine green (ICG)-amine in fluorescence imaging, with a core focus on preventing photobleaching.

Troubleshooting Guide: Signal Loss & Photobleaching

This guide addresses common problems encountered during imaging experiments with ICG-amine.

ProblemPossible Cause(s)Suggested Solution(s)
Rapid and irreversible loss of fluorescence signal during image acquisition. High Excitation Light Intensity: Excessive laser or lamp power is a primary driver of photobleaching.[1][2]• Reduce the excitation intensity to the lowest level that provides a usable signal. • Use neutral-density (ND) filters to attenuate the light source.[3] • Compensate for lower intensity by increasing camera exposure time or gain, being mindful of potential noise increase.
Prolonged Exposure Time: Continuous illumination of the sample, even at lower intensities, leads to cumulative photodamage.• Minimize the sample's exposure to light.[3] • Focus on the sample using transmitted light or a neighboring area before imaging the region of interest.[3] • For time-lapse experiments, use the longest possible interval between acquisitions.
Presence of Molecular Oxygen: The excited state of ICG can react with oxygen to generate reactive oxygen species (ROS), which chemically degrade the fluorophore.[4]• For fixed samples, use a commercially available antifade mounting medium containing oxygen scavengers.[3][5] Common agents include n-Propyl gallate (NPG) or 1,4-Diazabicyclo-octane (DABCO). • For live-cell imaging, consider adding an oxygen scavenger system to the imaging medium.[5]
High background or non-specific signal. ICG Aggregation: At high concentrations, ICG can form non-fluorescent or weakly fluorescent aggregates.[6][7]• Prepare fresh this compound solutions and avoid repeated freeze-thaw cycles. • Work within a linear concentration range; for imaging, concentrations from 1 µM to 50 µM have been shown to be effective.[8] • The presence of proteins like albumin can help stabilize ICG monomers.[6]
Incomplete Removal of Unbound Dye: Residual, unbound this compound contributes to background fluorescence.• Increase the number and duration of wash steps after the staining incubation period.[5] • Add a mild surfactant (e.g., Tween-20) to the wash buffer to help remove non-specifically bound dye.[5]
Low initial fluorescence signal. Suboptimal Imaging Buffer/Solvent: The chemical environment, including solvent polarity and pH, can influence ICG's fluorescence quantum yield.[9]• Ensure the buffer conditions are optimal for your sample and compatible with ICG. • ICG is known to have higher photostability and brightness in fetal bovine serum (FBS) and whole blood compared to aqueous solutions.[8]
Incorrect Filter/Laser Combination: Mismatch between the excitation/emission wavelengths and the filter set for this compound.• Verify that your microscope's laser line and emission filter are appropriate for this compound (Excitation max ~789 nm, Emission max ~814 nm).[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard ICG?

This compound is a derivative of Indocyanine Green (ICG) that has been functionalized with a primary amine group. This amine group allows for covalent conjugation to molecules containing carboxyl groups (e.g., carboxylic acids) or aldehydes, making it a valuable tool for creating targeted near-infrared (NIR) probes for biomedical imaging.[10] Like ICG, it absorbs and emits light in the NIR spectrum (~700-900 nm), which allows for deeper tissue penetration compared to visible light fluorophores.[11]

Q2: What is photobleaching and why is ICG susceptible to it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[2] The process often involves the fluorophore entering a long-lived, excited triplet state. From this state, it can react with molecular oxygen to produce highly reactive singlet oxygen, which then attacks and degrades the fluorophore's chemical structure.[12] ICG is known to be susceptible to this process, especially in aqueous solutions.[13]

Q3: How can I quantitatively assess the rate of photobleaching in my experiment?

You can create a photobleaching curve by imaging a specific region of your sample continuously over time and measuring the decay in fluorescence intensity.[3] This allows you to normalize for signal loss due to photobleaching versus your experimental conditions.[3] The rate of decay can be fitted to an exponential decay model to extract a photobleaching rate constant.[8]

Q4: Can encapsulating this compound improve its photostability?

Yes. Encapsulating ICG within nanoparticles, such as micelles, liposomes, or mesoporous silica nanoparticles, can significantly enhance its photostability.[9][14][15][16] This protection is thought to arise from shielding the ICG molecule from the surrounding environment, particularly from interactions with molecular oxygen, and preventing aggregation.[14][15]

Q5: Are there chemical reagents that can reduce ICG photobleaching?

Yes, these are known as antifade agents and are typically included in mounting media for fixed-cell imaging.[2][3] They work by scavenging reactive oxygen species.[17] Commonly used antifade agents include:

  • n-Propyl gallate (NPG): A widely used, non-toxic compound.[17][18]

  • 1,4-Diazabicyclo-octane (DABCO): Less effective than some alternatives but also less toxic, making it suitable for some live-cell applications.[17][18]

  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may react with certain classes of dyes.[17][18][19]

Quantitative Data on ICG Photostability

The photostability of ICG is highly dependent on its local environment. The tables below summarize data on its stability in different forms and solvents.

Table 1: Photostability of Free ICG vs. Encapsulated ICG

ICG FormulationIrradiation ConditionsRemaining FluorescenceSource
Free ICG in water808 nm laser (2.8 W)~5% of initial emission[14]
ICG in micelles808 nm laser (2.8 W)~15% of initial emission[14]
ICG + IR-1061 in micelles808 nm laser (2.8 W)~90% of initial emission[14]
Free ICG800 nm exposureShowed 20% reduction in photoluminescence within 3 hours[15]
ICG loaded onto functionalized mesoporous silica nanoparticles800 nm exposureDid not show photo-degradation[15]

Table 2: Relative Photostability of ICG in Different Media

Solvent/MediumRelative Photostability (Compared to Water)Source
Water1.0x[8]
Ethanol13.0x[8]
Fetal Bovine Serum (FBS)~4.0x[8]
Whole Blood~2.0x[8]

Experimental Protocols

Protocol 1: Assessing this compound Photobleaching Rate

This protocol provides a method to quantify the photostability of your this compound conjugate under your specific imaging conditions.

  • Sample Preparation: Prepare your this compound labeled sample (e.g., fixed cells, tissue section) as you would for a standard experiment. Mount the sample in your chosen imaging medium or antifade mountant.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the objective and filter set appropriate for ICG (e.g., Excitation ~780 nm, Emission >810 nm).

    • Set the excitation light intensity and camera exposure time to the levels you intend to use for your actual experiments.[5]

  • Image Acquisition:

    • Locate a representative region of interest (ROI) in your sample.

    • Set up a time-lapse acquisition. Acquire images of the ROI continuously at the fastest possible frame rate for a set duration (e.g., 60-120 seconds).[5]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.

    • Fit the resulting curve to a single-exponential decay function to determine the photobleaching half-life or rate constant.[8] A longer half-life indicates better photostability.

Protocol 2: General Protocol for this compound Imaging of Fixed Cells

This protocol outlines a general workflow for staining and imaging fixed cells with an this compound conjugate.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[20]

  • This compound Conjugate Staining:

    • Dilute your this compound conjugate to the desired final concentration in the blocking buffer.

    • Incubate the coverslips with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the coverslips three times with PBS (or PBS with 0.05% Tween-20) for 5-10 minutes each to remove unbound conjugate.[5]

  • Mounting:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®).[3][5]

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope or confocal system equipped with the appropriate NIR laser lines and emission filters.

    • Follow the best practices for minimizing photobleaching: use the lowest possible laser power, minimize exposure time, and acquire images promptly.[2][3]

Visualizations

start Experiencing Rapid Signal Loss? check_laser Is Laser Power High? start->check_laser Yes reduce_laser Reduce Laser Power & Increase Camera Gain/Exposure check_laser->reduce_laser Yes check_exposure Is Sample Continuously Exposed to Light? check_laser->check_exposure No reduce_laser->check_exposure minimize_exposure Minimize Exposure Time. Image Necessary Areas Only. check_exposure->minimize_exposure Yes check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade No minimize_exposure->check_antifade use_antifade Incorporate Antifade Mounting Medium (Fixed) or Oxygen Scavenger (Live) check_antifade->use_antifade No check_dye Is Signal Still Fading Too Quickly? check_antifade->check_dye Yes use_antifade->check_dye consider_alt Consider a More Photostable Dye or Encapsulation Strategy check_dye->consider_alt Yes end Problem Resolved check_dye->end No consider_alt->end

Caption: A logical workflow for troubleshooting this compound photobleaching.

Caption: Simplified pathway of ICG photobleaching via reactive oxygen species.

prep Sample Preparation (e.g., Cell Fixation, Permeabilization) stain This compound Conjugate Staining & Washing prep->stain mount Mounting with Antifade Medium stain->mount setup Microscope Setup (Low Laser Power, Correct Filters) mount->setup acquire Image Acquisition (Minimize Exposure) setup->acquire analyze Data Analysis acquire->analyze

Caption: A typical experimental workflow for this compound fluorescence imaging.

References

Technical Support Center: Purification of ICG-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Indocyanine Green (ICG)-amine conjugates from unreacted dye and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in an ICG-amine conjugation reaction?

A1: The primary impurities following the conjugation of an amine-containing molecule with an amine-reactive ICG derivative (like ICG-NHS ester) are:

  • Unreacted (Free) ICG Dye: Excess ICG that did not covalently bind to the target molecule.

  • Hydrolyzed ICG: ICG-NHS ester that has reacted with water instead of the target amine.

  • High Molecular Weight (HMW) Aggregates: The amphiphilic nature of ICG can promote the aggregation of the conjugated protein or molecule.[1]

  • Non-covalently Bound ICG: ICG molecules that are associated with the conjugate through non-covalent interactions rather than a stable amide bond.[1]

Q2: Which purification methods are most effective for removing unreacted ICG and other impurities?

A2: The choice of purification method depends on the nature of the conjugate and the impurities. Commonly used and effective methods include:

  • Size Exclusion Chromatography (SEC) / High-Performance Liquid Chromatography (HPLC): Highly effective for separating the larger ICG-conjugate from smaller molecules like free ICG and hydrolyzed dye.[1][2][3] It can also be used to separate HMW aggregates from the desired conjugate.[1]

  • Dialysis: A common method for removing small molecule impurities like free dye from larger protein or polymer conjugates.[1] However, it may not be effective at removing aggregates or non-covalently bound dye.[1]

  • Ethyl Acetate Extraction: This method can be used as a secondary purification step after SEC to remove non-covalently bound ICG from the conjugate.[1]

Q3: What is a typical pH for the ICG-NHS ester reaction with amines?

A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[4][5] At a lower pH, the amine group is protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.[4][6]

Q4: How can I quantify the amount of free dye in my conjugate sample?

A4: The amount of free dye can be quantified using methods like SDS-PAGE followed by fluorescence imaging to separate and measure the fluorescence intensity of the free dye band relative to the conjugate band.[7] HPLC can also be used to separate and quantify the free dye.[8][9]

Troubleshooting Guide

Problem 1: Low yield of the desired ICG-conjugate after purification.

  • Possible Cause A: Suboptimal reaction conditions.

    • Solution: Ensure the reaction pH is maintained between 8.3-8.5.[4][5] Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[5] The concentration of the biomolecule should ideally be between 1-10 mg/mL.[4]

  • Possible Cause B: Hydrolysis of the ICG-NHS ester.

    • Solution: Prepare the ICG-NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][10] Avoid prolonged exposure of the activated dye to aqueous buffer before adding it to the amine-containing molecule. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[6]

  • Possible Cause C: Formation of high molecular weight aggregates.

    • Solution: The formation of aggregates is more pronounced at higher molar ratios of ICG to the target molecule.[1] Consider reducing the molar excess of the ICG-NHS ester in the reaction. Purification by size exclusion HPLC (SE-HPLC) can be used to remove these aggregates.[1]

Problem 2: Presence of a significant amount of free dye after purification by dialysis.

  • Possible Cause A: Incomplete reaction.

    • Solution: Review and optimize the conjugation reaction conditions as described in "Problem 1". Ensure sufficient incubation time (e.g., 4 hours at room temperature or overnight on ice).[5]

  • Possible Cause B: Non-covalent binding of ICG to the conjugate.

    • Solution: Dialysis is often not effective at removing non-covalently bound ICG.[1] After an initial purification step like SEC, consider performing an ethyl acetate extraction to remove the non-covalently associated dye.[1]

  • Possible Cause C: Inappropriate dialysis membrane molecular weight cutoff (MWCO).

    • Solution: The MWCO of the dialysis membrane should be significantly smaller than the molecular weight of your conjugate but large enough to allow the free dye (MW of ICG is ~775 Da) to pass through freely.

Problem 3: The purified ICG-conjugate shows high background signal or non-specific uptake in vivo.

  • Possible Cause A: Presence of HMW aggregates.

    • Solution: High liver uptake has been observed with ICG conjugates containing aggregates.[1] Use SE-HPLC to remove these aggregates. The purity of the conjugate can be assessed by native and SDS-PAGE.[1]

  • Possible Cause B: Presence of non-covalently bound ICG.

    • Solution: Non-covalently bound dye can lead to non-specific liver retention.[1] A double purification method involving SE-HPLC followed by ethyl acetate extraction is recommended to obtain a pure, covalently linked conjugate.[1]

Quantitative Data Summary

Table 1: Effect of ICG-sOSu:Panitumumab Molar Ratio on Conjugation Reaction [1]

ICG-sOSu:mAb Molar RatioHMW Aggregates (%)Isolable Conjugate Yield (%)
5:1~14~72
10:1~30~53
20:1~51~19

Table 2: Covalent vs. Non-covalent ICG Interaction in SE-HPLC Purified Conjugates [1]

ICG-sOSu:mAb Molar RatioPercentage of Covalent Interaction (%)
5:1~75
10:1~61
20:1~46

Experimental Protocols

Protocol 1: Purification of this compound Conjugates using Size Exclusion Chromatography (SEC)

This protocol describes a general method for purifying ICG-conjugates from unreacted dye and other small molecule impurities.

Materials:

  • Crude ICG-conjugate reaction mixture

  • SEC column (e.g., Sephadex G-25, PD-10 desalting column)

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Collection tubes

  • Spectrophotometer

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the chosen elution buffer.

  • Sample Loading: Carefully load the crude ICG-conjugate reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.

  • Elution: Begin eluting the sample with the elution buffer. The larger ICG-conjugate will travel faster through the column and elute first. The smaller, unreacted ICG dye will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).

  • Analysis: Monitor the fractions for the presence of the conjugate and free dye. The conjugate-containing fractions will be visibly colored and can be quantified by measuring the absorbance at both 280 nm (for protein) and ~780-800 nm (for ICG). The free dye will have a strong absorbance around 780-800 nm but minimal absorbance at 280 nm.

  • Pooling: Pool the fractions containing the purified ICG-conjugate.

Protocol 2: Purification of this compound Conjugates using Dialysis

This protocol is suitable for removing small molecule impurities from larger ICG-conjugates.

Materials:

  • Crude ICG-conjugate reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and rinsing).

  • Sample Loading: Load the crude ICG-conjugate reaction mixture into the dialysis bag or cassette.

  • Dialysis: Place the sealed dialysis bag/cassette in a large beaker containing the dialysis buffer (at least 100 times the volume of the sample). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of the small molecule impurities. For example, change the buffer after 4 hours, 8 hours, and then overnight.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified ICG-conjugate.

Protocol 3: Removal of Non-covalently Bound ICG using Ethyl Acetate Extraction

This protocol is a secondary purification step to be performed after an initial purification method like SEC.[1]

Materials:

  • SEC-purified ICG-conjugate

  • Ethyl acetate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Mixing: To the aqueous solution of the SEC-purified ICG-conjugate, add an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to allow for the partitioning of the non-covalently bound ICG into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic phases.

  • Recovery: Carefully collect the aqueous phase containing the purified ICG-conjugate. The non-covalently bound ICG will be in the ethyl acetate (organic) phase.

  • Repeat (Optional): The extraction step can be repeated for more complete removal of non-covalently bound dye.

  • Final Purification: The purified conjugate in the aqueous phase may need to be further processed, for example, by buffer exchange, to remove any residual ethyl acetate.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection start Crude ICG-Conjugate Reaction Mixture load_sample Load Sample onto Column start->load_sample equilibrate Equilibrate SEC Column with Elution Buffer equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Absorbance at 280 nm & ~780 nm) collect->analyze pool Pool Fractions with Purified Conjugate analyze->pool end Purified ICG-Conjugate pool->end

Caption: Workflow for ICG-conjugate purification by Size Exclusion Chromatography (SEC).

experimental_workflow_dialysis cluster_prep Preparation cluster_purification Purification cluster_recovery Recovery start Crude ICG-Conjugate Reaction Mixture load_sample Load Sample into Dialysis Bag/Cassette start->load_sample prep_membrane Prepare Dialysis Membrane (appropriate MWCO) prep_membrane->load_sample dialyze Dialyze against Buffer (4°C with stirring) load_sample->dialyze change_buffer Change Buffer (multiple times over 24-48h) dialyze->change_buffer change_buffer->dialyze continue dialysis recover Recover Sample from Dialysis Bag/Cassette change_buffer->recover after final change end Purified ICG-Conjugate recover->end

Caption: Workflow for ICG-conjugate purification by Dialysis.

experimental_workflow_extraction cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery & Waste start SEC-Purified ICG-Conjugate add_solvent Add Equal Volume of Ethyl Acetate start->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge recover_aqueous Collect Aqueous Phase centrifuge->recover_aqueous waste_organic Discard Organic Phase (contains non-covalently bound ICG) centrifuge->waste_organic end Purified ICG-Conjugate recover_aqueous->end

Caption: Workflow for removing non-covalently bound ICG by Ethyl Acetate Extraction.

References

Solving ICG-amine solubility issues during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when conjugating ICG-amine to biomolecules, with a primary focus on solving solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility differ from standard ICG?

A1: this compound is a derivative of Indocyanine Green (ICG) that has been functionalized with a primary amine group (-NH2). This amine group allows for covalent conjugation to molecules containing carboxyl groups (e.g., proteins, polymers) typically through amide bond formation. While standard ICG has poor water solubility (approximately 1 mg/mL), the introduction of the amine group in this compound is suggested to improve its aqueous solubility. However, it is still considered only slightly soluble in water and exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

Q2: In what solvents should I dissolve this compound for conjugation?

A2: It is highly recommended to first dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution.[1][2][3] This stock solution is then added to your biomolecule, which is typically in an aqueous buffer. One supplier suggests that a solubility of up to 31.25 mg/mL can be achieved in DMSO with the help of ultrasonication.[4] For aqueous solutions, the same supplier indicates a solubility of 5 mg/mL is possible with ultrasonication and heating to 60°C, though this may not be suitable for sensitive biomolecules.[4]

Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in the final conjugation reaction mixture?

A3: The final concentration of the organic solvent in your aqueous reaction mixture should be kept as low as possible to avoid denaturation and precipitation of your biomolecule (e.g., protein). A general guideline is to keep the final DMSO concentration below 10% (v/v).[2][5] Some studies have shown that DMSO concentrations as low as 0.1% to 5% can already lead to the destabilization of certain proteins.[6][7] It is crucial to optimize this for your specific protein.

Q4: What are the optimal pH and buffer conditions for this compound conjugation?

A4: The optimal pH depends on the conjugation chemistry. Since this compound contains a primary amine, it is often conjugated to carboxyl groups on a target molecule. This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This process involves two steps:

  • Activation of the carboxyl group: This step is most efficient at a slightly acidic pH of 4.5-7.2.[5]

  • Reaction with the amine: The subsequent reaction of the activated carboxyl group with the primary amine of this compound is more efficient at a pH of 7.2-8.5.[8][9]

It is critical to use amine-free buffers, such as phosphate, bicarbonate, or borate buffers, to prevent the buffer from competing with this compound in the reaction.[2][10][11]

Q5: My this compound conjugate has precipitated out of solution. What are the likely causes?

A5: Precipitation of the this compound conjugate can be due to several factors:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic this compound molecules to your biomolecule can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[12]

  • Protein Denaturation: High concentrations of organic solvents (like DMSO), suboptimal pH, or high reaction temperatures can denature your protein, exposing hydrophobic regions and causing it to precipitate.[6][7]

  • High Protein Concentration: Performing the conjugation at a very high protein concentration can increase the likelihood of intermolecular cross-linking and aggregation.[13]

  • Poor this compound Solubility in the Final Buffer: Even if the biomolecule is stable, the this compound itself may precipitate if the final concentration of the organic co-solvent is too low.

Troubleshooting Guide: this compound Precipitation During Conjugation

This guide provides a systematic approach to resolving solubility issues and precipitation during your this compound conjugation experiments.

Problem: Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer.
Possible Cause Recommended Solution
Poor this compound solubility in the reaction buffer. - Increase the final percentage of the organic co-solvent (e.g., DMSO), but do not exceed a concentration that would denature your protein (typically <10%).[2][5] - Add the this compound stock solution dropwise to the reaction mixture while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations.[13]
High this compound concentration. - Lower the concentration of the this compound stock solution. - Ensure the this compound is fully dissolved in the organic solvent before addition, using ultrasonication if necessary.[4]
Problem: The solution becomes cloudy or a precipitate forms during the conjugation reaction.
Possible Cause Recommended Solution
Protein aggregation or denaturation. - Decrease the final concentration of the organic co-solvent in the reaction mixture.[6][7] - Optimize the reaction pH to ensure it is within the stable range for your protein.[11] - Lower the reaction temperature (e.g., perform the reaction at 4°C overnight instead of at room temperature).[13] - Reduce the protein concentration. Recommended concentrations for labeling are often in the range of 2-10 mg/mL.[2]
High Degree of Labeling (DOL) causing hydrophobicity. - Decrease the molar ratio of this compound to your biomolecule in the reaction.[12] - Perform titration experiments with different molar ratios to find the optimal balance between labeling efficiency and solubility.[2]
Intermolecular cross-linking. - Perform the reaction at a lower protein concentration.[13] - Consider a stepwise addition of the this compound to the reaction mixture.[13]
Problem: The final purified conjugate precipitates upon storage.
Possible Cause Recommended Solution
Inappropriate storage buffer. - Screen different storage buffers with varying pH and ionic strengths to find the optimal conditions for your conjugate's stability. - Add stabilizing excipients to the storage buffer, such as glycerol (5-20%), arginine (50-100 mM), or non-ionic surfactants like Polysorbate 20 (0.01-0.05%).[13]
High conjugate concentration. - Store the conjugate at a lower concentration. - If a high concentration is necessary, perform a thorough buffer screening with stabilizing excipients.
Freeze-thaw instability. - Aliquot the purified conjugate into single-use vials to avoid repeated freeze-thaw cycles.[2] - Add a cryoprotectant like glycerol to the storage buffer if freezing.

Data Presentation

Table 1: Solubility of ICG and this compound in Various Solvents

CompoundSolventSolubilityNotes
Indocyanine Green (ICG)Water~1 mg/mL[14]Poor solubility.
Indocyanine Green (ICG)PBS (pH 7.2)~0.5 mg/mL[15]
Indocyanine Green (ICG)Ethanol~1 mg/mL[15]
Indocyanine Green (ICG)DMSO~10 mg/mL[15]
Indocyanine Green (ICG)DMF~10 mg/mL[15]
This compound Water Slightly soluble Can be enhanced to 5 mg/mL with ultrasonication and heating to 60°C.[4]
This compound DMSO Freely soluble Up to 31.25 mg/mL with ultrasonication.[4]
This compound DMF Freely soluble
This compound Methanol Freely soluble
This compound Chloroform Freely soluble

Experimental Protocols

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol provides a general procedure for conjugating this compound to a protein containing accessible carboxyl groups. Optimization will be required for each specific protein and application.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl or hydroxylamine, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines or carboxylates, perform a buffer exchange into the Activation Buffer.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution. Use ultrasonication if necessary to ensure it is fully dissolved. This solution should be prepared fresh and protected from light.[2][4]

  • Activate the Protein's Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in cold Activation Buffer or anhydrous DMSO immediately before use.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of this compound:

    • Adjust the pH of the activated protein solution to 7.2-8.0 by adding the Conjugation Buffer.

    • Immediately add the desired molar excess of the this compound stock solution to the activated protein solution. It is recommended to start with a 5:1 to 10:1 molar ratio of this compound to protein.[2]

    • Ensure the final DMSO concentration is below 10%.[2]

    • Add the this compound stock solution dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS-activated carboxyl groups.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[2]

  • Characterize the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (~780 nm).

Visualizations

Troubleshooting_Workflow start Start: this compound Conjugation issue Precipitation or Low Solubility Observed start->issue q1 Is this compound fully dissolved in DMSO stock? issue->q1 Check Reagent Prep q2 Is final DMSO concentration >10%? issue->q2 Check Reaction Mix q3 Is the reaction pH optimal for your protein's stability? issue->q3 Check Buffer Conditions q4 Is the molar ratio of This compound to protein too high? issue->q4 Check Stoichiometry q5 Is protein concentration too high? issue->q5 Check Concentration sol1 Action: Use anhydrous DMSO. Apply ultrasonication to stock solution. q1->sol1 No q1->q2 Yes sol1->q2 sol2 Action: Decrease DMSO concentration in final reaction volume. q2->sol2 Yes q2->q3 No sol2->q3 sol3 Action: Screen different buffer pHs. Avoid the protein's isoelectric point (pI). q3->sol3 No q3->q4 Yes sol3->q4 sol4 Action: Reduce the molar excess of this compound. Perform a titration to find optimal DOL. q4->sol4 Yes q4->q5 No sol4->q5 sol5 Action: Decrease protein concentration to 2-10 mg/mL. q5->sol5 Yes end_node Outcome: Soluble Conjugate q5->end_node No sol5->end_node Experimental_Workflow prep_protein 1. Prepare Protein in Amine-Free Activation Buffer (pH 4.5-6.0) activate 3. Activate Protein Carboxyl Groups with EDC/NHS prep_protein->activate prep_icg 2. Prepare this compound Stock in Anhydrous DMSO conjugate 4. Conjugate (add this compound stock, adjust pH to 7.2-8.0) prep_icg->conjugate activate->conjugate quench 5. Quench Reaction conjugate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify

References

Minimizing background fluorescence in ICG-amine imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and optimize their ICG-amine imaging experiments.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during this compound labeling and imaging.

Q1: What are the main causes of high background fluorescence in this compound imaging?

High background fluorescence in this compound imaging can stem from several sources, broadly categorized as intrinsic, extrinsic, and instrumental factors.

  • Intrinsic Factors:

    • Autofluorescence: Biological samples naturally emit light when excited, a phenomenon known as autofluorescence. Molecules like collagen, elastin, and flavins are common sources of autofluorescence that can interfere with the ICG signal, particularly in the near-infrared (NIR) spectrum.[1][2]

  • Extrinsic Factors (Probe-Related):

    • Non-Specific Binding: this compound conjugates can bind non-specifically to cellular components or tissues.[1][2][3] This can be caused by inappropriate antibody or protein concentrations, or insufficient blocking.[2][3][4]

    • Dye Aggregation: Cyanine dyes like ICG are prone to forming aggregates in aqueous solutions. These aggregates can lead to fluorescence quenching or non-specific signals.[2][5][6]

    • Unbound Fluorophores: Incomplete removal of unbound this compound after conjugation and during washing steps is a major contributor to high background.[1][2][3]

  • Instrumental Factors:

    • Excitation Light Leakage: Improper filtering can allow the excitation light to leak into the detection channel, resulting in an artificial background signal.[2]

    • Camera Noise: The imaging system's detector can introduce electronic noise, which contributes to the overall background.[1][2]

Q2: My this compound labeling efficiency is low. What could be the problem?

Low labeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions. Here are some key factors to consider:

  • Incorrect pH: The optimal pH for reacting NHS esters (a common form of amine-reactive ICG) with primary amines is between 8.3 and 8.5.[7][8][9][10] At a lower pH, the amine groups are protonated and less reactive, while a higher pH can cause rapid hydrolysis of the NHS ester, reducing its ability to react with the target molecule.[7][8][9]

  • Presence of Competing Amines: The buffer used for the labeling reaction must be free of primary amines, such as Tris or glycine, as they will compete with your target molecule for the this compound.[7][8][11]

  • Low Protein/Biomolecule Concentration: For efficient labeling, the concentration of your protein or biomolecule should ideally be between 2 and 10 mg/mL.[8][12] Concentrations below 2 mg/mL can significantly reduce the labeling efficiency.[8][12]

  • Suboptimal Dye-to-Molecule Ratio: The molar ratio of this compound to your target molecule is critical. A good starting point for optimization is to test ratios between 5:1 and 20:1.[5][6][8]

  • Hydrolyzed this compound: Amine-reactive ICG, especially in the NHS ester form, is sensitive to moisture and can hydrolyze over time, rendering it inactive.[13] Always use freshly prepared dye solutions from a properly stored stock.[12][13]

Q3: How can I reduce non-specific binding of my this compound conjugate?

Minimizing non-specific binding is crucial for achieving a good signal-to-noise ratio. Here are several strategies to employ:

  • Optimize Antibody/Protein Concentration: Using an excessive concentration of your ICG-conjugated molecule can lead to increased non-specific binding. It is important to titrate the concentration to find the optimal balance between signal intensity and background.[3][4][14]

  • Use Blocking Agents: Blocking agents help to prevent non-specific interactions. For in vitro studies, adding bovine serum albumin (BSA) at a concentration of 1% to your buffer can be effective.[15] For tissue sections, commercial autofluorescence quenching agents or a solution of 0.1% Sudan Black B in 70% ethanol can be used.[2]

  • Adjust Buffer Composition:

    • Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can help to shield charged interactions that may lead to non-specific binding.[15]

    • Add Surfactants: Low concentrations of a non-ionic surfactant can disrupt hydrophobic interactions, which are another cause of non-specific binding.[15]

  • Thorough Washing: Ensure adequate and thorough washing steps after incubation with the ICG-conjugate to remove any unbound molecules. The number and duration of washes will depend on your specific sample type.[3][14]

  • Validate Antibody Specificity: If you are using an antibody-ICG conjugate, ensure that the primary antibody has been validated for your application and does not exhibit cross-reactivity with other proteins in your sample.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing this compound labeling and imaging experiments.

Table 1: Recommended Parameters for this compound Labeling Reactions

ParameterRecommended ValueRationale
pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[7][8][9][10]
Buffer 0.1 M Sodium Bicarbonate or Sodium BorateAmine-free buffers are essential to prevent competition with the target molecule.[7][8][11]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[8][12]
Dye:Protein Molar Ratio 5:1 to 20:1 (starting point for optimization)Balances labeling efficiency with the risk of protein aggregation and altered function.[5][6][8]
Incubation Time 1 - 2 hours at room temperature or overnight at 4°CAllows for sufficient reaction time. Longer incubation at lower temperatures can be beneficial for sensitive proteins.[7][8]
Solvent for this compound Anhydrous DMSO or DMFEnsures the dye is fully dissolved before adding to the aqueous reaction buffer.[7][9][12]

Table 2: Troubleshooting High Background Fluorescence - Quantitative Adjustments

IssueParameter to AdjustRecommended ActionExpected Outcome
High Background Signal ICG-conjugate ConcentrationTitrate concentration (e.g., 0.1 µg/mL to 10 µg/mL for antibodies)[2]Reduced non-specific binding and lower background.
Washing StepsIncrease the number and/or duration of washes.More efficient removal of unbound conjugate.
Blocking Agent ConcentrationUse 1% BSA in buffer for in vitro assays.[15]Saturation of non-specific binding sites.
Autofluorescence Excitation/Emission WavelengthsShift to longer wavelengths if possible (e.g., NIR-II window >1000 nm).[16][17]Reduced autofluorescence from endogenous molecules.
Autofluorescence QuenchingTreat with 0.1% Sudan Black B for 10-30 minutes.[2]Quenching of autofluorescent signals.
Instrumental Noise Laser Power/Exposure TimeReduce to the minimum required for adequate signal detection.[2]Decreased contribution of instrumental noise to the background.

Experimental Protocols

Protocol 1: this compound Labeling of an Antibody (IgG)

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody with an amine-reactive ICG-NHS ester.

Materials:

  • 1 mg IgG antibody in an amine-free buffer (e.g., PBS)

  • Amine-reactive ICG-NHS ester

  • Anhydrous DMSO

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.[8][12] If the buffer contains amines like Tris, perform a buffer exchange into the labeling buffer.

  • Prepare the ICG-NHS Ester Stock Solution:

    • Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8] This stock solution should be used immediately.

  • Perform the Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the labeling buffer if necessary.

    • Calculate the required volume of the ICG-NHS ester stock solution to achieve the desired molar ratio (start with a 10:1 dye-to-antibody ratio).

    • Slowly add the ICG-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Purify the Conjugate:

    • Separate the ICG-labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (around 780-800 nm).

Visualizations

ICG_Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Reaction Mix and Incubate (pH 8.3-8.5, RT, 1-2h) Antibody->Reaction Adjust pH ICG_NHS ICG-NHS Ester in Anhydrous DMSO ICG_NHS->Reaction Add dropwise Purification Size-Exclusion Chromatography Reaction->Purification Crude Conjugate Characterization Determine Degree of Labeling (DOL) Purification->Characterization Purified Conjugate

Caption: Workflow for this compound Labeling of Proteins.

High_Background_Troubleshooting Start High Background Fluorescence Check_Unbound Sufficient Washing? Start->Check_Unbound Check_Concentration Optimal Conjugate Concentration? Check_Unbound->Check_Concentration Yes Increase_Washing Increase Wash Steps Check_Unbound->Increase_Washing No Check_Blocking Adequate Blocking? Check_Concentration->Check_Blocking Yes Titrate_Concentration Titrate Concentration Check_Concentration->Titrate_Concentration No Check_Autofluorescence High Tissue Autofluorescence? Check_Blocking->Check_Autofluorescence Yes Optimize_Blocking Optimize Blocking Agent Check_Blocking->Optimize_Blocking No Use_Quenching Use Autofluorescence Quenching Agent Check_Autofluorescence->Use_Quenching Yes Non_Specific_Binding_Mechanisms cluster_interactions Non-Specific Interactions ICG_Conjugate This compound Conjugate Hydrophobic Hydrophobic Interactions ICG_Conjugate->Hydrophobic Electrostatic Electrostatic (Charge) Interactions ICG_Conjugate->Electrostatic Tissue Biological Tissue / Cell Surface Hydrophobic->Tissue Electrostatic->Tissue

References

Effect of pH on ICG-amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) concerning the effect of pH on the efficiency of Indocyanine Green (ICG) conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating ICG-NHS esters to primary amines, and why is it so critical?

The reaction between an ICG N-hydroxysuccinimide (NHS) ester and a primary amine is highly dependent on pH. The optimal pH range is a delicate balance between two competing factors: the reactivity of the amine and the stability of the NHS ester.[1][2][3][4]

  • Amine Reactivity: The reactive form of the amine group (-NH₂) is unprotonated. At acidic or neutral pH, the amine group is largely in its protonated, non-reactive form (-NH₃⁺). As the pH increases into the alkaline range, more of the amine is deprotonated, making it a better nucleophile to attack the NHS ester.[1][3][4][5]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[1][3][5][6]

Therefore, the recommended optimal pH for ICG-amine conjugation is 8.0 to 9.0 , with many protocols specifying a narrower range of 8.3 to 8.5 .[1][3][7][8][9] This range provides a sufficient concentration of reactive (deprotonated) amines while keeping the rate of NHS ester hydrolysis manageable.[4]

Q2: What are the consequences of performing the conjugation at a pH outside the optimal range?

Using a suboptimal pH can drastically reduce your conjugation efficiency or lead to failed reactions.

  • If the pH is too low (e.g., < 7.5): The primary amines on your molecule will be protonated (-NH₃⁺).[1][3][5] This protonated form is not nucleophilic and will not react with the ICG-NHS ester, resulting in very low or no conjugation.[1][5]

  • If the pH is too high (e.g., > 9.0): The hydrolysis of the ICG-NHS ester will become the dominant reaction.[1][3][5] The ester will be rapidly inactivated by water before it has a chance to react with your target amine, leading to low yields of the desired conjugate.[1][3]

The diagram below illustrates the pH-dependent competition between the desired amine reaction and the undesirable hydrolysis of the ICG-NHS ester.

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0 - 9.0) cluster_high_ph High pH (> 9.0) low_ph_amine Amine is Protonated (R-NH₃⁺) Non-Reactive low_ph_result Result: No Conjugation optimal_ph_amine Amine is Deprotonated (R-NH₂) Reactive optimal_ph_hydrolysis NHS Ester Hydrolysis is Slow optimal_ph_result Result: High Conjugation Efficiency high_ph_amine Amine is Deprotonated (R-NH₂) Reactive high_ph_hydrolysis Rapid NHS Ester Hydrolysis high_ph_result Result: Low Conjugation Efficiency

Caption: Logical diagram of pH effects on this compound conjugation.

Q3: Which buffers are recommended for the ICG conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the ICG-NHS ester.[2][4][9]

Recommended Buffers (0.1 M concentration):

  • Sodium Bicarbonate (pH 8.3-9.0)[1][3][10]

  • Sodium Borate (pH 8.5)[2][9]

  • Phosphate Buffer (e.g., PBS), with pH adjusted to the 8.0-9.0 range[2][3][7][8]

  • HEPES[4][6]

Buffers to AVOID:

  • Tris (Tris(hydroxymethyl)aminomethane)[2][4][7][11]

  • Glycine[4][7]

If your protein or molecule is in a buffer containing primary amines, it must be removed by dialysis or buffer exchange before starting the conjugation.[7][8]

Quantitative Data: pH vs. NHS Ester Stability

The stability of the amine-reactive NHS ester is highly dependent on pH. The half-life (t½), which is the time it takes for 50% of the reactive ester to be hydrolyzed, decreases dramatically as the pH increases. This highlights the importance of performing the conjugation reaction promptly after preparing the solutions, especially at higher pH values.[4][6][12]

pHHalf-life of NHS Ester in Aqueous SolutionImplication for Conjugation Efficiency
7.0~ 4-5 hoursRelatively stable, but amine reactivity is low, leading to slow conjugation.[6][12]
8.0~ 1 hourA good balance of ester stability and increasing amine reactivity.
8.6~ 10 minutesHydrolysis becomes significant, reducing the available NHS ester for reaction.[5][6]
> 9.0< 10 minutesVery rapid hydrolysis severely competes with the amine reaction, lowering efficiency.[1][3]

Troubleshooting Guide

Problem: Low or no conjugation yield.
Possible Cause Troubleshooting Steps & Recommendations
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0.[2][7] Use a calibrated pH meter. If your protein solution is at a lower pH, adjust it using a concentrated, amine-free base like sodium bicarbonate.[7][8]
Primary Amines in Buffer Ensure your buffer is free of primary amines like Tris or glycine.[2][7] If your sample is in such a buffer, perform dialysis or buffer exchange into a recommended buffer (e.g., phosphate, bicarbonate, borate) before conjugation.[7][8]
Low Protein Concentration Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[7] For optimal results, use a protein concentration in the range of 2-10 mg/mL.[2][7]
Inactive ICG-NHS Ester ICG-NHS esters are sensitive to moisture.[9] Ensure they are stored properly (desiccated at ≤ -15°C) and warmed to room temperature before opening to prevent condensation.[7] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][7]
Precipitation of Conjugate Over-labeling can cause protein aggregation and precipitation.[2] Reduce the molar ratio of ICG dye to your protein in the reaction. Also, ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein.[2]

Experimental Protocol: General ICG-NHS Ester Conjugation

This protocol provides a general procedure for labeling a protein with an ICG-NHS ester. Optimization may be required for your specific molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 1. Prepare Protein Solution (2-10 mg/mL in 0.1 M Bicarbonate Buffer, pH 8.3-8.5) r1 3. Mix & React (Add ICG solution to protein solution. Incubate for 30-60 min at RT, protected from light) p1->r1 p2 2. Prepare ICG-NHS Ester (10-20 mM in anhydrous DMSO) p2->r1 f1 4. Purify Conjugate (Use Sephadex G-25 column or dialysis) r1->f1 f2 5. Characterize (Measure Absorbance at 280 nm & ~785 nm. Calculate Degree of Labeling) f1->f2

Caption: Standard workflow for this compound conjugation.

1. Preparation of Protein Solution a. The protein should be in an amine-free buffer. If necessary, perform dialysis against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or a similar amine-free buffer.[1][3][7] b. Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[2][7]

2. Preparation of ICG-NHS Ester Stock Solution a. Allow the vial of ICG-NHS ester to warm to room temperature before opening. b. Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10-20 mM stock solution.[7] Vortex well. c. This solution should be prepared fresh and used promptly as the dye's activity can decrease with extended storage.[7]

3. Conjugation Reaction a. While gently vortexing the protein solution, add the calculated volume of the ICG-NHS ester stock solution. A starting molar excess of dye-to-protein of 10:1 is often recommended, but this may require optimization.[8] b. Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][8][9]

4. Purification of the Conjugate a. Separate the ICG-protein conjugate from unreacted free dye and reaction byproducts. b. A common method is to use a size-exclusion chromatography column, such as a Sephadex G-25 column, eluting with PBS (pH 7.2-7.4).[7][8] c. Collect the colored fractions corresponding to the high-molecular-weight conjugate.

5. Characterization of the Conjugate a. To determine the Degree of Labeling (DOL) or dye-to-protein ratio, measure the absorbance of the purified conjugate solution at two wavelengths:

  • 280 nm (for protein concentration)
  • ~785 nm (the maximum absorbance for ICG)[7] b. The DOL can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[7]

References

How to avoid dye-dye quenching with ICG-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dye-dye quenching and other common issues encountered during ICG-amine labeling experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the labeling process, offering potential causes and solutions.

Problem ID Issue Potential Causes Recommended Solutions
FQ-01 Low or No Fluorescence Signal After Labeling 1. Dye-Dye Quenching: Excessive labeling can lead to self-quenching where adjacent ICG molecules suppress each other's fluorescence. This is a common issue when the Degree of Substitution (DOS) is too high.[1][2][3] 2. ICG Aggregation: In aqueous solutions and at high concentrations, ICG can form non-fluorescent H-aggregates.[4][5][6][7] 3. Degradation of ICG: Amine-reactive ICG esters are sensitive to moisture and light. Improper storage or handling can lead to hydrolysis and reduced reactivity.[8] 4. Inefficient Labeling Reaction: The conjugation of ICG to the protein may have been unsuccessful.[8][9] 5. Instrument Settings: Incorrect excitation/emission wavelengths or suboptimal instrument settings.[10][11]1. Optimize Dye-to-Protein Ratio: Experimentally determine the optimal molar ratio of ICG to your protein. Start with a lower ratio (e.g., 5:1) and test a range (e.g., 10:1, 15:1).[2][8] The optimal DOS for most antibodies is typically between 2 and 10.[2][8] 2. Control Solvent Environment: Dissolve the amine-reactive ICG dye in anhydrous DMSO immediately before use.[2][8] Avoid extended storage of the dye stock solution.[8] 3. Proper Storage and Handling: Store ICG dyes at <-15°C, protected from light and moisture.[8] Allow the vial to warm to room temperature before opening to prevent condensation. 4. Verify Reaction Conditions: Ensure the reaction buffer is at the correct pH (typically 8.5 ± 0.5) and free of competing amines (e.g., Tris, glycine).[8][9] Dialyze your protein against a suitable buffer like PBS if necessary.[8] Ensure the protein concentration is adequate (ideally 2-10 mg/mL).[2][8] 5. Check Instrument Parameters: Confirm the excitation and emission maxima for your ICG conjugate (typically around 780 nm and 820 nm, respectively, but can shift upon conjugation).[6][12]
FQ-02 Precipitation of Protein During Labeling 1. High Dye-to-Protein Ratio: Excessive labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation.[3] 2. Solvent Effects: The addition of DMSO (used to dissolve the ICG dye) can denature or precipitate sensitive proteins if the final concentration is too high (should be <10%).[8] 3. Incorrect Buffer Conditions: The pH or ionic strength of the reaction buffer may not be optimal for your specific protein's stability.1. Reduce Molar Excess of Dye: Use a lower dye-to-protein molar ratio in the conjugation reaction.[3] 2. Control DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture below 10%.[8] 3. Optimize Buffer: Ensure the buffer composition and pH are suitable for maintaining the solubility and stability of your target protein.
FQ-03 Labeled Antibody Shows Reduced or No Binding Activity 1. Modification of Key Residues: The amine-reactive ICG may have conjugated to lysine residues within or near the antigen-binding site of the antibody, sterically hindering its interaction with the target.[3] 2. Over-labeling: A high degree of labeling can lead to conformational changes in the antibody, affecting its binding affinity.[8]1. Lower the Degree of Labeling: Reduce the molar ratio of ICG to the antibody during the conjugation reaction to decrease the probability of modifying the binding site.[3][8] 2. Alternative Labeling Chemistries: If the problem persists, consider using a labeling strategy that targets a different functional group away from the antigen-binding site, such as SiteClick™ labeling technology for the Fc region.[3]
FQ-04 High Background Signal in Imaging Applications 1. Unbound Free Dye: Incomplete removal of unconjugated ICG after the labeling reaction is a common cause of high background.[1] 2. Non-covalent Binding of ICG: Some ICG derivatives can non-covalently bind to proteins and be gradually released, leading to background signal.[13]1. Thorough Purification: Ensure the purification method effectively separates the labeled protein from free dye. Methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or filtration tubes are recommended.[1][8][14] 2. Use of PEG Linkers: Consider using ICG derivatives with short PEG linkers (e.g., ICG-PEG4-Sulfo-OSu) which have been shown to increase covalent binding and reduce non-covalent dissociation.[13]

Frequently Asked Questions (FAQs)

Q1: What is dye-dye quenching and why does it happen with ICG?

A1: Dye-dye quenching, also known as self-quenching, is a phenomenon where fluorescent molecules at high concentrations or in close proximity exhibit decreased fluorescence intensity.[10] With Indocyanine Green (ICG), this often occurs through the formation of "H-aggregates," which are non-fluorescent dimers or larger aggregates of the dye molecules.[4][5][6] The monomeric form of ICG is responsible for its fluorescence.[4][6][7] Quenching is promoted by high dye concentrations and in aqueous solutions.[4][6] Over-labeling a protein with too many ICG molecules brings them into close enough proximity to cause quenching.[1][3]

Q2: How do I determine the optimal dye-to-protein ratio for my experiment?

A2: The optimal dye-to-protein ratio, which influences the Degree of Substitution (DOS), must be determined empirically for each specific protein.[8] A good starting point is to test a range of molar ratios, for example, 5:1, 10:1, and 15:1 (dye:protein).[2][8] After labeling and purification, you can calculate the DOS (see Protocol 2) and measure the fluorescence intensity of each conjugate to identify the ratio that provides the brightest signal without significant quenching. For most antibodies, a DOS between 2 and 10 is recommended.[2][8]

Q3: What is the best way to purify my ICG-labeled protein?

A3: The goal of purification is to remove all unconjugated (free) ICG dye from the labeled protein.[1] Common and effective methods include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This method separates molecules based on size, allowing the larger labeled protein to elute before the smaller free dye molecules.[8][14]

  • Dialysis: This involves placing the labeled protein solution in a semi-permeable membrane that allows small, unbound dye molecules to diffuse out into a larger volume of buffer.[15]

  • Filtration Tubes: These devices use a membrane to retain the larger protein conjugate while allowing smaller, unbound dye molecules to pass through with the buffer during centrifugation.[12][16]

Q4: Can I use a buffer containing Tris or glycine for my labeling reaction?

A4: No. Buffers containing primary amines, such as Tris or glycine, will compete with the amine groups on your protein for reaction with the amine-reactive ICG dye.[8][9] This will significantly reduce the labeling efficiency. If your protein is in such a buffer, you must first exchange it into an amine-free buffer, like phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer, at a pH of 8.0-9.0.[2][8]

Q5: How should I store my amine-reactive ICG and the final conjugate?

A5:

  • Amine-Reactive ICG: Store the lyophilized powder at -20°C, protected from light and moisture.[8] Once reconstituted in anhydrous DMSO, use it promptly. The DMSO stock solution can be stored at -20°C for a short period (less than two weeks), but repeated freeze-thaw cycles should be avoided.[2][8]

  • ICG-Protein Conjugate: Store the final conjugate solution at 4°C for short-term storage (up to two months), protected from light, and potentially with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., sodium azide).[8] For long-term storage, it is recommended to lyophilize the conjugate or divide it into single-use aliquots and store at ≤ -60°C.[8]

Experimental Protocols

Protocol 1: this compound Labeling of an Antibody

This protocol is a general guideline for labeling an antibody with an amine-reactive ICG succinimidyl ester (e.g., ICG-Sulfo-OSu). Optimization may be required for your specific antibody and application.

1. Preparation of Solutions:

  • Antibody Solution (Solution A):
  • Dialyze the antibody against 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, to remove any amine-containing buffers or stabilizers.[8]
  • Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.[2][8]
  • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate or a similar amine-free base.[2][8]
  • ICG Stock Solution (Solution B):
  • Just before starting the conjugation, add anhydrous DMSO to the vial of amine-reactive ICG to make a 10 mM stock solution.[2][8]
  • Vortex briefly to ensure the dye is fully dissolved. Use this solution immediately.[8]

2. Conjugation Reaction:

  • Calculate the volume of Solution B needed to achieve the desired molar excess of dye to antibody (e.g., 10:1).
  • While gently stirring or vortexing, add the calculated volume of Solution B to Solution A.[9]
  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8][9]

3. Purification:

  • Separate the ICG-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin column, or dialysis.[2][8]
  • Collect the fractions containing the labeled antibody (the first colored band to elute).

Protocol 2: Calculation of the Degree of Substitution (DOS)

The DOS represents the average number of ICG molecules conjugated to each protein molecule.

1. Measure Absorbance:

  • Dilute the purified ICG-protein conjugate in PBS.
  • Using a spectrophotometer, measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the ICG dye (Aₘₐₓ, ~785 nm).[8]

2. Calculate Concentrations:

  • Protein Concentration: [Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / ε_protein
  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (e.g., 0.073 for ICG-Sulfo-OSu).[8]
  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).[8]
  • Dye Concentration: [Dye] (M) = Aₘₐₓ / ε_dye
  • ε_dye: Molar extinction coefficient of the ICG dye at its Aₘₐₓ (e.g., ~230,000 M⁻¹cm⁻¹ for ICG-Sulfo-OSu).[8]

3. Calculate DOS: DOS = [Dye] / [Protein]

Visualizations

Caption: Mechanism of ICG dye-dye quenching vs. optimal fluorescence.

ICG_Labeling_Workflow Start Start: Prepare Reagents Prep_Protein 1. Prepare Protein (Buffer Exchange, pH Adjust) Start->Prep_Protein Prep_Dye 2. Prepare this compound Dye (Dissolve in DMSO) Start->Prep_Dye Conjugation 3. Conjugation Reaction (Mix Protein and Dye) Prep_Protein->Conjugation Prep_Dye->Conjugation Purification 4. Purification (Remove Free Dye) Conjugation->Purification Characterization 5. Characterization (Calculate DOS) Purification->Characterization End End: Store Conjugate Characterization->End

Caption: Experimental workflow for this compound labeling of proteins.

References

Technical Support Center: Stability and Troubleshooting of ICG-Amine Conjugates in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Indocyanine Green (ICG)-amine conjugates in serum-containing media. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of ICG-amine conjugates in serum-containing cell culture media?

The stability of this compound conjugates in serum-containing media is influenced by several factors, including the specific protein or molecule conjugated to ICG, the composition of the media, temperature, and exposure to light. Unconjugated ICG is known to be unstable in aqueous solutions, with degradation accelerated by light and heat. When conjugated to proteins like antibodies, the stability can be enhanced. However, interactions with serum proteins can still lead to a decrease in fluorescence and potential degradation over time. It is recommended to use freshly prepared conjugates for experiments whenever possible. Storage of protein conjugates at 4°C with a carrier protein like BSA and an antimicrobial agent such as sodium azide can preserve them for up to two months.[1] For longer-term storage, lyophilization or freezing at ≤ –60°C is advisable.[1]

Q2: How do serum proteins affect the fluorescence of my this compound conjugate?

Serum is a complex mixture of proteins, with albumin being the most abundant. ICG and its conjugates are known to bind tightly to plasma proteins, particularly albumin and lipoproteins.[1] This binding can have several effects:

  • Fluorescence Enhancement: Binding to albumin can sometimes enhance the fluorescence intensity of ICG.

  • Fluorescence Quenching: Conversely, aggregation of the conjugate, which can be promoted by interactions with serum components, may lead to self-quenching and a decrease in the fluorescence signal.

  • Spectral Shifts: The absorption and emission spectra of the ICG conjugate may shift upon binding to serum proteins.

It is crucial to characterize the spectral properties of your this compound conjugate in the presence and absence of serum to understand these effects.

Q3: Can my this compound conjugate interact with the extracellular matrix (ECM) in cell culture?

Yes, interactions between your this compound conjugate and ECM components are possible. The ECM is a complex network of proteins and polysaccharides, and non-specific binding of your conjugate to these components can occur.[2][3] This can lead to increased background fluorescence and may interfere with the interpretation of your results, especially in imaging applications. The nature and extent of these interactions will depend on the specific molecule conjugated to ICG and the cell type being studied.

Q4: What are the potential off-target effects of using this compound conjugates in cellular assays?

While ICG itself is generally considered to have low cytotoxicity in the dark, it can generate reactive oxygen species (ROS) upon exposure to near-infrared (NIR) light, leading to phototoxicity.[4] This property is utilized in photodynamic therapy but can be an unwanted off-target effect in imaging experiments if cells are exposed to high-intensity light for prolonged periods. The photobleaching of ICG can produce decomposition products that may impact cell viability and proliferation.[4] Additionally, high concentrations of the conjugate or the presence of aggregates could potentially interfere with normal cellular processes.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
Possible Cause Recommended Solution
Degradation of the this compound conjugate. - Use freshly prepared conjugate for your experiments. - Store the conjugate properly, protected from light and at the recommended temperature (4°C for short-term, ≤ –60°C for long-term).[1] - Perform a stability test of your conjugate in the experimental media over time (see Experimental Protocol 1).
Suboptimal labeling of the target molecule. - Optimize the dye-to-protein ratio during the conjugation reaction. - Ensure the target molecule is at a suitable concentration and in a buffer free of interfering substances (e.g., Tris, glycine).
Fluorescence quenching due to aggregation. - Centrifuge the conjugate solution to remove any aggregates before use. - Evaluate the effect of serum on conjugate aggregation. Encapsulation or modification with PEG linkers might reduce aggregation.[5]
Incorrect imaging settings. - Ensure the excitation and emission wavelengths on your imaging system are appropriate for your ICG conjugate (typically around 780 nm excitation and 810 nm emission, but can shift upon conjugation and protein binding).
Low expression of the target. - Confirm the expression of your target protein in the cells using an alternative method like western blotting.
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Non-specific binding of the conjugate to cell surfaces or ECM. - Increase the number and duration of washing steps after incubation with the conjugate. - Include a blocking step with a protein solution (e.g., bovine serum albumin, BSA) before adding the conjugate.
Autofluorescence of cells or media components. - Image an unstained control sample to assess the level of autofluorescence. - Use a cell culture medium with low background fluorescence.
Presence of unbound ICG dye. - Ensure that the purification step after conjugation effectively removes all unconjugated ICG. Size exclusion chromatography is a common method.
Interaction with serum proteins leading to non-specific uptake. - Reduce the serum concentration in the medium during the incubation with the conjugate, if compatible with your experimental design. - Consider using serum-free media for the incubation step.
Problem 3: Cell Death or Altered Cell Behavior
Possible Cause Recommended Solution
Phototoxicity from imaging light source. - Reduce the intensity and duration of light exposure during imaging. - Use a neutral density filter to attenuate the excitation light. - Acquire images at a single time point if possible, rather than continuous imaging.
Cytotoxicity of the conjugate. - Perform a dose-response experiment to determine the optimal, non-toxic concentration of your conjugate. - Include a control with the unconjugated target molecule and free ICG dye to assess the toxicity of each component.
Formation of toxic degradation products. - Use freshly prepared conjugates and minimize exposure to light and elevated temperatures to reduce degradation.[4]

Quantitative Data Summary

Table 1: Stability of ICG in Different Media

Medium Temperature Light Condition Stability/Half-life Reference
Water4°CDarkStable for 3 days (20% fluorescence loss)[6][7]
Whole Blood37°CLight ExposureStable for 5 hours[6][7]
Cell Culture Media with FBSN/AN/AEncapsulated ICG showed ~90% retention after 24 hours[8]

Experimental Protocols

Experimental Protocol 1: Assessment of this compound Conjugate Stability in Serum-Containing Media

This protocol allows for the evaluation of the stability of your this compound conjugate under your specific experimental conditions.

Materials:

  • This compound conjugate

  • Serum-containing cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with appropriate filters for ICG

Procedure:

  • Prepare a stock solution of your this compound conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Dilute the stock solution to the final working concentration in pre-warmed (37°C) serum-containing cell culture medium.

  • Add 100 µL of the conjugate solution to multiple wells of a 96-well plate.

  • As a control, prepare wells with the same concentration of conjugate in PBS without serum.

  • Measure the initial fluorescence intensity (T=0) using a fluorescence plate reader.

  • Incubate the plate at 37°C in a cell culture incubator.

  • At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity of the wells.

  • Plot the fluorescence intensity as a percentage of the initial reading against time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Data Analysis prep_conjugate Prepare this compound conjugate stock dilute_conjugate Dilute conjugate to working concentration prep_conjugate->dilute_conjugate prep_media Prepare serum-containing cell culture medium prep_media->dilute_conjugate add_to_plate Add conjugate solution to 96-well plate dilute_conjugate->add_to_plate initial_read Measure initial fluorescence (T=0) add_to_plate->initial_read incubation Incubate at 37°C initial_read->incubation time_points Measure fluorescence at various time points incubation->time_points plot_data Plot fluorescence vs. time time_points->plot_data analyze_stability Determine stability profile plot_data->analyze_stability

Caption: Experimental workflow for assessing this compound conjugate stability.

degradation_pathway ICG_conjugate This compound Conjugate Degradation_Products Degradation Products ICG_conjugate->Degradation_Products Aggregation Aggregation ICG_conjugate->Aggregation Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->ICG_conjugate Binding Light Light Light->ICG_conjugate Photodegradation Heat Heat Heat->ICG_conjugate Thermal Degradation Loss_of_Fluorescence Loss of Fluorescence Degradation_Products->Loss_of_Fluorescence Aggregation->Loss_of_Fluorescence Quenching

Caption: Factors influencing this compound conjugate stability.

References

Technical Support Center: Purification of ICG-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing non-covalently bound ICG-amine from their conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove non-covalently bound this compound from my conjugate?

A1: Removing non-covalently bound this compound is critical for accurate characterization and reliable in vitro and in vivo performance of your conjugate. Excess, unbound dye can lead to:

  • Inaccurate Dye-to-Protein Ratios: Spectrophotometric quantification methods can be skewed by the presence of free dye, leading to an overestimation of the degree of labeling (DOL).

  • High Background Signal: Unbound this compound can contribute to non-specific signals in imaging and cell-based assays.

  • Altered Biodistribution: Free dye may exhibit different pharmacokinetic properties than the conjugate, potentially leading to misleading results in vivo, such as unintended tissue accumulation.[1]

  • Formation of Aggregates: Amphiphilic molecules like ICG derivatives can promote the aggregation of proteins, which can be difficult to separate from the desired conjugate.[1]

Q2: What are the primary methods for removing free this compound from conjugates?

A2: The most common and effective methods leverage the size difference between the this compound conjugate and the small, unbound this compound molecule. These include:

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius.[2]

  • Dialysis: A straightforward buffer exchange method using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[3]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method for concentrating and purifying biomolecules.[4]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, desired purity, and available equipment.

  • For small-scale, high-purity applications, Size Exclusion Chromatography (SEC) is often preferred due to its high resolving power.[5]

  • For larger volumes and routine buffer exchange, dialysis is a simple and effective, though often time-consuming, option.[6]

  • For process development and large-scale manufacturing, Tangential Flow Filtration (TFF) is highly efficient for purification and buffer exchange.[7][8]

Purification Protocols and Experimental Workflows

Size Exclusion Chromatography (SEC)

SEC separates molecules based on size. The conjugate, being larger, will elute first, while the smaller, free this compound is retained longer in the porous beads of the chromatography resin.[2]

Experimental Protocol: SEC for ICG-Conjugate Purification

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for your conjugate. For antibody conjugates (typically ~150 kDa), resins like Sephadex G-25 or equivalent are suitable.[9]

  • Equilibration: Equilibrate the SEC column with at least two column volumes of your desired storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).[9]

  • Sample Loading: Gently load your conjugation reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution: Begin the elution with your equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the eluent exits the column. The colored conjugate will be visible, allowing you to track its progress. The first colored fractions to elute should contain the purified conjugate.

  • Analysis: Analyze the collected fractions using a spectrophotometer. Measure the absorbance at 280 nm (for protein) and the maximum absorbance of ICG (around 780-800 nm) to identify the fractions containing the purified conjugate and to assess the removal of free dye.[10]

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Conjugation Reaction Mixture col_prep Equilibrate SEC Column start->col_prep Buffer load Load Sample onto Column col_prep->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Spectrophotometric Analysis (A280 & A780) collect->analyze pool Pool Purified Fractions analyze->pool Identify Conjugate Fractions end Purified ICG-Conjugate pool->end

Fig. 1: Workflow for ICG-conjugate purification using SEC.
Dialysis

Dialysis involves placing the conjugate solution in a semi-permeable membrane bag and immersing it in a large volume of buffer. Small molecules like free this compound diffuse out of the bag into the buffer, while the larger conjugate is retained.[6]

Experimental Protocol: Dialysis for Free this compound Removal

  • Membrane Selection: Choose a dialysis tubing with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but larger than this compound (MW ~900 Da). For an antibody conjugate (~150 kDa), a 12-14 kDa MWCO tubing is appropriate.[6]

  • Membrane Preparation: Cut the required length of tubing and pre-wet it in your dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your conjugate solution into the tubing, leaving some space at the top to allow for potential volume changes. Remove excess air and seal the other end with a second clip.

  • Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., PBS). The buffer volume should be at least 1000 times the sample volume.[3] Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange: Dialyze for at least 6 hours or overnight.[3] For efficient removal, perform at least three buffer changes at convenient intervals.[6]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and recover your purified conjugate solution.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery start Conjugation Reaction Mixture prep_tube Prepare Dialysis Tubing (Select MWCO) start->prep_tube load_sample Load Sample into Tubing prep_tube->load_sample immerse Immerse in Large Volume of Buffer load_sample->immerse Stir Gently at 4°C exchange Perform Multiple Buffer Exchanges immerse->exchange e.g., 3 changes recover Recover Sample from Tubing exchange->recover end Purified ICG-Conjugate recover->end TFF_Workflow cluster_setup Setup cluster_process Filtration Process cluster_output Output start Conjugation Reaction Mixture setup_tff Equilibrate TFF System (Select MWCO) start->setup_tff load_tff Load Sample setup_tff->load_tff diafiltration Perform Diafiltration (5-7 volumes) load_tff->diafiltration concentrate Final Concentration diafiltration->concentrate permeate Permeate (Free ICG + Buffer) diafiltration->permeate recover_tff Recover Retentate concentrate->recover_tff end Purified ICG-Conjugate recover_tff->end

References

Technical Support Center: Impact of Buffer Composition on ICG-Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during Indocyanine Green (ICG)-amine labeling experiments, with a focus on the critical role of buffer composition.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ICG-amine labeling reactions?

The optimal pH for reacting amine-reactive ICG, typically an N-hydroxysuccinimide (NHS) ester, with primary amines on proteins or other molecules is in the slightly alkaline range of 8.0 to 9.0.[1][2] A commonly recommended specific range is pH 8.3-8.5.[3][4][5] This pH represents a crucial balance: it is high enough to ensure that a sufficient number of primary amine groups are deprotonated and thus nucleophilic for an efficient reaction, yet low enough to minimize the rapid hydrolysis of the ICG-NHS ester in the aqueous buffer.[4] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester degrades quickly, reducing the labeling efficiency.[4]

Q2: Which buffers are recommended for this compound labeling?

Amine-free buffers are essential to prevent competition with the target molecule for the ICG-NHS ester.[1][2][4] Recommended buffers include:

  • Sodium Bicarbonate/Carbonate Buffer (0.1 M): This is frequently recommended and provides good buffering capacity in the optimal pH range of 8.3-9.0.[1][3]

  • Phosphate Buffer (e.g., PBS, 0.1 M): Phosphate-buffered saline can be used, but the reaction may be slower.[1][4] It is often necessary to adjust the pH to the optimal range of 8.0-9.0.[1]

  • Borate Buffer (50 mM): This is another suitable option for reactions in the alkaline pH range.

Q3: Which buffers should I avoid for this compound labeling?

It is critical to avoid buffers that contain primary amines, as these will compete with the target molecule and reduce conjugation efficiency.[1][2][4] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris will react with the ICG-NHS ester.[2][4]

  • Glycine: Glycine contains a primary amine and is often used to quench (stop) the labeling reaction.[2][4]

  • Ammonium-containing buffers: These will also react with the NHS ester.[1]

Additionally, ensure that your protein sample is not stored in a buffer containing these components. If it is, a buffer exchange step is necessary before starting the labeling reaction.[1]

Q4: Why is my ICG-NHS ester not dissolving in the reaction buffer?

ICG and its derivatives, especially non-sulfonated forms, can have poor solubility in aqueous solutions.[6] To overcome this, ICG-NHS ester is typically first dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2][4] This stock solution is then added to the protein solution in the aqueous reaction buffer.[1][4] It is important to use high-quality, amine-free DMF, as degraded DMF can contain amines that will interfere with the reaction.[4] The final concentration of the organic solvent in the reaction mixture should generally be kept low (e.g., <10%) to avoid protein denaturation.[1]

Q5: What is ICG aggregation and how does buffer composition affect it?

ICG has a strong tendency to self-aggregate in aqueous solutions, forming dimers and higher-order H-aggregates.[6][7][8] This aggregation is concentration-dependent and can be influenced by the solvent environment and ionic strength.[6] ICG aggregation is problematic as it can lead to quenching of the fluorescence signal, reducing the effectiveness of the labeled conjugate.[6][9] While specific studies directly comparing the effects of different buffers on ICG aggregation during labeling are limited, it is known that the presence of salts can promote dye aggregation.[7] The use of organic co-solvents like ethanol or DMSO can help maintain ICG in its monomeric, fluorescently active state.[6]

Q6: How does the buffer composition affect the stability of the ICG-NHS ester?

The primary factor in buffer composition that affects the stability of the ICG-NHS ester is the pH. The rate of hydrolysis of the NHS ester, where water molecules attack and inactivate the ester, increases significantly with higher pH.[4] The half-life of a typical NHS ester can decrease from hours at pH 7 to just minutes at pH 9.[10] Therefore, while a slightly alkaline pH is needed for the amine reaction, excessively high pH or prolonged reaction times can lead to significant loss of the reactive ICG dye due to hydrolysis.

Q7: Can I use additives in my buffer to improve labeling efficiency?

Yes, certain additives can be beneficial. The inclusion of a small percentage of an organic co-solvent like DMSO is standard practice for dissolving the ICG-NHS ester.[1][2] Additionally, for proteins prone to aggregation, stabilizing additives such as glycerol, arginine, or non-ionic detergents can be included in the labeling buffer. Some studies have also explored the use of polyethylene glycol (PEG) linkers on the ICG molecule itself to improve water solubility and reduce aggregation.[11][12]

Q8: What is the recommended protein concentration for labeling in the chosen buffer?

For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is generally recommended.[1][2] Higher protein concentrations can improve the reaction kinetics, favoring the desired conjugation over the competing hydrolysis of the ICG-NHS ester.[2] Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[2]

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions, with a focus on buffer-related causes and solutions.

Problem: Low or No Labeling Efficiency (Low Degree of Labeling - DOL)
Potential Cause Recommended Solution
Suboptimal Buffer pH Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0, with 8.3-8.5 being ideal.[1][3][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the ICG-NHS ester.[4]
Presence of Primary Amines in the Buffer Ensure your buffer and protein stock solution are free of primary amines like Tris or glycine.[1][2][4] If necessary, perform a buffer exchange via dialysis or a desalting column into a recommended amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]
Hydrolyzed ICG-NHS Ester ICG-NHS ester is moisture-sensitive.[1] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[1][2][4] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.
Low Protein Concentration Increase the protein concentration to the recommended range of 2-10 mg/mL.[1][2] This increases the likelihood of a successful reaction between the protein and the ICG-NHS ester.
Impure Protein Sample The presence of other proteins (e.g., BSA or gelatin as stabilizers) or small molecule impurities can compete with the target protein for labeling.[1][13] Purify the target protein before labeling.
Problem: Protein Precipitation or Aggregation During/After Labeling
Potential Cause Recommended Solution
Hydrophobicity of ICG ICG is a relatively hydrophobic molecule.[6] Attaching multiple ICG molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[9] Try reducing the molar ratio of ICG-NHS ester to protein in the reaction.[9]
High Degree of Labeling (DOL) Over-labeling is a common cause of precipitation.[9] Aim for an optimal DOL, which for most antibodies is between 2 and 10.[1]
Buffer pH Close to Protein's Isoelectric Point (pI) If the labeling pH (8.0-9.0) is close to the pI of your protein, the protein will have a net neutral charge, which can lead to aggregation. If possible, choose a labeling strategy that allows for a buffer pH further from the protein's pI, or add stabilizing agents to the buffer.
High Concentration of Organic Solvent While DMSO or DMF is necessary to dissolve the ICG-NHS ester, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[1]
Problem: Inconsistent Labeling Results Between Experiments
Potential Cause Recommended Solution
Variability in Buffer Preparation Ensure consistent and accurate preparation of all buffers, especially the pH. Use a calibrated pH meter.
Inconsistent Reagent Quality Use high-quality, anhydrous DMSO or DMF for preparing the ICG-NHS ester stock solution.[4] Ensure the ICG-NHS ester has been stored properly to prevent degradation.
Fluctuations in Reaction Conditions Maintain consistent reaction times, temperatures, and mixing procedures across all experiments.
Problem: Poor Signal-to-Noise Ratio in Final Application
Potential Cause Recommended Solution
ICG Aggregation and Self-Quenching A high degree of labeling can lead to fluorescence quenching where the ICG molecules interact with each other.[9] This results in a lower-than-expected fluorescence signal. Optimize the DOL to avoid over-labeling.
High Background Fluorescence This can result from using an excessive concentration of ICG, leading to non-specific binding.[14] Ensure that all unreacted ICG is removed after the labeling reaction through purification methods like gel filtration or dialysis.[1][13]

III. Data Presentation

Table 1: Influence of Buffer Parameters on this compound Labeling Reactions
ParameterOptimal Range/ConditionRationale and Considerations
pH 8.0 - 9.0 (Ideal: 8.3 - 8.5)[1][3][4]Balances the requirement for deprotonated, nucleophilic amines with the need to minimize hydrolysis of the ICG-NHS ester.[4]
Buffer Type Amine-free (e.g., Bicarbonate, Phosphate, Borate)[1][2][4]Prevents competition for the reactive ICG-NHS ester by primary amines present in the buffer itself.[4]
Buffer Concentration 0.1 MProvides adequate buffering capacity to maintain the optimal pH throughout the reaction.
Protein Concentration 2 - 10 mg/mL[1][2]Higher concentrations generally improve reaction efficiency and favor the desired conjugation over hydrolysis.[2]
Organic Co-solvent (e.g., DMSO) < 10% of total reaction volume[1]Necessary for dissolving the ICG-NHS ester, but high concentrations can lead to protein denaturation.[1]
Table 2: Recommended vs. Incompatible Buffers for this compound Labeling
Buffer TypeRecommendationReason
Sodium Bicarbonate/Carbonate Recommended [1][3]Provides good buffering capacity in the optimal alkaline pH range for the reaction.
Phosphate (e.g., PBS) Recommended [1][4]Widely used, but may require pH adjustment and could result in a slower reaction rate.
Borate Recommended Suitable for reactions in the alkaline pH range.
HEPES Use with Caution Buffering capacity is weaker at the higher end of the optimal pH range.
Tris (e.g., TBS) Avoid [2][4]Contains primary amines that will compete with the target molecule for reaction with the ICG-NHS ester.[4]
Glycine Avoid [2][4]Contains a primary amine and is often used as a quenching agent to stop the reaction.[2]

IV. Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with ICG-NHS Ester

This protocol provides a general guideline. Optimization of the molar ratio of ICG-NHS ester to protein may be required for your specific application.

Materials:

  • Protein of interest (2-10 mg/mL) in an amine-free buffer.

  • ICG-NHS ester.

  • Anhydrous DMSO or amine-free DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., Sephadex G-25 desalting column).

Procedure:

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into the Reaction Buffer using a desalting column or dialysis.[1]

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[1][2]

  • Prepare ICG-NHS Ester Stock Solution: Immediately before use, allow the vial of ICG-NHS ester to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to make a 10-20 mM stock solution.[1]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the ICG-NHS ester stock solution to the protein solution while gently mixing. The final DMSO/DMF concentration should be below 10%.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For more sensitive proteins, the reaction can be performed for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted ICG-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1] Collect the fractions containing the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL) for ICG-Protein Conjugates

The DOL is the average number of ICG molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the ICG-protein conjugate solution at 280 nm (for protein) and at the absorbance maximum for ICG (approximately 785-800 nm) using a spectrophotometer.[1][13] Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the ICG dye:

      • A_prot = A_280 - (A_max * CF)

      • Where:

        • A_prot is the corrected absorbance of the protein.

        • A_280 is the measured absorbance at 280 nm.

        • A_max is the measured absorbance at the ICG maximum.

        • CF is the correction factor (A_280 / A_max for the free ICG dye, typically around 0.05-0.07).[1][3]

    • Calculate the molar concentration of the protein:

      • Protein Conc. (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate ICG Concentration:

    • ICG Conc. (M) = A_max / ε_ICG

    • Where ε_ICG is the molar extinction coefficient of ICG at its absorbance maximum (e.g., ~220,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = ICG Conc. (M) / Protein Conc. (M)

V. Visualizations

Diagram 1: Chemical reaction pathway for this compound labeling.

Experimental_Workflow Experimental Workflow for this compound Labeling start Start buffer_exchange 1. Buffer Exchange (if necessary) start->buffer_exchange prep_protein 2. Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) buffer_exchange->prep_protein conjugation 4. Conjugation Reaction (1-2h at RT, protected from light) prep_protein->conjugation prep_icg 3. Prepare ICG-NHS Stock (in anhydrous DMSO) prep_icg->conjugation quenching 5. Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification 6. Purify Conjugate (e.g., Desalting Column) quenching->purification analysis 7. Analysis (Determine DOL) purification->analysis end End analysis->end Troubleshooting_Low_DOL Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency (Low DOL) check_ph Is buffer pH optimal (8.0-9.0)? start->check_ph check_buffer_amines Is buffer amine-free? check_ph->check_buffer_amines Yes ph_no Adjust pH check_ph->ph_no No check_reagent Is ICG-NHS ester fresh? check_buffer_amines->check_reagent Yes buffer_no Buffer Exchange check_buffer_amines->buffer_no No check_protein_conc Is protein concentration >2 mg/mL? check_reagent->check_protein_conc Yes reagent_no Use Fresh Reagent check_reagent->reagent_no No protein_conc_no Concentrate Protein check_protein_conc->protein_conc_no No success Problem Solved check_protein_conc->success Yes ph_no->check_buffer_amines buffer_no->check_reagent reagent_no->check_protein_conc protein_conc_no->success ICG_Aggregation Factors Influencing ICG Aggregation in Aqueous Buffers cluster_factors Factors Promoting Aggregation cluster_inhibitors Factors Inhibiting Aggregation icg_monomer ICG Monomer (Fluorescent) icg_aggregate ICG H-Aggregate (Non-Fluorescent) icg_monomer->icg_aggregate high_conc High ICG Concentration high_conc->icg_aggregate promotes aqueous_buffer Aqueous Buffer Environment aqueous_buffer->icg_aggregate promotes high_ionic_strength High Ionic Strength high_ionic_strength->icg_aggregate promotes low_conc Low ICG Concentration low_conc->icg_monomer favors organic_solvent Organic Co-solvents (DMSO) organic_solvent->icg_monomer favors pegylation PEGylation pegylation->icg_monomer favors

References

Troubleshooting loss of protein function after ICG-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering a loss of protein function after ICG-amine labeling.

Troubleshooting Guide: Loss of Protein Function

This guide addresses common issues that can lead to a decrease in protein activity after conjugation with this compound dyes.

Problem: Significant loss of biological activity after ICG labeling.

Potential Cause Recommended Action
Over-labeling (High Degree of Labeling - DOL) Over-labeling can cause steric hindrance or conformational changes in the protein, leading to reduced function.[1][2][3] It can also lead to protein aggregation and precipitation.[2][4] The optimal DOL is typically between 2 and 10 for antibodies.[2][5]
Solution: Optimize the molar ratio of this compound to your protein. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the ratio that provides sufficient labeling without compromising protein function.[2][4]
Labeling of Critical Residues This compound reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[6][7] If these residues are located within or near the active site or binding interface of the protein, their modification can directly inhibit function.[8][9]
Solution: If the protein's structure is known, assess the location of lysine residues. If critical lysines are present, consider site-specific labeling techniques or alternative labeling chemistries that target other amino acid residues like cysteines (thiol-reactive dyes).[6][10]
Protein Denaturation The labeling process itself, including factors like pH, temperature, and the presence of organic solvents (e.g., DMSO for dissolving the dye), can lead to protein denaturation and loss of function.[2][11]
Solution: Ensure the labeling buffer has a pH within the optimal range for both the reaction and your protein's stability (typically pH 8.3-8.5 for NHS esters).[1][5] Minimize the final concentration of organic solvents to less than 10%.[1] If your protein is sensitive, consider a lower reaction pH (e.g., 7.4) with a longer incubation time.[1][7]
Hydrophobic Interactions and Aggregation ICG is a hydrophobic molecule.[8] Conjugation of multiple hydrophobic dyes to a protein can increase its propensity to aggregate, leading to a loss of soluble, functional protein.[12][13]
Solution: Optimize the DOL to minimize the number of attached ICG molecules. After labeling, it is crucial to remove any protein aggregates through methods like size-exclusion chromatography or centrifugation.[14]
Incorrect Buffer Composition Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound, leading to low labeling efficiency and potentially misleading results.[1]
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers adjusted to the appropriate pH.[1] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: The ideal molar ratio is protein-dependent and must be determined empirically.[4] A common starting point for amine-reactive labeling is a range of 10:1 to 40:1 (dye:protein).[4] For initial experiments, it's recommended to test a few ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal balance between labeling efficiency and protein function.[2]

Q2: How do I calculate the Degree of Labeling (DOL)?

A2: The DOL, also known as the dye-to-protein ratio, can be calculated using absorbance measurements of the labeled protein at 280 nm (for the protein) and the maximum absorbance of the dye (around 785 nm for ICG).[15] The following formula can be used:

  • Molar concentration of protein = [A₂₈₀ - (Aₘₐₓ of dye × Correction Factor)] / ε of protein

  • Molar concentration of dye = Aₘₐₓ of dye / ε of dye

  • DOL = Molar concentration of dye / Molar concentration of protein

The molar extinction coefficient (ε) for ICG is approximately 147,000 M⁻¹cm⁻¹ in PBS.[16] The correction factor accounts for the dye's absorbance at 280 nm.[15]

Q3: My labeled protein shows very low fluorescence. What could be the issue?

A3: Low fluorescence can be due to several factors. Firstly, it could indicate a low labeling efficiency. Verify your labeling protocol, especially the buffer composition and pH. Secondly, over-labeling can lead to fluorescence quenching, where the dye molecules are too close to each other.[3][9] Finally, the local environment of the conjugated dye on the protein surface can also affect its fluorescence output.[9] Determining the DOL will help you differentiate between under-labeling and quenching.[9]

Q4: Can I use this compound labeling for proteins in buffers containing Tris or glycine?

A4: No, you should avoid buffers containing primary amines like Tris or glycine as they will compete with your protein for the this compound dye, significantly reducing the labeling efficiency.[1] It is essential to perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer before starting the labeling reaction.[1]

Q5: What are some alternative labeling strategies if this compound labeling consistently inactivates my protein?

A5: If amine labeling is problematic, consider targeting other functional groups on the protein.[10] A common alternative is to label cysteine residues using thiol-reactive dyes (e.g., maleimides).[6] This can be more specific as cysteines are generally less abundant than lysines.[6] If your protein does not have accessible native cysteines, you may be able to introduce one at a specific site through mutagenesis. Another approach is to use enzymatic labeling methods which offer high specificity.[17][18]

Experimental Protocols

Protocol 1: Optimization of this compound to Protein Molar Ratio

This protocol outlines a method to determine the optimal molar ratio for labeling your protein of interest with an this compound NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[5][15]

  • This compound NHS ester.

  • Anhydrous DMSO.[15]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1]

  • Purification column (e.g., size-exclusion chromatography) to remove unreacted dye.[14]

  • Spectrophotometer.

Procedure:

  • Prepare Protein Solution: Ensure your protein is at a suitable concentration in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[15]

  • Set up Labeling Reactions: In separate microcentrifuge tubes, prepare a series of reactions with different molar ratios of this compound to protein (e.g., 5:1, 10:1, 15:1, 20:1).

    • For each reaction, add the calculated volume of the this compound stock solution to the protein solution. The final DMSO concentration should be below 10%.[1]

  • Incubation: Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein from unreacted dye using a suitable method like size-exclusion chromatography.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~785 nm.

    • Calculate the Degree of Labeling (DOL) for each molar ratio.

  • Functional Assay: Perform a functional assay for your protein with each of the labeled conjugates to determine the impact of the DOL on its activity.

  • Analysis: Compare the DOL and functional activity for each ratio to determine the optimal labeling condition.

Protocol 2: General Procedure for this compound Protein Labeling

This protocol provides a general workflow for labeling a protein with this compound once the optimal molar ratio has been determined.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 8.3-8.5).

  • This compound NHS ester.

  • Anhydrous DMSO.

  • Purification column.

  • Storage buffer for the labeled protein.

Procedure:

  • Prepare Reagents: Prepare the protein solution and this compound stock solution as described in Protocol 1.

  • Labeling Reaction: Add the predetermined optimal amount of this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein.

  • Final Concentration and Storage: Determine the concentration of the labeled protein. Store the conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[15] The presence of a carrier protein like 0.1% BSA can improve stability during storage.[15]

Visualizations

Troubleshooting_Workflow start Start: Loss of Protein Function After this compound Labeling check_dol Determine Degree of Labeling (DOL) start->check_dol dol_high DOL is High (>10) check_dol->dol_high High dol_optimal DOL is Optimal (2-10) check_dol->dol_optimal Optimal optimize_ratio Optimize Molar Ratio: Decrease ICG:Protein dol_high->optimize_ratio check_residues Investigate Labeled Residues: Are they in the active site? dol_optimal->check_residues check_activity1 Assess Protein Activity optimize_ratio->check_activity1 activity_restored Function Restored check_activity1->activity_restored Yes activity_low1 Function Still Low check_activity1->activity_low1 No activity_low1->check_residues residues_critical Yes, Critical Residues Labeled check_residues->residues_critical Yes residues_not_critical No, Residues are Not in Critical Regions check_residues->residues_not_critical No alt_chemistry Consider Alternative Labeling: - Thiol-reactive dyes - Enzymatic labeling residues_critical->alt_chemistry check_conditions Review Labeling Conditions: - pH (8.3-8.5) - Buffer (amine-free) - Temperature - Solvent concentration (<10%) residues_not_critical->check_conditions end Consult Further or Consider Alternative Dyes alt_chemistry->end conditions_bad Suboptimal Conditions check_conditions->conditions_bad No conditions_good Conditions are Optimal check_conditions->conditions_good Yes optimize_conditions Adjust Labeling Protocol conditions_bad->optimize_conditions check_aggregation Check for Aggregation: (e.g., SEC, DLS) conditions_good->check_aggregation optimize_conditions->start aggregation_present Aggregation is Present check_aggregation->aggregation_present Yes no_aggregation No Significant Aggregation check_aggregation->no_aggregation No improve_solubility Improve Solubility: - Lower DOL - Add solubilizing agents - Purify away aggregates aggregation_present->improve_solubility no_aggregation->end improve_solubility->check_activity1

Caption: Troubleshooting workflow for loss of protein function.

Labeling_Pathway cluster_conditions Reaction Conditions Protein Protein (-NH2) pH pH 8.3 - 8.5 Labeled_Protein ICG-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein ICG_NHS This compound (NHS Ester) ICG_NHS->Labeled_Protein Buffer Amine-Free Buffer (e.g., PBS, Bicarbonate) NHS_byproduct N-Hydroxysuccinimide (Byproduct)

Caption: Amine-reactive labeling chemical pathway.

References

Technical Support Center: Optimizing ICG-Amine Labeling of Low Concentration Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of Indocyanine Green (ICG)-amine reactive dyes to proteins, with a special focus on challenging low-concentration samples. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help researchers, scientists, and drug development professionals achieve efficient and reproducible labeling for applications such as in vivo imaging.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ICG-amine labeling reactions?

The optimal pH for reacting ICG-NHS esters with primary amines on proteins is between 8.0 and 9.0.[1][2][3] This slightly basic condition ensures that the target lysine residues' primary amine groups are sufficiently deprotonated and thus nucleophilic, promoting an efficient reaction.[3] A pH below 8.0 can lead to protonation of the amines, reducing their reactivity, while a pH above 9.0 can accelerate the hydrolysis of the ICG-NHS ester, decreasing labeling efficiency.[3][4]

Q2: Which buffers should I use for the labeling reaction?

It is critical to use a buffer free of primary amines, which would otherwise compete with the protein for the ICG dye.[1][2][5][6] Recommended buffers include 0.1 M sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[1][6] Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][5][6] If your protein is in an incompatible buffer, a buffer exchange must be performed prior to labeling using methods like dialysis or spin columns.[1]

Q3: My protein concentration is very low (< 2 mg/mL). How can I improve labeling efficiency?

Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][6] To overcome this, you can concentrate your protein solution. One common method is to use a filtration tube (e.g., with a 10 kDa molecular weight cutoff) to accumulate the protein on the filter membrane.[7][8] You can repeat the process of adding your dilute sample and centrifuging until the desired amount of protein (e.g., 50-200 µg) is on the membrane before proceeding with the labeling reaction directly on the filter.[7][8]

Q4: How do I choose the right ICG-to-protein molar ratio?

The optimal molar ratio of ICG-NHS ester to protein depends on the specific protein and its number of available lysine residues. A common starting point is a 10:1 molar excess of dye to protein.[1][9] It is highly recommended to perform a titration experiment, testing ratios from 5:1 to 20:1, to determine the ratio that yields the desired Degree of Substitution (DOS) without causing protein aggregation or loss of function.[1][9]

Q5: My labeled protein is precipitating. What can I do to prevent this?

Protein precipitation or aggregation after labeling can be caused by several factors:

  • High Degree of Labeling: Over-labeling, especially with hydrophobic dyes like ICG, can increase the protein's surface hydrophobicity, leading to aggregation.[10] Try reducing the ICG-to-protein molar ratio.[10]

  • Organic Solvent: The DMSO used to dissolve the ICG-NHS ester can denature proteins. Keep the final DMSO concentration in the reaction below 10%.[1]

  • Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can reduce protein stability.[10] Ensure your buffer conditions are optimal for your specific protein's stability. Adding stabilizing agents like glycerol (5-10%) may also help.[10][11]

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.[10][12]

Q6: How do I remove unreacted ICG dye after the labeling reaction?

Purification is essential to remove unconjugated ICG, which can interfere with downstream applications. Common methods include:

  • Size-Exclusion Chromatography (SEC): Using a resin like Sephadex G-25 is effective for separating the larger labeled protein from the smaller, free dye molecules.[3]

  • Filtration Tubes/Spin Columns: These are convenient for rapid buffer exchange and removal of excess dye, especially for smaller sample volumes.[7][8]

  • Dialysis: Effective for removing small molecules, but it is a slower process.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound labeling of low-concentration proteins.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Inactive ICG-NHS Ester: The dye is sensitive to moisture and can hydrolyze.Prepare the ICG-NHS ester solution in anhydrous DMSO immediately before use.[7][8] Avoid storing the dye in solution for extended periods.[1]
Interfering Substances: Buffer contains primary amines (Tris, glycine).[1][5] Sample contains stabilizers like BSA, gelatin, or preservatives like sodium azide.[1]Perform buffer exchange into a recommended amine-free buffer (e.g., PBS, Borate). Purify the protein to remove stabilizers before labeling.[1][13]
Incorrect pH: Reaction pH is too low (< 7.5), leading to protonated, non-reactive amines.[3]Adjust the reaction buffer pH to the optimal range of 8.0-9.0.[1][2]
Low Protein Concentration: Reaction kinetics are slow with dilute reactants.[1][3]Concentrate the protein to at least 2 mg/mL if possible.[6] For very dilute samples, use a filtration device to concentrate the protein on a membrane before adding the dye.[7][8]
Protein Aggregation/Precipitation High Degree of Labeling (DOL): Excessive conjugation of the hydrophobic ICG dye.[10]Reduce the molar ratio of ICG-to-protein.[10] Perform a titration to find the optimal ratio.[1]
High DMSO Concentration: Organic solvent may be denaturing the protein.Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[1]
Suboptimal Buffer: pH or ionic strength of the buffer is not suitable for protein stability.Optimize buffer conditions (pH, salt concentration). Consider adding stabilizing excipients like glycerol.[10][11]
Reaction Temperature: Higher temperatures can sometimes promote aggregation.Perform the labeling reaction at a lower temperature (4°C) for a longer incubation time (e.g., overnight).[6][10]
Inconsistent Results Variable Reagent Activity: Inconsistent preparation of the ICG-NHS ester solution.Always use fresh, high-quality anhydrous DMSO. Prepare the dye solution immediately before each experiment.[7][8]
Inaccurate Protein Quantification: Incorrect starting protein concentration leads to variable molar ratios.Accurately determine the protein concentration before starting the labeling reaction.
Incomplete Removal of Interfering Substances: Residual amines from previous buffers.Ensure thorough buffer exchange or protein purification prior to labeling.

Experimental Protocols & Data

Protocol 1: ICG Labeling of Low-Concentration Protein Using a Filtration Device

This protocol is adapted for proteins with an initial concentration below 0.5 mg/mL.

Materials:

  • Protein solution (< 0.5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NH2-Reactive ICG (succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Wash Buffer (e.g., PBS)

  • Filtration Tube (e.g., 10 kDa MWCO)

  • Microcentrifuge, incubator, pipettes

Procedure:

  • Protein Concentration:

    • Add your protein solution to the filtration tube.

    • Centrifuge at 8,000 x g for 15 minutes. Discard the filtrate.

    • Repeat until the desired total amount of protein (e.g., 50-200 µg) has been accumulated on the filter membrane.[7][8]

  • ICG Dye Preparation:

    • Immediately before use, add 10 µL of anhydrous DMSO to the vial of NH2-Reactive ICG.[7][8]

    • Pipette vigorously to completely dissolve the dye. Proceed to the next step without delay.[7][8]

  • Labeling Reaction:

    • Add 100 µL of Reaction Buffer (pH 8.5) to the filtration tube containing the concentrated protein.

    • Add the appropriate volume of the dissolved ICG solution to achieve the desired molar ratio.

    • Mix gently by pipetting.

    • Incubate the tube at 37°C for 10-60 minutes, or at room temperature for 1-2 hours.[6][7]

  • Purification:

    • Add 200 µL of Wash Buffer to the filtration tube.

    • Centrifuge at 8,000 x g for 15 minutes. Discard the filtrate.

    • Repeat the wash step two more times to ensure complete removal of free dye.[7][8]

  • Recovery:

    • Invert the filtration tube into a clean collection tube.

    • Add 100-200 µL of PBS (or desired storage buffer) to the filter membrane.

    • Pipette gently to resuspend the labeled protein.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 2 minutes to recover the purified conjugate.

    • Store the labeled protein at 4°C, protected from light.[1]

Calculation of Degree of Substitution (DOS)

The DOS, or the average number of dye molecules per protein, is a critical quality attribute.

  • Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A_280) and ~800 nm (A_max for ICG).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

  • Calculate the DOS using the following formula:

    DOS = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max: Absorbance of the conjugate at the ICG maximum (~800 nm).

    • A_280: Absorbance of the conjugate at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 216,000 M⁻¹cm⁻¹ for IgG).[8]

    • ε_dye: Molar extinction coefficient of ICG at its A_max (e.g., 147,000 M⁻¹cm⁻¹ in PBS).[8]

    • CF: Correction factor (Absorbance of ICG at 280 nm / Absorbance of ICG at A_max).

Data Summary Tables

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration > 2 mg/mL (Optimal)Concentrations as low as 0.5 mg/mL can be used, but may require optimization or pre-concentration steps.[1][8]
Buffer pH 8.0 - 9.0pH 8.5 is a common starting point.[1][6][9]
Buffer Composition Phosphate, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).[1][5]
Molar Ratio (Dye:Protein) 5:1 to 20:1Start with 10:1 and optimize for the specific protein.[1][9]
Reaction Temperature 18 - 37°CCan be performed at 4°C (overnight) to reduce aggregation for sensitive proteins.[3][6][7]
Reaction Time 10 min - 2 hoursLonger times (e.g., overnight at 4°C) may be needed for less reactive proteins or lower temperatures.[3][6][7]
DMSO Concentration < 10% (v/v)Minimize to prevent protein denaturation.[1]

Table 2: Troubleshooting Summary

SymptomProbable CauseKey Solution
Low DOS Low protein concentrationConcentrate protein using filtration device.[7][8]
Interfering amines in bufferBuffer exchange to PBS or Borate buffer.[1]
Hydrolyzed ICG-NHS esterPrepare dye solution fresh in anhydrous DMSO.[7][8]
Precipitate Formation Over-labelingDecrease ICG:Protein molar ratio.[10]
Unstable proteinPerform reaction at 4°C; add stabilizers.[6][10]

Visualizations

ICG_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis Prot_Prep Prepare Protein (Buffer Exchange to pH 8.5, Concentrate if < 2mg/mL) React Combine Protein and ICG (Target Molar Ratio 10:1) Prot_Prep->React Dye_Prep Prepare ICG-NHS Ester (Dissolve in anhydrous DMSO) Dye_Prep->React Incubate Incubate (1-2h at RT or 10-60min at 37°C) React->Incubate Purify Purify Conjugate (Size-Exclusion or Spin Column) Incubate->Purify Analyze Analyze Conjugate (Measure Absorbance, Calculate DOS) Purify->Analyze

Caption: Workflow for this compound labeling of proteins.

Troubleshooting_Tree Start Low Labeling Efficiency? pH_Check Is buffer pH 8.0-9.0? Start->pH_Check Yes Amine_Check Is buffer amine-free? pH_Check->Amine_Check Yes Sol_pH Adjust pH to 8.5 pH_Check->Sol_pH No Dye_Check Was ICG dye fresh? Amine_Check->Dye_Check Yes Sol_Amine Buffer exchange to PBS/Borate Amine_Check->Sol_Amine No Conc_Check Is protein conc. >2mg/mL? Dye_Check->Conc_Check Yes Sol_Dye Use fresh anhydrous DMSO Dye_Check->Sol_Dye No Sol_Conc Concentrate protein Conc_Check->Sol_Conc No Sol_Ratio Increase ICG:Protein ratio Conc_Check->Sol_Ratio Yes

Caption: Decision tree for troubleshooting low ICG labeling.

Reaction_Pathway Protein Protein-NH2 (Lysine Residue) Intermediate Reactive Intermediate Protein->Intermediate ICG ICG-NHS Ester ICG->Intermediate plus + plus->Intermediate Conjugate Protein-NH-CO-ICG (Stable Amide Bond) Intermediate->Conjugate pH 8.0-9.0 Biproduct NHS Intermediate->Biproduct

Caption: Chemical pathway of ICG-NHS ester reaction with protein amines.

References

Technical Support Center: Enhancing In-Vivo Stability of ICG-Amine Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Indocyanine Green (ICG)-amine probes in vivo.

Frequently Asked Questions (FAQs)

Q1: Why is my free ICG-amine probe showing poor in-vivo stability and rapid clearance?

A1: Free Indocyanine Green (ICG) is inherently unstable in aqueous environments and is subject to several factors that limit its in-vivo efficacy. It has a short plasma half-life of 150 to 180 seconds.[1] This is primarily due to its rapid uptake and exclusive removal from circulation by the liver, followed by excretion into the bile.[1][2] Additionally, in aqueous solutions, ICG is prone to aggregation, forming J-aggregates, which alters its spectral properties and can lead to self-quenching of its fluorescence.[3] The molecule is also susceptible to chemical degradation, particularly when exposed to light and elevated temperatures.[4][5]

Q2: What are the primary strategies to improve the in-vivo stability of this compound probes?

A2: The main strategies focus on protecting the ICG molecule from the aqueous environment and modifying its pharmacokinetic profile. These include:

  • Encapsulation: Incorporating ICG into nanoparticles such as liposomes, polymeric nanoparticles (e.g., PLGA), or hybrid nanoparticles can shield it from degradation and aggregation.[3][6] This approach can also alter the biodistribution and prolong circulation time.[2][7]

  • Covalent Conjugation: Linking this compound to larger molecules like antibodies or polymers (e.g., PEGylation) can improve its stability and allow for targeted delivery.[8] However, the conjugation process requires careful optimization to avoid aggregation of the final product.[8]

  • Formulation with Stabilizers: The use of additives such as ascorbic acid or formulation in specific buffers can enhance the storage and in-vivo stability of ICG.[9]

Q3: How does encapsulation in nanoparticles improve ICG stability?

A3: Encapsulation creates a protective microenvironment for the ICG molecule. For instance, zein-phosphatidylcholine hybrid nanoparticles have been shown to greatly improve ICG stability compared to simple liposomal formulations by preventing the formation of J-aggregates.[3] Similarly, encapsulation within dextran-coated mesocapsules has been demonstrated to protect ICG from both light-induced and thermal degradation.[10] The nanoparticle core hinders the mobility of ICG molecules, reducing their aggregation and interaction with destabilizing components in the blood.[10]

Q4: What should I consider when conjugating this compound to a protein or antibody?

A4: Key considerations include:

  • Dye-to-Protein Ratio: Over-labeling can lead to the formation of high molecular weight (HMW) aggregates of the protein conjugate, which can alter its biological function and lead to non-specific uptake.[1][8] It is crucial to experimentally determine the optimal dye-to-protein ratio.[1]

  • Purification: It is essential to remove both non-covalently bound ICG and any HMW aggregates formed during the conjugation reaction.[8] Size exclusion chromatography (SE-HPLC) is a common method for this purpose.[8] Failure to remove non-covalently bound dye can result in high background fluorescence and significant liver accumulation.[8]

  • Reaction Conditions: The pH of the reaction buffer is critical for efficient conjugation. A pH of 8.5 ± 0.5 is generally recommended for amine-reactive ICG labeling.[1] The protein should also be in a buffer free of extraneous amines, such as Tris or glycine.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low fluorescence signal in vivo 1. Rapid clearance of free ICG.2. Photobleaching of the ICG probe.3. Aggregation and self-quenching of ICG.4. Insufficient dose administered.1. Encapsulate ICG in nanoparticles or conjugate it to a larger molecule to prolong circulation.2. Minimize exposure of the probe to light before and during the experiment. Use an anti-fade agent if applicable. Consider using imaging systems with lower excitation power.3. Formulate ICG in a stabilizing buffer or encapsulate it to prevent aggregation.[3]4. Optimize the injected dose based on previous studies or dose-escalation experiments.[11]
High background signal, especially in the liver 1. Presence of non-covalently bound ICG in a conjugated probe.[8]2. Aggregation of the ICG-conjugate leading to non-specific uptake by the reticuloendothelial system (RES).[8]3. Inherent rapid liver clearance of free or unprotected ICG.[2]1. Purify the ICG-conjugate thoroughly using methods like SE-HPLC to remove free dye.[8] Extraction with ethyl acetate can also remove non-covalently bound dye.[8]2. Optimize the dye-to-protein ratio to minimize aggregate formation.[8] Characterize the conjugate for aggregates using native PAGE or SE-HPLC.3. Utilize encapsulation or conjugation strategies to alter the biodistribution and reduce liver accumulation.[2][7]
Inconsistent results between experiments 1. Degradation of ICG stock solution over time.2. Variability in the preparation of ICG formulations or conjugates.3. Differences in animal models or experimental conditions.1. Prepare fresh ICG solutions for each experiment. If stored, keep them at 4°C in the dark and use within one to two days.[4][5] ICG is stable for longer periods when dissolved in DMSO and stored at <-15°C.[1][2]2. Standardize all protocols for nanoparticle formulation or bioconjugation, including reagent concentrations, reaction times, and purification steps.3. Ensure consistency in animal age, weight, and health status. Standardize imaging parameters and data analysis methods.
Formation of aggregates in ICG-protein conjugate 1. High dye-to-protein molar ratio during conjugation.[8]2. Inappropriate reaction buffer or conditions.1. Perform a titration experiment to determine the optimal dye-to-protein ratio that provides sufficient labeling without causing significant aggregation.[1]2. Ensure the reaction buffer has the appropriate pH (typically 8.0-9.0) and is free of interfering substances.[1]

Quantitative Data Summary

Table 1: In-Vivo Performance of Different ICG Formulations

FormulationAnimal ModelKey Finding(s)Reference
ICG-sOSu-panitumumab (purified)Athymic nude mice with LS-174T xenograftsTumors were clearly visualized 24h to day 7 post-injection. Purification significantly reduced liver uptake and increased the tumor-to-liver ratio.[8]
ICG in Dextran-coated Mesocapsules (MCs)Swiss Webster miceMCs accumulated in the liver, spleen, and lungs, altering the biodistribution compared to free ICG which accumulates almost exclusively in the liver.[2]
ICG Nanoparticles (ICG NPs - aggregates)BALB/c mice with glioma C6 xenograftICG NPs showed maximum accumulation in the tumor at 24 hours, whereas the molecular form accumulated within 5 minutes and was cleared rapidly.[12][13]
ICG-conjugated NanomicellesA549 xenograft modelExhibited longer blood circulation time and superior tumor accumulation compared to free ICG.

Table 2: Stability of ICG in Different Conditions

ICG FormulationConditionStabilityReference
Free ICG in waterStored at 4°C in the darkStable for three days with only a 20% loss in fluorescence intensity.[4][5]
Free ICG in whole bloodIncubated at 37°C with light exposureStable for 5 hours.[4][5]
ICG in Dextran-coated Mesocapsules10 µg/mL concentration, exposed to broadband lightMore stable with less light-induced degradation compared to free ICG.[10]
ICG in Zein-PC Hybrid NanoparticlesStored at room temperature for 10 daysDid not show the formation of J-aggregates, unlike free ICG and ICG in PC nanoparticles.[3]

Key Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation:

    • The protein should be dissolved in a buffer free of amines, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

    • If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[1] The recommended protein concentration is 2-10 mg/mL.[1]

  • This compound Derivative Preparation:

    • Dissolve the amine-reactive ICG derivative (e.g., ICG-sOSu) in anhydrous dimethyl sulfoxide (DMSO) to make a 10-20 mM stock solution. This should be done immediately before use.[1]

  • Conjugation Reaction:

    • Add the calculated amount of the ICG stock solution to the protein solution while stirring. The molar ratio of dye to protein needs to be optimized for each specific protein.[1][8]

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the ICG-protein conjugate from unreacted free dye and any aggregates using size exclusion chromatography (e.g., a Sephadex G-25 column or SE-HPLC).[1][8]

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the maximum absorbance of ICG (around 780 nm).[1]

    • Analyze the conjugate for purity and aggregation using SDS-PAGE and native PAGE.[8]

Protocol 2: Assessing In-Vitro Stability of ICG Formulations

  • Sample Preparation:

    • Prepare the ICG formulation (e.g., free ICG, encapsulated ICG) in the desired medium (e.g., PBS, plasma, whole blood).

    • Prepare a control sample of free ICG at the same concentration.

  • Incubation:

    • Incubate the samples under specific conditions (e.g., 37°C, protected from light) for a defined period (e.g., 0, 1, 2, 4, 8, 24 hours).[4][5]

  • Analysis:

    • At each time point, take an aliquot of the sample.

    • To measure chemical degradation, the nanoparticles can be disrupted (e.g., with ethanol) and the absorbance at ~780 nm and fluorescence emission at ~810 nm can be measured using a spectrophotometer and a fluorescence spectrometer, respectively.[3]

    • To assess aggregation, record the full absorbance spectrum (e.g., 550-950 nm) and look for the appearance of a new peak around 895 nm, which indicates the formation of J-aggregates.[3]

    • High-performance liquid chromatography (HPLC) can also be used to separate and quantify ICG and its degradation products.[4][5]

Visualizations

G cluster_instability In-Vivo Instability of Free this compound cluster_strategies Stabilization Strategies cluster_outcomes Improved Outcomes Instability Free this compound Probe RapidClearance Rapid Hepatic Clearance Instability->RapidClearance Aggregation Aggregation (J-aggregates) Instability->Aggregation Degradation Chemical Degradation (Light, Temp) Instability->Degradation Encapsulation Encapsulation (Liposomes, Nanoparticles) Conjugation Covalent Conjugation (Antibodies, PEG) ImprovedStability Enhanced In-Vivo Stability Encapsulation->ImprovedStability Formulation Formulation (Stabilizers, Buffers) Conjugation->ImprovedStability Formulation->ImprovedStability ProlongedCirculation Prolonged Circulation ImprovedStability->ProlongedCirculation TargetedDelivery Targeted Delivery ImprovedStability->TargetedDelivery ReducedBackground Reduced Background Signal ImprovedStability->ReducedBackground

Caption: Logical workflow for addressing this compound probe instability.

G start Start: Prepare this compound Probe conjugation Conjugate to Targeting Ligand? (e.g., Antibody) start->conjugation yes_conjugate Perform Conjugation Reaction (Optimize Dye:Protein Ratio) conjugation->yes_conjugate Yes no_conjugate Use Free this compound conjugation->no_conjugate No purify Purify Conjugate (SE-HPLC) yes_conjugate->purify encapsulation Encapsulate in Nanoparticle? purify->encapsulation yes_encapsulate Formulate ICG Nanoparticles encapsulation->yes_encapsulate Yes characterize Characterize Probe: Size, DOL, Purity encapsulation->characterize No no_conjugate->encapsulation yes_encapsulate->characterize invivo In-Vivo Experiment characterize->invivo

Caption: Experimental workflow for preparing a stabilized this compound probe.

G cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting problem Low Signal / High Background? check_clearance Rapid Clearance? problem->check_clearance Low Signal check_purity Impure Conjugate? problem->check_purity High Background stabilize Action: Encapsulate or Conjugate ICG check_clearance->stabilize Yes check_photobleach Photobleaching? check_clearance->check_photobleach No minimize_light Action: Minimize Light Exposure check_photobleach->minimize_light Yes purify Action: Repurify Probe (SE-HPLC) check_purity->purify Yes check_aggregation Probe Aggregation? check_purity->check_aggregation No optimize_dol Action: Optimize Dye:Protein Ratio check_aggregation->optimize_dol Yes

Caption: Troubleshooting decision tree for common in-vivo imaging issues.

References

Validation & Comparative

A Researcher's Guide to Validating ICG-Amine Conjugation Efficiency by Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of Indocyanine Green (ICG) to amine-containing molecules is a critical step in creating near-infrared fluorescent probes for a multitude of applications, including in vivo imaging and targeted therapies. Validating the efficiency of this conjugation is paramount to ensure the reliability and reproducibility of subsequent experiments. This guide provides a comprehensive comparison of spectroscopic methods for validating ICG-amine conjugation, with a primary focus on UV-Vis spectroscopy for quantitative analysis. Alternative and complementary methods such as fluorescence spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are also discussed to provide a holistic view of the available validation techniques.

Comparison of Validation Methods

The choice of method for validating this compound conjugation efficiency depends on the specific requirements of the study, including the need for quantitative versus qualitative data, the availability of equipment, and the desired level of detail.

Method Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measures the absorbance of light by the protein and the ICG dye at specific wavelengths.Degree of Labeling (DOL) - average number of ICG molecules per target molecule.Rapid, simple, and provides a quantitative measure of conjugation efficiency.[1][2][3]Can be less accurate if the molar extinction coefficients are not precise; requires removal of unconjugated dye.[2]
Fluorescence Spectroscopy Measures the emission of light from the ICG molecule after excitation at a specific wavelength.Confirms that the conjugated ICG is fluorescent and provides qualitative or semi-quantitative information on conjugation.Highly sensitive; confirms the functional integrity of the fluorophore.[4][5][6]Not ideal for precise quantification of conjugation efficiency on its own; susceptible to environmental factors.
HPLC (High-Performance Liquid Chromatography) Separates the conjugate from free ICG and other reactants based on size or other properties.Purity of the conjugate and quantification of the conjugation yield.[7]Provides high-resolution separation and quantification of different species in the reaction mixture.[7]Requires more complex instrumentation and method development compared to UV-Vis spectroscopy.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the molecules.Confirms the covalent attachment of ICG and can determine the distribution of different conjugate species.[8][9]Provides highly accurate and detailed information on the molecular weight of the conjugate, confirming successful conjugation.[8][9][10]Requires specialized and expensive equipment; may require more extensive sample preparation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol allows for the quantification of the average number of ICG molecules conjugated to a target molecule.

1. Purification of the Conjugate:

  • It is crucial to remove all unconjugated ICG from the conjugate solution. This can be achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][3]

2. Spectrophotometric Measurement:

  • Dilute the purified conjugate solution in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically between 0.1 and 1.0).

  • Measure the absorbance of the solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins, and at the maximum absorbance wavelength of ICG (approximately 780-800 nm, Aₘₐₓ).[11]

3. Calculation of Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law with a correction factor to account for the absorbance of ICG at 280 nm.

  • Corrected Protein Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor, which is the ratio of the absorbance of ICG at 280 nm to its absorbance at its λₘₐₓ.

  • Concentration of Protein (M): [Protein] = A₂₈₀_corr / (ε_protein × path length)

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Concentration of ICG (M): [ICG] = Aₘₐₓ / (ε_ICG × path length)

    • Where ε_ICG is the molar extinction coefficient of ICG at its λₘₐₓ (in M⁻¹cm⁻¹).

  • Degree of Labeling (DOL): DOL = [ICG] / [Protein]

Constants for Calculation:

Parameter Value Source
Molar Extinction Coefficient of ICG (ε_ICG)~224,000 M⁻¹cm⁻¹ at ~780 nmVaries slightly with solvent and conjugation
Molar Extinction Coefficient of IgG (ε_protein)~210,000 M⁻¹cm⁻¹ at 280 nm[1]
Correction Factor for ICG-NHS Ester (CF₂₈₀)~0.05Varies with specific ICG derivative
Protocol 2: Qualitative Validation by Fluorescence Spectroscopy

This protocol confirms that the conjugated ICG retains its fluorescent properties.

1. Sample Preparation:

  • Dilute the purified ICG-conjugate and a sample of free ICG (as a control) to the same low micromolar concentration in a suitable buffer (e.g., PBS).

2. Fluorescence Measurement:

  • Use a spectrofluorometer to measure the fluorescence emission spectrum of both the conjugate and the free ICG.

  • Excite the samples at the excitation maximum of ICG (around 775 nm).

  • Record the emission spectrum over a range that includes the emission maximum of ICG (typically around 800-820 nm).[4]

3. Data Analysis:

  • Compare the fluorescence emission spectra of the ICG-conjugate and the free ICG.

  • A significant emission peak for the conjugate confirms that the ICG is still fluorescent after conjugation. The intensity can be qualitatively compared to the free dye, although direct quantitative comparison of conjugation efficiency is complex due to potential changes in the quantum yield upon conjugation.

Visualizing the Workflow and Method Relationships

To better understand the experimental process and the interplay between different validation methods, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_validation Validation ICG-amine_Reagent ICG-amine_Reagent Conjugation_Reaction Conjugation_Reaction ICG-amine_Reagent->Conjugation_Reaction Target_Molecule Target_Molecule Target_Molecule->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification UV-Vis_Spectroscopy UV-Vis_Spectroscopy Purification->UV-Vis_Spectroscopy Quantitative (DOL) Fluorescence_Spectroscopy Fluorescence_Spectroscopy Purification->Fluorescence_Spectroscopy Qualitative (Activity) HPLC HPLC Purification->HPLC Purity & Yield Mass_Spectrometry Mass_Spectrometry Purification->Mass_Spectrometry Confirmation Final_Conjugate_Characterization Final_Conjugate_Characterization UV-Vis_Spectroscopy->Final_Conjugate_Characterization Fluorescence_Spectroscopy->Final_Conjugate_Characterization HPLC->Final_Conjugate_Characterization Mass_Spectrometry->Final_Conjugate_Characterization

Caption: Experimental workflow for this compound conjugation and validation.

logical_relationships Start Need to Validate ICG Conjugation Quantitative_Analysis Quantitative_Analysis Start->Quantitative_Analysis How much ICG is conjugated? Qualitative_Analysis Qualitative_Analysis Start->Qualitative_Analysis Is the conjugated ICG active? Purity_Assessment Purity_Assessment Start->Purity_Assessment Is the conjugate pure? Confirmation_of_Conjugation Confirmation_of_Conjugation Start->Confirmation_of_Conjugation Is ICG covalently attached? UV-Vis_Spectroscopy UV-Vis (DOL) Quantitative_Analysis->UV-Vis_Spectroscopy Primary Method HPLC HPLC Quantitative_Analysis->HPLC Alternative Fluorescence_Spectroscopy Fluorescence Qualitative_Analysis->Fluorescence_Spectroscopy Primary Method Purity_Assessment->HPLC Primary Method Mass_Spectrometry Mass Spec Confirmation_of_Conjugation->Mass_Spectrometry Gold Standard

Caption: Logical relationships between validation questions and methods.

Conclusion

Validating the efficiency of this compound conjugation is a critical quality control step in the development of near-infrared fluorescent probes. UV-Vis spectroscopy offers a straightforward and quantitative method for determining the Degree of Labeling. For a more comprehensive analysis, fluorescence spectroscopy, HPLC, and mass spectrometry can provide valuable complementary information regarding the activity, purity, and identity of the conjugate. By selecting the appropriate validation methods, researchers can ensure the quality and consistency of their ICG-conjugates, leading to more reliable and reproducible experimental outcomes.

References

A Comparative Guide to the Characterization of ICG-Amine Conjugates Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the characterization of Indocyanine Green (ICG)-amine conjugates with other common fluorescent dye-amine conjugates using High-Performance Liquid Chromatography (HPLC). The information herein, supported by experimental data and protocols, is intended to assist researchers in selecting appropriate dyes and analytical methods for their specific needs.

Introduction

The conjugation of fluorescent dyes to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, is a fundamental technique in various fields of research and drug development. Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, has gained significant attention due to its deep tissue penetration and approval for clinical use. Characterizing these conjugates, particularly determining their purity and stability, is crucial for reliable and reproducible results. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of these conjugates. This guide will focus on the characterization of ICG-amine conjugates by HPLC, with a comparative look at other commonly used fluorescent dyes.

Performance Metrics: A Quantitative Comparison

The selection of a fluorescent dye for conjugation depends on several factors, including the photophysical properties of the dye, the stability of the conjugate, and the efficiency of the conjugation reaction. The following table summarizes key performance indicators for this compound conjugates and compares them with two other widely used amine-reactive dyes: Fluorescein Isothiocyanate (FITC) and an Alexa Fluor dye (as a representative of modern, high-performance dyes).

Performance MetricThis compound ConjugateFITC-Amine ConjugateAlexa Fluor-Amine Conjugate
Excitation Wavelength (nm) ~780~494Varies (e.g., ~650 for AF647)
Emission Wavelength (nm) ~810~518Varies (e.g., ~665 for AF647)
Photostability Moderate (prone to photobleaching)Low (highly prone to photobleaching)High (engineered for photostability)
Hydrolytic Stability of Amine-Reactive Ester Moderate (NHS ester susceptible to hydrolysis)Moderate (Isothiocyanate less stable than NHS ester)High (NHS ester with improved stability)
Typical RP-HPLC Retention More hydrophobic, longer retentionLess hydrophobic, shorter retentionIntermediate retention
Conjugation Efficiency GoodModerateHigh

Experimental Protocols

I. Protocol for this compound Conjugation

This protocol describes the conjugation of an amine-reactive ICG N-hydroxysuccinimidyl (NHS) ester to a primary amine-containing molecule.

Materials:

  • ICG-NHS ester

  • Amine-containing molecule (e.g., peptide, protein)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Purification column (e.g., Sephadex G-25 for large molecules)

Procedure:

  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

  • Preparation of ICG-NHS Ester Solution: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the ICG-NHS ester solution to the solution of the amine-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the this compound conjugate from unreacted dye and byproducts. For larger molecules like proteins, a Sephadex G-25 size-exclusion column is suitable. For smaller molecules, RP-HPLC can be used for purification.

II. Protocol for HPLC Characterization of this compound Conjugates

This protocol outlines a general method for the analysis of this compound conjugates using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

HPLC Conditions:

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV-Vis: Monitor at the absorbance maximum of ICG (~780 nm) and the absorbance of the conjugated molecule (e.g., 280 nm for proteins/peptides).

    • Fluorescence: Excitation at ~780 nm and emission at ~810 nm.

  • Injection Volume: 20 µL

Mandatory Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis ICG_NHS ICG-NHS Ester Reaction Conjugation Reaction (pH 8.5, RT, 1-2h) ICG_NHS->Reaction Amine_Molecule Amine-containing Molecule Amine_Molecule->Reaction Purification_Step Purification (Size-Exclusion or RP-HPLC) Reaction->Purification_Step Crude Conjugate HPLC_Analysis RP-HPLC Analysis Purification_Step->HPLC_Analysis Purified Conjugate Purity_Assessment Purity & Characterization HPLC_Analysis->Purity_Assessment

Caption: Experimental workflow for this compound conjugation and HPLC analysis.

signaling_pathway Start Start Analysis Inject_Sample Inject this compound Conjugate Sample Start->Inject_Sample Separation Separation on C18 RP-HPLC Column Inject_Sample->Separation Detection Detection (UV-Vis or Fluorescence) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Retention Time, Peak Area, Purity) Data_Acquisition->Analysis Result Characterization Report Analysis->Result

A Head-to-Head Comparison of ICG-Amine and Cy7 for Near-Infrared In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) in vivo imaging, the choice of a suitable fluorescent dye is paramount for achieving high sensitivity, deep tissue penetration, and a strong signal-to-noise ratio. Among the plethora of available NIR dyes, Indocyanine Green (ICG) and Cyanine7 (Cy7) have emerged as popular choices. This guide provides an objective comparison of ICG-amine and Cy7 to aid in the selection of the optimal dye for your specific research needs.

Indocyanine Green (ICG) is a well-established NIR dye with FDA approval for certain clinical applications, making it an attractive option for translational research.[1] Its amine-reactive form, this compound, allows for covalent conjugation to biomolecules. Cy7, a member of the cyanine dye family, is also widely used in preclinical research due to its favorable spectral properties within the NIR window (700-900 nm), a region where light absorption and scattering by biological tissues are minimized.[1]

At a Glance: this compound vs. Cy7

FeatureThis compoundCy7
FDA Approval Derivative of FDA-approved ICGNo
Primary Application Angiography, perfusion imaging, passive tumor imaging (unconjugated), targeted imaging (conjugated)Targeted imaging (conjugated)
Targeting Strategy Passive (EPR effect) or active (conjugation)Primarily active (conjugation)
Primary Clearance Route HepatobiliaryHepatobiliary

Quantitative Comparison of Physicochemical and Spectroscopic Properties

The performance of a fluorescent dye in vivo is dictated by its inherent photophysical properties. The following table summarizes the key characteristics of this compound and Cy7. Note that these values can be influenced by the solvent, conjugation to biomolecules, and the in vivo microenvironment.

PropertyThis compoundCy7
Maximum Excitation Wavelength (λex) ~780 nm~750 nm
Maximum Emission Wavelength (λem) ~810-830 nm~773 nm
Molar Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Low (~1.3% in DMSO, can increase upon protein binding)Moderate (~30% in aqueous solutions)
Molecular Weight ~775 g/mol (for ICG)Varies with derivative (e.g., ~700-1000 g/mol for Cy7-NHS ester)
Photostability Susceptible to photobleachingSusceptible to photobleaching, with some reports suggesting faster degradation than other cyanine dyes under certain conditions.[2]

In Vivo Performance: A Comparative Overview

While direct head-to-head studies comparing this compound and Cy7 under identical in vivo conditions are limited, we can infer their performance based on individual studies and comparisons with other dyes.

Tumor Imaging:

  • ICG: Unconjugated ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, which is characteristic of the leaky vasculature of solid tumors.[3] However, this passive targeting often results in a lower tumor-to-background ratio compared to actively targeted probes.[4] Studies have shown that ICG can provide good tumor contrast at early time points (e.g., 30 minutes post-injection), with clearance from surrounding tissues over time.[4]

  • Cy7: Cy7 is almost exclusively used in a conjugated form for targeted tumor imaging. When linked to a targeting moiety like an antibody or peptide, Cy7-conjugates can achieve high tumor-specific accumulation and excellent tumor-to-background ratios.

Biodistribution:

Both ICG and Cy7 are primarily cleared through the hepatobiliary system.[3] Following intravenous injection, they bind to plasma proteins and are taken up by the liver, eventually being excreted in the bile. The specific biodistribution profile of a conjugated dye will be heavily influenced by the targeting molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for antibody conjugation and in vivo imaging.

Antibody Conjugation with Amine-Reactive Dyes

This protocol describes the general procedure for labeling antibodies with amine-reactive derivatives of ICG (e.g., ICG-Sulfo-OSu) and Cy7 (Cy7-NHS ester).

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

  • ICG-Sulfo-OSu or Cy7-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Dye Preparation: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 with the reaction buffer.

    • Add the dissolved dye to the antibody solution at a desired molar ratio (typically between 5:1 and 20:1 dye-to-antibody).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the dye's maximum absorption wavelength.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general workflow for in vivo imaging in a mouse tumor model.[5]

Materials:

  • Dye-conjugated antibody or unconjugated dye in sterile PBS

  • Tumor-bearing mice

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image.

  • Probe Administration: Inject the fluorescent probe intravenously via the tail vein.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor biodistribution and tumor accumulation.

  • Data Analysis: Quantify the fluorescence signal in the tumor and other organs of interest by drawing regions of interest (ROIs).

Ex Vivo Biodistribution Analysis

To confirm and quantify the in vivo findings, an ex vivo analysis is typically performed at the end of the imaging study.[5]

Procedure:

  • Euthanasia and Tissue Collection: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to visualize the fluorescence distribution.

  • Quantitative Analysis (Optional): Homogenize the tissues and use a fluorescence plate reader to quantify the dye concentration in each organ against a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance understanding.

in_vivo_imaging_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis Animal_Model Animal Model (e.g., Tumor-bearing mouse) Baseline Baseline Imaging (Pre-injection) Animal_Model->Baseline Probe_Prep Probe Preparation (Dye Conjugation & Purification) Injection Probe Administration (e.g., IV injection) Probe_Prep->Injection Baseline->Injection Time_Course Time-Course Imaging (e.g., 1h, 4h, 24h, 48h) Injection->Time_Course InVivo_Analysis In Vivo Data Analysis (ROI Quantification) Time_Course->InVivo_Analysis ExVivo_Imaging Ex Vivo Organ Imaging Time_Course->ExVivo_Imaging InVivo_Analysis->ExVivo_Imaging ExVivo_Quant Ex Vivo Quantification (Tissue Homogenization) ExVivo_Imaging->ExVivo_Quant

A typical experimental workflow for in vivo fluorescence imaging.

antibody_conjugation Antibody Purified Antibody (in amine-free buffer) Conjugation Conjugation Reaction (1h, RT, dark) Antibody->Conjugation Dye Amine-Reactive Dye (this compound or Cy7 derivative) DMSO Anhydrous DMSO Dye->DMSO DMSO->Conjugation Reaction_Buffer Reaction Buffer (pH 8.5-9.0) Reaction_Buffer->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DOL calculation) Purification->Characterization Final_Product Purified Dye-Antibody Conjugate Characterization->Final_Product

Workflow for conjugating an antibody with an amine-reactive NIR dye.

Conclusion

The choice between this compound and Cy7 for in vivo NIR imaging depends heavily on the specific application and experimental goals.

  • This compound is a strong candidate for studies where the use of an FDA-approved dye (in its unconjugated form) is advantageous, such as in translational research. Its ability to passively accumulate in tumors via the EPR effect makes it useful for general tumor visualization without the need for complex bioconjugation. However, its lower quantum yield and susceptibility to photobleaching are important considerations.

  • Cy7 , with its higher quantum yield, is often favored for applications requiring high sensitivity, particularly when used in a targeted manner. Conjugating Cy7 to a specific antibody or peptide can significantly enhance the signal-to-noise ratio for precise tumor imaging. However, the lack of FDA approval limits its immediate clinical translatability.

Ultimately, researchers should carefully consider the trade-offs between these two dyes in terms of their photophysical properties, targeting strategy, and regulatory status to select the most appropriate probe for their in vivo imaging studies.

References

A Head-to-Head Comparison: ICG-amine vs. Alexa Fluor 790 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of two prominent amine-reactive NIR dyes: Indocyanine Green (ICG)-amine and Alexa Fluor 790. By examining their performance based on available experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific imaging applications.

At a Glance: Key Performance Indicators

Indocyanine Green (ICG) is a well-established NIR dye with a long history of use in medical imaging. Its amine-reactive derivatives allow for covalent labeling of biomolecules. Alexa Fluor 790 is a member of the renowned Alexa Fluor family of dyes, known for their exceptional brightness and photostability. While both dyes operate in the NIR spectrum, offering advantages of deeper tissue penetration and reduced autofluorescence, their photophysical properties and performance in demanding microscopy applications can differ significantly.

Quantitative Data Summary

The following tables summarize the key quantitative data for ICG-amine and Alexa Fluor 790, compiled from various sources. It is important to note that these values, particularly quantum yield and photostability, can be influenced by the solvent, conjugation status, and experimental conditions.

Parameter This compound Alexa Fluor 790 References
Excitation Maximum (λex) ~780 nm784 nm[1]
Emission Maximum (λem) ~810 nm814 nm[1]
Molar Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹~260,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.01-0.14 (highly solvent and environment dependent)Not explicitly found for the amine-reactive form, but Alexa Fluor dyes are generally in the range of 0.3-0.9.[1]
Brightness (ε x Φ) Variable, generally lowerGenerally higher[1]
Photostability Moderate, prone to photobleachingHigh, significantly more photostable than ICG[3]
Solubility Good water solubilityGood water solubility[2]
Reactive Group Primary AmineN-hydroxysuccinimidyl (NHS) ester (amine-reactive)[2]

Table 1: Comparison of Photophysical and Chemical Properties.

Performance in Microscopy: A Comparative Overview

While direct, side-by-side published comparisons in a microscopy context are limited, the consensus in the scientific literature and from manufacturer data points to the superior performance of Alexa Fluor 790 in terms of brightness and photostability.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the molar extinction coefficients are comparable, the quantum yield of ICG is known to be low and highly dependent on its environment. Alexa Fluor dyes, in general, are engineered for high quantum yields, resulting in significantly brighter conjugates. This increased brightness is a major advantage in microscopy, enabling the detection of low-abundance targets and reducing required exposure times, which in turn minimizes phototoxicity.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical parameter for quantitative and time-lapse microscopy. ICG is notoriously susceptible to photobleaching, which can lead to signal loss during image acquisition and complicate quantitative analysis. In contrast, the Alexa Fluor dye family is renowned for its exceptional photostability, allowing for longer exposure times and the acquisition of more robust and reliable data.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody conjugation and immunofluorescence staining using this compound (via its NHS ester derivative) and Alexa Fluor 790 NHS ester.

Antibody Conjugation Protocol

This protocol describes the covalent labeling of an antibody with an amine-reactive dye.

dot

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Prepare Antibody (in amine-free buffer, pH 8.3-8.5) Mixing Mix Antibody and Dye (at desired molar ratio) Antibody_Prep->Mixing Dye_Prep Dissolve Amine-Reactive Dye (in anhydrous DMSO) Dye_Prep->Mixing Incubation Incubate (1 hour at room temperature, protected from light) Mixing->Incubation Purification Purify Conjugate (e.g., size-exclusion chromatography) Incubation->Purification Characterization Characterize Conjugate (determine degree of labeling) Purification->Characterization

Caption: Workflow for Antibody Conjugation with Amine-Reactive Dyes.

Materials:

  • Antibody of interest (in an amine-free buffer such as PBS)

  • ICG-NHS ester or Alexa Fluor 790 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the ICG-NHS ester or Alexa Fluor 790 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for each specific antibody, but a starting point of 10:1 is often used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Immunofluorescence Staining Protocol

This protocol outlines the use of a directly conjugated antibody for staining fixed cells.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture and Fix Cells Permeabilization Permeabilize Cells (if targeting intracellular antigens) Cell_Culture->Permeabilization Blocking Block Non-specific Binding Permeabilization->Blocking Primary_Ab Incubate with Conjugated Primary Antibody Blocking->Primary_Ab Washing Wash to Remove Unbound Antibody Primary_Ab->Washing Mounting Mount Coverslip Washing->Mounting Microscopy Image with Fluorescence Microscope Mounting->Microscopy

References

Navigating the Near-Infrared Landscape: A Guide to ICG-Amine Alternatives for Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence applications, the choice of a suitable amine-reactive dye is critical for achieving high-quality results. While Indocyanine Green (ICG) has been a long-standing option, a new generation of NIR dyes offers significant improvements in brightness, photostability, and performance in various applications. This guide provides an objective comparison of commercially available alternatives to ICG-amine, supported by quantitative data and detailed experimental protocols to inform your selection process.

This comprehensive guide will delve into the key performance characteristics of popular amine-reactive NIR dyes, offering a direct comparison to help you select the optimal probe for your specific research needs, whether it be for in vivo imaging, western blotting, or flow cytometry.

Performance Metrics: A Head-to-Head Comparison

The effectiveness of a fluorescent dye is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photobleaching upon exposure to light). The following table summarizes the key quantitative data for ICG and its leading amine-reactive alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
ICG ~780~820~109,700~0.016~1,755
IRDye® 800CW 774789240,0000.07618,240
Alexa Fluor™ 750 749775290,0000.1234,800
Cy7™ 750773250,0000.2870,000
FNIR-Tag, NHS 766788200,0000.09919,800
NIR Dye s775z, NHS 775795201,0000.0918,090
Indocyanine Blue (ICB) ~680~700~200,000Higher than ICG in aqueous solutions-

Note: Values can vary depending on the solvent, pH, and conjugation to a biomolecule. Data is compiled from manufacturer datasheets and literature sources for unconjugated dyes.[1][2][3] The brightness is a calculated metric to provide a relative comparison.

Key Advantages of this compound Alternatives

Modern NIR dyes offer significant advantages over ICG in several key areas:

  • Enhanced Brightness: As indicated in the table, alternatives like Alexa Fluor™ 750 and Cy7™ exhibit substantially higher brightness (the product of molar extinction coefficient and quantum yield) compared to ICG. This translates to stronger fluorescence signals and improved sensitivity in imaging applications.

  • Superior Photostability: Many newer cyanine dyes, such as the Alexa Fluor™ series and s775z, are engineered for increased photostability, allowing for longer exposure times and more robust performance in demanding applications like time-lapse microscopy.[4] In a direct comparison, Indocyanine Blue (ICB) has been shown to have a substantially slower photobleaching rate than ICG.[5]

  • Improved Aqueous Solubility and Reduced Aggregation: Dyes like FNIR-Tag are designed to have improved water solubility and reduced aggregation upon conjugation to biomolecules, which can otherwise lead to quenching of the fluorescence signal.[6] The sterically shielded s775z dye is also designed to prevent self-aggregation.[4][7]

  • Versatile Chemistries: While this guide focuses on amine-reactive labeling, many of these alternative dyes are also available with other reactive groups (e.g., maleimides for thiol-reactive labeling), providing greater flexibility in conjugation strategies.

Experimental Protocols: A Guide to Amine-Reactive Labeling

The following is a general protocol for labeling proteins or other amine-containing biomolecules with an amine-reactive NIR dye N-hydroxysuccinimide (NHS) ester. This protocol is a general guideline and may require optimization for specific proteins and dyes.

Materials:
  • Amine-reactive NIR dye NHS ester

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Storage buffer (e.g., PBS)

General Labeling Procedure:
  • Prepare the Biomolecule:

    • Dissolve the protein or biomolecule in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of the amine-reactive NIR dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[9] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • While gently stirring or vortexing the biomolecule solution, slowly add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein for labeling will vary depending on the specific dye and protein and should be determined empirically. A common starting point is a 10-20 fold molar excess of dye.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification of the Conjugate:

    • Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute first.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

    • The formula for calculating the DOL is: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).[9]

Visualizing the Process: From Reaction to Selection

To further aid in understanding the concepts discussed, the following diagrams illustrate the key processes involved in amine-reactive NIR labeling.

AmineReactiveLabeling cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH2) Reaction pH 8.3-8.5 Room Temperature Biomolecule->Reaction NIR_Dye Amine-Reactive NIR Dye (NHS Ester) NIR_Dye->Reaction Conjugate NIR Dye-Labeled Biomolecule Reaction->Conjugate Stable Amide Bond Byproduct NHS Byproduct Reaction->Byproduct

Caption: Workflow of amine-reactive NIR labeling.

ExperimentalWorkflow A 1. Prepare Biomolecule (in amine-free buffer) C 3. Mix and Incubate (1 hour, room temp, dark) A->C B 2. Prepare Dye Stock Solution (in anhydrous DMSO/DMF) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Conjugate (Determine Degree of Labeling) D->E

Caption: Key steps in the experimental workflow for amine-reactive labeling.

DyeSelection Start Start: Choose an Amine-Reactive NIR Dye Q1 Primary Application? Start->Q1 A1_invivo In Vivo Imaging Q1->A1_invivo In Vivo A1_microscopy Microscopy / Western Blot Q1->A1_microscopy In Vitro Q2_invivo High Brightness & Photostability Critical? A1_invivo->Q2_invivo Q2_microscopy Highest Photostability Needed? A1_microscopy->Q2_microscopy Dye_High_Performance Consider: Alexa Fluor 750, Cy7, s775z Q2_invivo->Dye_High_Performance Yes Dye_Good_Performance Consider: IRDye 800CW, FNIR-Tag Q2_invivo->Dye_Good_Performance No Dye_Photostable Consider: Alexa Fluor Series, s775z Q2_microscopy->Dye_Photostable Yes Dye_Bright Consider: Cy7, Alexa Fluor 750 Q2_microscopy->Dye_Bright No

Caption: Decision tree for selecting an appropriate NIR dye.

Conclusion

The field of NIR fluorescence is continually evolving, with newer dyes offering substantial improvements over traditional options like ICG. For researchers requiring high sensitivity, photostability, and reliable performance, exploring alternatives such as the Alexa Fluor™ series, Cy™ dyes, IRDye® 800CW, FNIR-Tag, and s775z is highly recommended. By carefully considering the quantitative data and experimental protocols presented in this guide, scientists and drug development professionals can make informed decisions to advance their research and imaging capabilities.

References

Determining the Degree of Labeling of ICG-Amine on Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of Indocyanine Green (ICG)-amine on antibodies is critical for ensuring the efficacy, safety, and reproducibility of antibody-drug conjugates (ADCs) and other labeled antibody-based reagents. The DOL, which represents the average number of dye molecules conjugated to a single antibody, significantly influences the conjugate's performance.[1][2] This guide provides an objective comparison of common methodologies for determining the DOL of ICG-amine on antibodies, complete with experimental data and detailed protocols.

The most prevalent and accessible method for DOL determination is UV-Vis spectrophotometry.[3] More advanced techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), offer a more detailed characterization of the conjugate population.[4][5][6]

Comparison of Methodologies

The selection of a method for determining the DOL depends on the required level of detail, available instrumentation, and the specific stage of research or development.

Feature UV-Vis Spectrophotometry Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Principle Measures absorbance of protein and dye at their respective maximal absorbance wavelengths to calculate an average DOL.[1][3]Directly measures the mass of the intact or fragmented antibody conjugate to determine the distribution of different dye-to-antibody ratios (DAR).[5]Separates molecules based on size (SEC), hydrophobicity (RP-HPLC), or charge (IEX), often coupled to a detector (UV-Vis or MS) for quantification and purity assessment.[6][7]
Information Obtained Average DOL for the entire antibody population.[1]Precise mass of different species, distribution of drug-loaded species (e.g., DAR 0, 1, 2, etc.), and potential identification of conjugation sites.[5][8]Purity of the conjugate, separation of labeled antibody from free dye, and removal of aggregates.[9][10] Can be used in conjunction with other methods for DOL calculation.
Advantages Simple, rapid, and requires standard laboratory equipment.[3][11]Provides detailed information on heterogeneity and conjugation sites.[5][8] Highly accurate.Excellent for purification and quality control.[6] Can be coupled with MS for comprehensive analysis.[12]
Disadvantages Provides only an average value; does not reveal heterogeneity.[1] Accuracy can be affected by impurities and the presence of free dye.Requires expensive, specialized instrumentation and expertise for data analysis.[5]Indirectly determines DOL unless coupled with another detector. Method development can be time-consuming.[6]
Typical Use Case Routine, quick assessment of labeling efficiency in research and initial development.[2]In-depth characterization, validation of site-specific conjugation, and quality control in later-stage development and manufacturing.[4][8]Purification of the antibody-ICG conjugate post-reaction and assessment of purity and aggregate formation.[13][14]

Method 1: UV-Vis Spectrophotometry

This method is the most straightforward approach for calculating the average DOL. It utilizes the Beer-Lambert law to determine the concentrations of the antibody and the ICG dye in the conjugate solution.[15]

Calculation Parameters

To calculate the DOL, the following parameters are required. Values for ICG are provided, while the antibody extinction coefficient is protein-specific.

Parameter Symbol Value / Description Source
Molar Extinction Coefficient of Antibody at 280 nmεprotTypically ~210,000 M-1cm-1 for IgG.[16]
Molar Extinction Coefficient of ICG at λmaxεmax~230,000 M-1cm-1.[15]
Maximum Absorbance Wavelength of ICGλmax~780-800 nm.[15][16][15][16]
Correction Factor (CF) of ICG at 280 nmCF280~0.072 - 0.073. This is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax.[15]
Degree of Labeling (DOL) Formula

The DOL is calculated using the following equation:[1]

DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_max)

Where:

  • Amax is the absorbance of the conjugate at the λmax of ICG.[2]

  • A280 is the absorbance of the conjugate at 280 nm.[2]

  • εprot is the molar extinction coefficient of the antibody at 280 nm.[1]

  • εmax is the molar extinction coefficient of the ICG dye at its λmax.[1]

  • CF280 is the correction factor to account for the dye's absorbance at 280 nm.

Experimental Protocol
  • Purify the Conjugate: It is crucial to remove all non-conjugated this compound from the labeled antibody solution. This is typically achieved using size exclusion chromatography (e.g., a Sephadex G-25 column).[1][13]

  • Prepare the Sample: Dilute the purified conjugate solution with a suitable buffer (e.g., PBS) to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0).[13][15]

  • Measure Absorbance: Using a UV-transparent cuvette (e.g., quartz), measure the absorbance of the diluted conjugate solution at 280 nm (A280) and at the λmax of ICG (~785 nm) (Amax).[1][15] Use the dilution buffer as a blank.

  • Calculate DOL: Input the measured absorbance values and the known constants (εprot, εmax, CF280) into the DOL formula to determine the average number of ICG molecules per antibody.

Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis start ICG-Antibody Conjugate purify Purify Conjugate (e.g., SEC/G-25 Column) start->purify Remove free dye dilute Dilute Purified Conjugate in Buffer purify->dilute measure Measure Absorbance: - A_280 (Protein) - A_max (ICG, ~785 nm) dilute->measure calculate Calculate DOL using Formula measure->calculate result Average DOL calculate->result

Workflow for DOL determination using UV-Vis spectrophotometry.

Method 2: Mass Spectrometry (MS)

Mass spectrometry offers a more powerful and detailed analysis compared to UV-Vis spectrophotometry. It is the method of choice for in-depth characterization of antibody conjugates, providing information on the distribution of species rather than just an average value.[5]

Experimental Protocol
  • Sample Preparation: The ICG-antibody conjugate is first desalted to remove non-volatile salts. Depending on the complexity, the sample may be analyzed intact or may undergo deglycosylation to simplify the resulting mass spectrum.[12]

  • LC-MS Analysis: The prepared sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often via liquid chromatography.[5][12]

  • Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact antibody and its various ICG-conjugated forms.

  • Data Analysis: The raw mass spectrum is deconvoluted to determine the molecular weights of the different species present in the sample. The number of ICG molecules on each antibody can be calculated from the mass shift relative to the unconjugated antibody. The relative peak intensities in the deconvoluted spectrum are used to calculate the weighted average DAR.[5]

Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement LC-MS Analysis cluster_analysis Data Analysis start ICG-Antibody Conjugate desalt Desalting & Optional Deglycosylation start->desalt lcms High-Resolution LC-MS (e.g., Q-TOF, Orbitrap) desalt->lcms decon Deconvolution of Mass Spectrum lcms->decon analysis Determine Mass Shifts & Relative Abundances decon->analysis result DAR Distribution & Average DOL analysis->result

General workflow for DOL/DAR determination using Mass Spectrometry.

Method 3: High-Performance Liquid Chromatography (HPLC)

While HPLC is not a primary method for determining DOL on its own, it is an indispensable tool for the purification and quality control of ICG-antibody conjugates.[6] It is essential for ensuring that the sample analyzed by UV-Vis or MS is free from contaminants like unbound dye and aggregates, which can significantly skew results.[9][10]

Experimental Protocol
  • Column Selection: A size-exclusion (SEC) column is most commonly used to separate the larger antibody conjugate from smaller, unbound ICG molecules and to detect high-molecular-weight aggregates.[9] Reversed-phase (RP-HPLC) can also be used, particularly for analyzing antibody fragments.[7]

  • Method Development: An appropriate mobile phase and gradient are developed to achieve optimal separation.

  • Sample Injection and Separation: The crude conjugate mixture is injected into the HPLC system. The components are separated based on their interaction with the stationary phase.

  • Detection and Fraction Collection: A UV-Vis detector is used to monitor the elution profile, typically at 280 nm for the antibody and ~785 nm for the ICG. The peak corresponding to the purified ICG-antibody conjugate is collected.

  • Post-HPLC Analysis: The collected, purified fraction can then be accurately analyzed for DOL using UV-Vis spectrophotometry or mass spectrometry.

Workflow Diagram

G start Crude ICG-Antibody Conjugation Mixture hplc HPLC Separation (e.g., Size Exclusion) start->hplc detect UV-Vis Detection (280 nm & ~785 nm) hplc->detect collect Collect Purified Conjugate Fraction detect->collect waste Discard Free Dye & Aggregates detect->waste analysis DOL Analysis (UV-Vis or MS) collect->analysis

Workflow for HPLC-based purification prior to DOL analysis.

References

A Head-to-Head Comparison of ICG-Amine and ICG-Sulfo-OSu for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that influences the outcome of sensitive experiments. Indocyanine green (ICG), a near-infrared (NIR) dye, is a popular choice for in vivo imaging due to its deep tissue penetration and low autofluorescence. This guide provides a detailed, objective comparison of two key ICG derivatives: ICG-amine and ICG-sulfo-OSu, focusing on their performance in bioconjugation applications. We will delve into their chemical properties, conjugation efficiency, and the stability and performance of their conjugates, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundICG-Sulfo-OSu
Reactive Group Primary Amine (-NH₂)N-hydroxysuccinimide (NHS) ester (-OSu)
Target Functional Group Carboxylic Acids (-COOH)Primary Amines (-NH₂)
Conjugation Chemistry EDC/NHS couplingDirect aminolysis
Water Solubility Water-soluble[1]Moderately water-soluble; sulfo group enhances solubility
Conjugate Stability Stable amide bondStable amide bond
Potential Issues Requires two-step activation of carboxyl groupsCan cause aggregation of target molecules[2][3]

Chemical Properties and Reactivity

This compound possesses a primary amine group, which allows for its conjugation to molecules containing carboxylic acid groups, such as proteins with abundant aspartic and glutamic acid residues.[1] This reaction is typically mediated by a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).[4][5] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester intermediate. This intermediate subsequently reacts with the primary amine of this compound to form a stable amide bond.

On the other hand, ICG-sulfo-OSu is an amine-reactive derivative of ICG. The sulfo- group enhances its water solubility, and the N-hydroxysuccinimide (OSu) ester is a highly reactive group that directly targets primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.[] This reaction, known as aminolysis, proceeds efficiently under mild, slightly basic conditions (pH 7.2-8.5).[1][]

Conjugation Efficiency and Performance

The efficiency of conjugation is a critical parameter, often measured by the degree of substitution (DOS), which is the average number of dye molecules conjugated to a single protein molecule.

ICG-Sulfo-OSu: Studies have shown that the conjugation efficiency of ICG-sulfo-OSu is dependent on the molar ratio of dye to protein used in the reaction. In a study involving the conjugation of ICG-sulfo-OSu to the monoclonal antibody panitumumab, molar ratios of 5:1, 10:1, and 20:1 (dye:mAb) resulted in conjugation product yields of 72%, 53%, and 19%, respectively.[2][3][7] However, a significant drawback observed with ICG-sulfo-OSu is its propensity to cause aggregation of the target protein, with the amount of high molecular weight aggregates increasing with higher dye-to-protein ratios (14%, 30%, and 51% for the 5:1, 10:1, and 20:1 ratios, respectively).[2][3][7] This aggregation is attributed to the amphiphilic nature of ICG-sulfo-OSu.[2][3]

This compound: Quantitative data on the conjugation efficiency of this compound to proteins is less readily available in direct comparative studies. The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including the pH, reaction time, and the concentration of the coupling reagents. The two-step process, while offering more control by pre-activating the carboxyl groups, can be less efficient than the direct reaction of NHS esters with amines.[5] However, it avoids the direct exposure of the amine-containing dye to the potentially harsh conditions of the EDC reaction, which could be beneficial for the stability of the dye.

Stability of Conjugates

The stability of the resulting bioconjugate is crucial for its performance, both in vitro and in vivo. The amide bond formed by both this compound and ICG-sulfo-OSu conjugation is known to be highly stable under physiological conditions.[1][2]

However, the stability of the ICG molecule itself can be a concern. ICG is known to degrade in aqueous solutions, a process that is influenced by light and temperature. Encapsulation or binding to proteins can enhance its stability. While direct comparative studies on the photostability and thermal stability of this compound versus ICG-sulfo-OSu conjugates are limited, the conjugation process itself and the local chemical environment created by the linkage can influence the overall stability of the fluorescent signal.

In Vitro and In Vivo Performance

The ultimate test of a fluorescent label is its performance in experimental settings.

ICG-Sulfo-OSu Conjugates: In vivo studies with ICG-sulfo-OSu labeled panitumumab have demonstrated successful tumor targeting in mice.[2][3] However, the issue of non-covalently bound dye and aggregate formation can lead to higher background signals, particularly in the liver.[8] Purification of the conjugate to remove aggregates and free dye is critical for achieving good imaging results.[2][3]

This compound Conjugates: The performance of this compound conjugates will largely depend on the success of the EDC/NHS coupling reaction and the subsequent purification. A well-purified this compound conjugate with a stable amide linkage is expected to have good in vivo performance. The "zero-length" nature of the EDC/NHS coupling means that no additional spacer atoms are introduced between the dye and the target molecule, which may be advantageous in certain applications where the proximity of the dye to the target is important.

Experimental Protocols

Conjugation of ICG-Sulfo-OSu to a Protein (e.g., Antibody)

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • ICG-Sulfo-OSu

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the ICG-Sulfo-OSu stock solution to the protein solution while gently vortexing. A starting point of a 10:1 molar ratio of dye to protein is recommended.[1]

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).

Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol is a general guideline for a two-step EDC/NHS coupling reaction.

Materials:

  • This compound

  • Protein with accessible carboxyl groups

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activate Protein Carboxyl Groups:

    • Dissolve the protein in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the protein solution. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the activated protein solution to the this compound solution.

    • Incubate for 2 hours at room temperature in the dark.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the DOS as described for the ICG-Sulfo-OSu conjugate.

Visualizing the Chemistry

ICG-Sulfo-OSu Conjugation Pathway

ICG_Sulfo_OSu_Conjugation ICG_Sulfo_OSu ICG-Sulfo-OSu Conjugate ICG-Amide-Protein ICG_Sulfo_OSu->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS NHS Conjugate->NHS - NHS

Caption: Reaction of ICG-Sulfo-OSu with a primary amine on a protein.

This compound Conjugation Pathway (EDC/NHS)

ICG_Amine_Conjugation Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein + EDC, NHS EDC EDC EDC->Activated_Protein NHS NHS NHS->Activated_Protein Conjugate Protein-Amide-ICG Activated_Protein->Conjugate + ICG-NH₂ EDC_Urea EDC-Urea Activated_Protein->EDC_Urea - EDC-Urea ICG_Amine ICG-NH₂ ICG_Amine->Conjugate Conjugate->NHS - NHS

Caption: Two-step conjugation of this compound to a protein's carboxyl group.

Conclusion and Recommendations

Both this compound and ICG-sulfo-OSu are valuable reagents for labeling biomolecules with the near-infrared dye indocyanine green. The choice between them depends on the specific application and the functional groups available on the target molecule.

  • ICG-Sulfo-OSu offers a straightforward, one-step conjugation to primary amines and is a good choice when lysine residues are abundant and accessible on the target protein. However, researchers must be prepared to address the potential for protein aggregation, which may require careful optimization of the dye-to-protein ratio and rigorous purification of the conjugate.

  • This compound , coupled with EDC/NHS chemistry, provides a method to label carboxylic acid groups. This can be advantageous for proteins where primary amines are located in critical binding sites or are less abundant. The two-step reaction may offer more control and potentially avoid some of the aggregation issues associated with the amphiphilic nature of ICG-sulfo-OSu directly reacting with the protein. However, the multi-step nature of the conjugation may lead to lower overall yields.

For any application, it is crucial to thoroughly characterize the final conjugate, including determining the degree of substitution and assessing for the presence of aggregates, to ensure reproducible and reliable experimental results.

References

A Comparative Guide to the In Vivo Performance of ICG-Amine Derivatives versus Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of standard Indocyanine Green (ICG) and amine-reactive ICG derivatives (commonly referred to as ICG-amine). While direct in vivo data for unconjugated this compound is scarce, as it is primarily a reactive intermediate, this comparison will focus on the performance of ICG versus bioconjugates formed using amine-reactive ICG. This approach highlights the functional advantages imparted by the amine modification, which is crucial for targeted imaging and therapeutic applications.

Executive Summary

Indocyanine Green (ICG) is a widely used near-infrared (NIR) fluorescent dye for various diagnostic applications. However, its utility is often limited by rapid pharmacokinetics, nonspecific biodistribution, and chemical instability. This compound and its derivatives are engineered to overcome these limitations by enabling covalent conjugation to targeting moieties such as antibodies, peptides, and nanoparticles. This bioconjugation significantly alters the in vivo behavior of the dye, leading to enhanced targeting, potentially longer circulation times, and improved signal-to-background ratios in imaging applications.

Physicochemical and Optical Properties

While the core chromophore of ICG and this compound are similar, the addition of a reactive amine group is the key differentiator, enabling covalent bonding to other molecules.

PropertyIndocyanine Green (ICG)This compound (and its reactive derivatives)
Functionality Inert moleculeContains a reactive amine group for bioconjugation
Primary Use General angiography, liver function testsCovalent labeling of proteins, antibodies, and other molecules
Solubility Water-solubleGenerally soluble in organic solvents like DMSO for reaction
Peak Absorption ~780-800 nm in blood~785 nm (similar to ICG)
Peak Emission ~810-830 nm in blood~810 nm (similar to ICG)

In Vivo Performance: A Head-to-Head Comparison

The true performance difference between ICG and this compound becomes evident when comparing unconjugated ICG to this compound-based bioconjugates. The following sections and tables summarize this comparison based on available experimental data.

Pharmacokinetics

Unconjugated ICG is characterized by its extremely rapid removal from circulation. In contrast, the pharmacokinetics of an this compound conjugate are dictated by the properties of the molecule to which it is attached.

ParameterIndocyanine Green (ICG)This compound Bioconjugate (Example: Antibody Conjugate)
Half-life 150-180 seconds[1]Dependent on the conjugated antibody (can be hours to days)
Clearance Rapidly and exclusively by the liver[1]Primarily through the reticuloendothelial system (liver and spleen), but can be altered by target binding
Mechanism of Clearance Biliary excretion[1]Fc-mediated clearance for antibodies, renal clearance for smaller conjugates
Biodistribution

The biodistribution of ICG is largely limited to the vasculature and the liver. This compound bioconjugates, however, can be designed to accumulate at specific sites, such as tumors.

Organ/TissueIndocyanine Green (ICG)This compound Bioconjugate (Example: Tumor-Targeted Antibody)
Blood Rapidly clearedProlonged circulation, depending on the antibody's properties
Liver High accumulation due to rapid clearance[1]Accumulation can be significant, but specific tumor uptake is the primary goal
Tumor Minimal and non-specific accumulationHigh and specific accumulation at the tumor site
Kidneys Minimal accumulationCan show some accumulation, especially with smaller conjugates
Spleen Minimal accumulationCan show accumulation as part of the reticuloendothelial system clearance

Experimental Protocols

In Vivo Imaging of ICG and this compound Conjugates

This protocol outlines a general procedure for comparing the in vivo imaging performance of free ICG and a targeted this compound bioconjugate in a tumor-bearing mouse model.

  • Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., xenografts of a human cancer cell line).

  • Reagent Preparation:

    • Dissolve ICG in sterile water or saline.

    • Reconstitute the lyophilized this compound bioconjugate in a biocompatible buffer (e.g., PBS).

  • Administration:

    • Administer ICG or the this compound conjugate intravenously via the tail vein. The dose will depend on the specific agent and imaging system.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for the 800 nm range.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs to quantify the fluorescence signal in each tissue.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

Visualizing the Concepts

Logical Flow of ICG vs. This compound Conjugate In Vivo

in_vivo_comparison cluster_icg Indocyanine Green (ICG) cluster_icg_amine This compound Bioconjugate icg_inj IV Injection icg_circ Rapid Circulation (Binds to Plasma Proteins) icg_inj->icg_circ icg_liver Rapid Liver Uptake icg_circ->icg_liver icg_bile Biliary Excretion icg_liver->icg_bile amine_inj IV Injection amine_circ Prolonged Circulation (Properties of Conjugate) amine_inj->amine_circ amine_target Specific Targeting (e.g., Tumor) amine_circ->amine_target amine_clear Systemic Clearance (e.g., Liver, Spleen) amine_circ->amine_clear

Caption: In vivo pathways of ICG versus an this compound bioconjugate.

Experimental Workflow for In Vivo Comparison

experimental_workflow start Tumor Model Preparation reagent Prepare ICG and This compound Conjugate start->reagent injection Intravenous Injection reagent->injection imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->imaging exvivo Ex Vivo Organ Imaging and Biodistribution imaging->exvivo analysis Data Analysis (Tumor-to-Background Ratio) exvivo->analysis end Comparative Assessment analysis->end

Caption: Workflow for comparing in vivo performance.

Conclusion

This compound and its derivatives represent a significant advancement over standard ICG for applications requiring targeted delivery and enhanced imaging contrast. By enabling covalent attachment to a wide range of biomolecules, this compound facilitates the development of sophisticated imaging probes with tailored in vivo performance characteristics. The ability to control and prolong circulation time, coupled with specific accumulation at sites of interest, makes this compound-based bioconjugates a powerful tool for researchers and drug development professionals in the field of molecular imaging and targeted therapy.

References

A Comparative Analysis of ICG-Amine Quantum Yield for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and reliability of experimental outcomes. Among the myriad of choices, Indocyanine Green (ICG) and its derivatives, such as ICG-amine, are frequently employed due to their clinical approval and favorable spectral properties. This guide provides a comprehensive benchmark of this compound's quantum yield against other commonly used NIR fluorophores, supported by experimental data and detailed protocols to aid in informed decision-making.

Indocyanine Green (ICG) is a cyanine dye that exhibits fluorescence in the NIR spectrum, typically with excitation and emission maxima around 780 nm and 810 nm, respectively.[1][2] Its amine-functionalized derivative, this compound, offers the advantage of being readily available for conjugation to molecules of interest through its primary amine group, making it a versatile tool for targeted imaging.[1][2] While specific quantum yield values for this compound are not extensively reported, its photophysical properties are largely comparable to those of its parent molecule, ICG. The quantum yield of ICG is known to be highly dependent on its environment, including the solvent and its concentration. In aqueous solutions, the quantum yield of ICG is relatively low, but it can be significantly enhanced when bound to proteins like human serum albumin (HSA) or in organic solvents.[3]

This guide will compare the reported quantum yield of ICG with other prevalent NIR fluorophores: IRDye 800CW, Cy7, and Alexa Fluor 750. This comparison aims to provide a clear quantitative and qualitative foundation for selecting the optimal fluorophore for specific research and development needs.

Quantitative Comparison of NIR Fluorophore Performance

The following table summarizes the key photophysical properties of ICG and other selected NIR fluorophores. It is crucial to note that these values, particularly the quantum yield, can vary based on the experimental conditions such as the solvent, pH, and conjugation to biomolecules.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
ICG ~780~810~223,0000.027 - 0.14 (solvent dependent)
IRDye 800CW ~774~789~242,0000.09 - 0.12
Cy7 ~750~773~250,000~0.3
Alexa Fluor 750 ~749~775~290,000~0.12

Note on this compound: The quantum yield of this compound is expected to be in a similar range to that of ICG, although the specific value may be influenced by the nature of the conjugation and the local molecular environment.

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of a fluorophore's quantum yield is essential for its characterization. Two primary methods are employed for this measurement: the absolute method and the relative method.

The absolute method directly measures the ratio of photons emitted to photons absorbed by a sample and is considered the more accurate, albeit more instrumentally demanding, approach. This method typically utilizes an integrating sphere.

Experimental Workflow for Absolute Quantum Yield Measurement:

G cluster_analysis Data Analysis prep_sample Prepare dilute fluorophore solution (Abs < 0.1 at excitation λ) measure_sample Measure emission spectrum of the fluorophore solution prep_sample->measure_sample prep_blank Prepare blank solvent sample measure_blank Measure emission spectrum of the blank (solvent only) prep_blank->measure_blank integrate_spectra Integrate the areas of the emission and scattered excitation light for both sample and blank measure_blank->integrate_spectra measure_sample->integrate_spectra calculate_qy Calculate absolute quantum yield using the integrated areas and the absorbance of the sample integrate_spectra->calculate_qy

Figure 1. Workflow for absolute quantum yield determination.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects. A blank sample containing only the solvent is also prepared.

  • Instrumentation Setup: A spectrofluorometer equipped with an integrating sphere is used. The integrating sphere captures all emitted and scattered light.

  • Blank Measurement: The blank sample is placed in the integrating sphere, and an emission scan is performed across a wavelength range that includes the excitation wavelength and the expected emission of the fluorophore. This measures the contribution of the solvent and the scattered excitation light.

  • Sample Measurement: The fluorophore solution is then measured under the same conditions as the blank.

  • Data Analysis: The integrated area of the emission spectrum of the sample is corrected by subtracting the integrated area of the blank's emission spectrum. The number of absorbed photons is determined from the difference in the scattered excitation light between the sample and the blank. The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[4][5][6]

The relative method is more common due to its simpler instrumental requirements. It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement:

Figure 2. Workflow for relative quantum yield determination.

Detailed Steps:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For NIR fluorophores, standards like IR-26 or other well-characterized dyes can be used.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The relationship should be linear. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

    where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).[1][7][8][9][10]

Conclusion

The choice of a NIR fluorophore is a multifaceted decision that requires careful consideration of various photophysical parameters. While this compound offers the significant advantage of facile conjugation to targeting moieties, its quantum yield, similar to that of ICG, is highly sensitive to the local environment. For applications demanding the highest possible brightness, fluorophores like Cy7 with a reported quantum yield of approximately 0.3 may be a more suitable choice.[11][12] However, for many in vivo imaging applications where biocompatibility and clinical translatability are paramount, the well-established profile of ICG and its derivatives, including this compound, makes them a compelling option. By understanding the principles of quantum yield and the methodologies for its measurement, researchers can better evaluate and select the optimal NIR fluorophore to advance their scientific investigations.

References

Assessing the Purity of Synthesized ICG-Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugates, the purity of amine-reactive fluorescent dyes is paramount. Indocyanine green (ICG)-amine, a near-infrared (NIR) fluorescent probe, is widely used for labeling biomolecules. Ensuring its purity is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized ICG-amine, offering detailed experimental protocols, comparative data, and a discussion of an alternative amine-reactive NIR dye, IRDye 800CW amine.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined using several analytical methods, each with its own strengths and limitations. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Information Provided Primary Advantages Limitations Typical Purity Requirement
HPLC (UV-Vis or Fluorescence) Quantitative purity (% area), presence of impurities, retention time.High resolution and sensitivity for separating complex mixtures; well-established for purity determination.[1]Destructive; may require method development for optimal separation.>95% for tested compounds.[1][2]
LC-MS/MS Molecular weight confirmation, identification of impurities based on mass-to-charge ratio (m/z) and fragmentation patterns.High sensitivity and selectivity for molecular weight; can be coupled with LC for enhanced separation and impurity identification.[1]Ionization efficiency can vary; may not be inherently quantitative without standards.Confirms the identity of the main peak and potential impurities.
Quantitative NMR (qNMR) Absolute quantitative purity (%), structural confirmation of the dye and impurities.Provides structural information; non-destructive; a primary analytical method for absolute quantification.[1][2]Lower sensitivity compared to HPLC; may have overlapping signals in complex mixtures.[1]>95% for tested compounds.[1][2]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for this compound and other amine-reactive cyanine dyes.[1]

A. Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a fluorescence detector.

  • Reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

  • HPLC-grade solvents: Acetonitrile (ACN), Water.

  • Mobile phase additive: Formic acid (FA) or Trifluoroacetic acid (TFA).

B. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 10-50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis at the maximum absorbance of this compound (~780 nm) or fluorescence detection with excitation and emission wavelengths appropriate for ICG (e.g., Ex: 780 nm, Em: 810 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This protocol describes a general procedure for confirming the molecular weight of this compound and identifying potential synthesis-related impurities.

A. Materials and Equipment:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • The same HPLC column and mobile phases as described in the HPLC protocol.

B. Procedure:

  • Chromatographic Separation: Use the same HPLC conditions as described for purity assessment to separate the components of the synthesized this compound.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3-4 kV.

    • Scan Range: m/z 100-1200.

    • Data Acquisition: Full scan mode for molecular weight confirmation and product ion scan (tandem MS) for structural elucidation of impurities.

  • Data Analysis:

    • Analyze the full scan mass spectrum to confirm the molecular weight of this compound.

    • For any detected impurity peaks, perform product ion scans to obtain fragmentation patterns. These patterns can be used to deduce the structure of the impurities, which may include starting materials, incompletely reacted intermediates, or byproducts from side reactions. For ICG, a precursor ion of m/z 753.3 can lead to a product ion of m/z 330.2.[3] Similar fragmentation patterns can be investigated for this compound and its potential impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[2][4]

A. Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).

B. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 5-10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 2-5 mg).

    • Dissolve both the this compound and the internal standard in a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • Long relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).

      • Sufficient number of scans (ns): To achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

      • 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal from the this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Purity Analysis Methods cluster_hplc HPLC Workflow cluster_lcms LC-MS/MS Workflow cluster_qnmr qNMR Workflow start Synthesized this compound Product dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanol) start->dissolve dilute Dilute for analysis dissolve->dilute qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis dilute->hplc lcms LC-MS/MS Analysis dilute->lcms inject_hplc Inject into HPLC inject_lcms Inject into LC-MS/MS prepare_qnmr Prepare sample with internal standard separate Separation on C18 Column inject_hplc->separate detect_hplc UV-Vis/Fluorescence Detection separate->detect_hplc analyze_hplc Calculate % Area Purity detect_hplc->analyze_hplc separate_lcms Separation on C18 Column inject_lcms->separate_lcms detect_ms MS Detection (Full Scan) separate_lcms->detect_ms fragment Tandem MS (Fragmentation) detect_ms->fragment identify Identify Impurities fragment->identify acquire_nmr Acquire 1H NMR Spectrum prepare_qnmr->acquire_nmr process_nmr Process and Integrate acquire_nmr->process_nmr calculate_qnmr Calculate Absolute Purity process_nmr->calculate_qnmr

Experimental workflow for assessing this compound purity.

G start Start: Need to Assess This compound Purity q1 Need absolute purity value and structural confirmation? start->q1 q2 Need to identify unknown impurities? q1->q2 No qnmr Use qNMR for absolute purity determination q1->qnmr Yes hplc Use HPLC for routine purity check (% area) q2->hplc No lcms Use LC-MS/MS for impurity identification and MW confirmation q2->lcms Yes

Decision tree for selecting a purity analysis method.

Alternative Amine-Reactive NIR Dye: IRDye 800CW Amine

A viable alternative to this compound for bioconjugation is IRDye 800CW amine. IRDye 800CW is a near-infrared fluorescent dye known for its high brightness and photostability.[5] The amine-functionalized version allows for similar conjugation strategies as this compound.

Comparison of this compound and IRDye 800CW Amine:

Characteristic This compound IRDye 800CW Amine
Excitation Max ~780 nm~774 nm
Emission Max ~810 nm~794 nm
Purity Assessment Primarily HPLC, with LC-MS and qNMR for detailed analysis.Purity is typically assessed by HPLC.[6]
Potential Impurities Unreacted starting materials, isomers, and degradation products.Synthesis byproducts and unreacted precursors.

The same analytical techniques described for this compound can be applied to assess the purity of IRDye 800CW amine. Due to its structural similarity as a cyanine dye, the HPLC and LC-MS methods would require minimal modification.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC provides a robust method for routine purity checks, while qNMR offers a powerful tool for absolute quantification and structural verification. LC-MS/MS is indispensable for the identification of unknown impurities that may impact the performance of the final bioconjugate. For researchers seeking alternatives, IRDye 800CW amine presents a comparable option, and its purity can be assessed using similar analytical methodologies. By employing these techniques, researchers can ensure the quality and consistency of their this compound and other amine-reactive NIR dyes, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of ICG-Amine and IRDye 800CW for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their Western blotting workflows, the choice of near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. This guide provides a detailed, objective comparison of two prominent NIR dyes: Indocyanine Green (ICG)-amine and IRDye 800CW. By examining their chemical and spectral properties, and outlining a comprehensive experimental protocol for their comparative evaluation, this document aims to equip researchers with the necessary information to make an informed decision for their specific applications.

Near-infrared fluorescence detection in Western blotting offers significant advantages over traditional chemiluminescence, including a wider linear dynamic range, higher signal-to-noise ratios, and the capability for multiplexing. ICG, a well-established medical imaging agent, and IRDye 800CW, a dye specifically designed for bioanalytical applications, are two key players in this space. While both dyes operate in the 800 nm channel, their distinct chemical structures and properties can influence their performance in terms of sensitivity, stability, and ease of use in Western blotting.

Chemical and Spectral Properties: A Head-to-Head Comparison

A fundamental understanding of the chemical and spectral characteristics of each dye is essential for predicting their performance. The following table summarizes the key properties of ICG-amine and IRDye 800CW.

PropertyThis compoundIRDye 800CW
Molecular Weight ~1001.08 g/mol ~1166.20 g/mol
Excitation Max (λex) ~789 nm~773 nm
Emission Max (λem) ~814 nm~792 nm
Reactive Group AmineNHS Ester
Solubility Soluble in DMSOSoluble in water or DMSO

Performance in Western Blotting: A Comparative Overview

While direct, peer-reviewed comparative studies of this compound and IRDye 800CW specifically for Western blotting are limited, we can extrapolate expected performance based on their known properties and data from related applications.

Performance MetricThis compound (Expected)IRDye 800CW (Established)
Sensitivity GoodHigh
Signal-to-Noise Ratio Moderate to GoodHigh
Photostability ModerateHigh
Ease of Conjugation Requires activation of carboxyl groups on the antibody or use of cross-linkers.Straightforward reaction with primary amines (lysine residues) on the antibody.
Commercial Availability Available as a standalone dye requiring in-house conjugation.Commercially available pre-conjugated to a wide range of secondary antibodies.

Studies on the photostability of ICG have indicated that it can be susceptible to degradation upon prolonged light exposure, which could impact signal stability during repeated scanning of a Western blot.[1] In contrast, IRDye 800CW is engineered for high photostability, a crucial feature for quantitative Western blotting.

Experimental Workflow for Comparative Analysis

To provide a clear visual representation of the experimental process for comparing these two dyes, the following workflow diagram is presented.

G cluster_prep Sample Preparation & Electrophoresis cluster_transfer Protein Transfer cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Signal Detection cluster_icg This compound cluster_irdye IRDye 800CW cluster_imaging Imaging & Analysis p1 Protein Lysate Preparation p2 SDS-PAGE p1->p2 p3 Electrotransfer to PVDF Membrane p2->p3 p4 Membrane Blocking (e.g., 5% BSA in TBST) p3->p4 p5 Primary Antibody Incubation p4->p5 p6 Secondary Antibody Incubation p5->p6 d1 Incubation with this compound conjugated Secondary Antibody p6->d1 d2 Incubation with IRDye 800CW conjugated Secondary Antibody p6->d2 p7 NIR Fluorescence Imaging (800 nm channel) d1->p7 d2->p7 p8 Quantitative Analysis (Signal-to-Noise, Sensitivity) p7->p8

Comparative Western blotting workflow.

Detailed Experimental Protocols

To facilitate a direct and fair comparison, the following detailed protocols are provided.

Protocol 1: Conjugation of this compound to Secondary Antibody

This protocol is adapted from standard amine-reactive labeling procedures.

Materials:

  • This compound

  • Secondary antibody (e.g., Goat anti-Rabbit IgG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Prepare this compound solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare antibody: Dialyze the secondary antibody against the Activation Buffer to remove any interfering substances. Adjust the antibody concentration to 2 mg/mL.

  • Activate this compound: In a microcentrifuge tube, mix a 10-fold molar excess of EDC and a 20-fold molar excess of NHS with the this compound solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Immediately add the activated this compound solution to the prepared secondary antibody in the Conjugation Buffer. The recommended molar ratio of dye to antibody is between 5:1 and 10:1. Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~789 nm (for this compound).

Protocol 2: Comparative Western Blotting

Materials:

  • Protein samples and SDS-PAGE gels

  • PVDF or low-fluorescence nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • This compound conjugated secondary antibody (from Protocol 1)

  • IRDye 800CW conjugated secondary antibody (commercially available)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

  • NIR fluorescence imaging system

Procedure:

  • Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • For this compound: Incubate the membrane with the in-house conjugated this compound secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. The optimal dilution will need to be determined empirically.

    • For IRDye 800CW: Incubate the membrane with the commercially available IRDye 800CW secondary antibody at the manufacturer's recommended dilution (typically 1:15,000 to 1:20,000) for 1 hour at room temperature, protected from light.[2][3]

  • Final Washes: Wash the membrane four times for 5 minutes each with wash buffer, protected from light. A final wash in TBS without Tween 20 can help reduce background.

  • Imaging: Scan the membrane using a NIR fluorescence imaging system in the 800 nm channel. Ensure that the same imaging parameters (e.g., resolution, intensity, focus) are used for both membranes to allow for a direct comparison.

  • Data Analysis: Quantify the band intensities and background levels for each blot. Calculate the signal-to-noise ratio for a specific protein band on each membrane. Compare the limit of detection for a dilution series of a target protein to assess sensitivity.

Signaling Pathway Diagram

While this guide focuses on the detection method rather than a specific biological pathway, the following diagram illustrates the general principle of indirect immunofluorescence detection, which is the core of this Western blotting application.

G antigen Target Protein on Membrane primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Secondary Antibody primary_ab->secondary_ab Binds to fluorophore NIR Fluorophore (this compound or IRDye 800CW) secondary_ab->fluorophore Conjugated to emission Emitted Light (~800 nm) fluorophore->emission Emits light Excitation Light (~780 nm) light->fluorophore Excites detector Detector emission->detector Detected by

Principle of indirect immunodetection.

Conclusion

Both this compound and IRDye 800CW are viable options for near-infrared Western blotting in the 800 nm channel. IRDye 800CW stands out as a commercially mature and robust solution, offering high sensitivity, excellent photostability, and the convenience of pre-conjugated antibodies. This makes it an ideal choice for researchers prioritizing reproducibility and quantitative accuracy.

This compound, on the other hand, presents a more cost-effective alternative for laboratories with the expertise and resources for in-house antibody conjugation. While its photostability may be a consideration for highly quantitative or prolonged imaging applications, its strong fluorescence in the NIR spectrum makes it a capable dye for routine Western blotting.

Ultimately, the choice between this compound and IRDye 800CW will depend on the specific needs of the researcher, balancing factors such as budget, the need for quantitation, and the availability of resources for bioconjugation. The experimental protocols provided in this guide offer a framework for conducting a thorough in-house evaluation to determine the optimal dye for your research.

References

A Researcher's Guide to Cross-Reactivity Testing of ICG-Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing antibody-dye conjugates, ensuring specificity is paramount. Indocyanine green (ICG), an FDA-approved near-infrared (NIR) dye, is frequently conjugated to antibodies via amine-reactive chemistry for applications ranging from in vivo imaging to immunoassays.[1][2][3] However, the labeling process itself can influence the antibody's binding characteristics, potentially leading to off-target binding or cross-reactivity. This guide provides a comparative overview of ICG-amine labeling, its alternatives, and detailed protocols for assessing the cross-reactivity of the resulting conjugates.

Comparing Labeling Chemistries: this compound and Alternatives

The choice of labeling chemistry can significantly impact the performance of an antibody conjugate. Amine-reactive labeling, which targets primary amines on lysine residues, is a common and straightforward method.[4] However, because lysine residues are distributed across the antibody, this can sometimes interfere with antigen-binding sites.[4] An alternative to ICG is iFluor® 790, a brighter and more photostable near-infrared dye that is spectrally similar to ICG.[5] Other alternatives mentioned in specific contexts like chromovitrectomy include brilliant blue green (BBG) and infracyanine green (IfCG).[5]

FeatureThis compoundiFluor® 790Thiol-Reactive Dyes (e.g., Maleimide)
Target Residue Primary amines (Lysine, N-terminus)[4]Primary amines (Lysine, N-terminus)Sulfhydryl groups (reduced Cysteine)[6]
Labeling Strategy Random, targets abundant residues[4]Random, targets abundant residuesMore site-specific, targets hinge-region disulfides[4]
Potential for Interference with Antigen Binding Moderate, due to random distribution[4]Moderate, due to random distributionLower, as it targets sites away from the antigen-binding domains[4]
Key Advantages Well-established protocols, FDA-approved dye[7]Brighter signal, higher photostability, better water solubility[5]More controlled and uniform labeling[4]
Potential Disadvantages Can induce antibody aggregation, potential for non-covalent binding[7]Less established in clinical applications compared to ICGRequires an antibody reduction step, which needs careful optimization[6]

Experimental Protocols

Accurate assessment of cross-reactivity requires robust experimental design. Below are detailed protocols for antibody labeling and subsequent cross-reactivity testing.

This compound Antibody Labeling Protocol

This protocol is adapted from standard methods for labeling antibodies with amine-reactive ICG derivatives.[1][2]

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • Amine-reactive ICG (e.g., ICG-sulfo-OSu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 1 M sodium carbonate, pH 8.5-9.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in a buffer free of primary amines like Tris or glycine.[1] If necessary, dialyze the antibody against 1X PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 using the Reaction Buffer.[1][2]

  • ICG Stock Solution Preparation:

    • Dissolve the amine-reactive ICG in DMSO to a final concentration of 10-20 mM.[1] This should be done immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the reactive ICG dye to the antibody solution.[6] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).[1]

    • Calculate the Degree of Substitution (DOS), which is the molar ratio of dye to antibody. An optimal DOS is typically between 2 and 10.[1][2]

Cross-Reactivity Testing using ELISA

This protocol describes an ELISA-based method to assess the binding of the labeled antibody to a panel of potential off-target antigens.[8]

Materials:

  • This compound labeled antibody and a control (e.g., antibody labeled with a different chemistry)

  • Target antigen and a panel of potentially cross-reactive antigens

  • ELISA plates

  • Coating Buffer (e.g., PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat separate wells of an ELISA plate with the target antigen and each of the potential cross-reactive antigens at a concentration of 1-10 µg/mL in Coating Buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add serial dilutions of the this compound labeled antibody and the control labeled antibody to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for ICG (~774 nm and ~805 nm, respectively).[3]

  • Data Analysis:

    • Compare the binding curves of the this compound labeled antibody against the target antigen and the panel of off-target antigens. A significant signal from an off-target antigen indicates cross-reactivity.

Visualizing Workflows and Concepts

To better illustrate the processes involved, the following diagrams are provided.

G cluster_prep Antibody & Dye Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization antibody Antibody in Amine-Free Buffer ph_adjust Adjust pH to 8.5-9.0 antibody->ph_adjust mix Mix Antibody and this compound ph_adjust->mix icg Dissolve this compound in DMSO icg->mix incubate Incubate 1 hr at RT mix->incubate purify Size-Exclusion Chromatography incubate->purify characterize Measure Absorbance (280nm & 785nm) purify->characterize calculate_dos Calculate Degree of Substitution characterize->calculate_dos G cluster_target Target Antigen cluster_off_target Off-Target Antigens labeled_ab Labeled Antibody (e.g., this compound) specific_binding Specific Binding labeled_ab->specific_binding High Affinity cross_reactivity_1 Cross-Reactivity labeled_ab->cross_reactivity_1 Low to Moderate Affinity cross_reactivity_2 No Binding labeled_ab->cross_reactivity_2 Negligible Affinity target_antigen Target Antigen specific_binding->target_antigen off_target_1 Off-Target 1 off_target_2 Off-Target 2 cross_reactivity_1->off_target_1 cross_reactivity_2->off_target_2

References

Evaluating ICG-Amine in Tissue Imaging: A Comparative Guide to Signal-to-Noise Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal near-infrared (NIR) fluorophore is critical for achieving high-quality in vivo imaging data. This guide provides an objective comparison of Indocyanine Green (ICG)-amine and its derivatives with other common NIR probes, focusing on the key performance metric of signal-to-noise ratio (SNR) in tissue imaging. The information presented is supported by experimental data to facilitate informed decisions in probe selection for preclinical and clinical research.

Indocyanine Green (ICG) is an FDA-approved cyanine dye with spectral properties in the near-infrared window, making it suitable for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence compared to visible light fluorophores.[1] The amine-reactive functionality of ICG-amine allows for its covalent conjugation to various biomolecules, such as antibodies and peptides, for targeted imaging applications. However, the performance of ICG-based probes, particularly their ability to generate a strong signal relative to background noise, is a crucial consideration.

Quantitative Comparison of NIR Probes

The following table summarizes the performance of ICG derivatives and a common alternative, IRDye 800CW, in preclinical tumor models. The data highlights differences in tumor accumulation and signal retention over time.

ProbeTargeting MoietyAnimal ModelKey Performance MetricResult
ICG/HSA Human Serum Albumin (non-covalent)Rabbit with lymphogenic metastatic tumorFluorescence Signal Retention in Sentinel Lymph Node (SLN)Strong decrease or complete disappearance of signal 24h post-injection.[2]
Nanocolloidal albumin-IRDye 800CW Nanocolloidal AlbuminRabbit with lymphogenic metastatic tumorFluorescence Signal Retention in Sentinel Lymph Node (SLN)No decrease in fluorescence signal 24h post-injection.[2]
ICG None (passive targeting)Mice with peritoneal carcinomatosis of ovarian originAdditional Tumor Resection via Fluorescence Guidance3.9% ± 1.2% additional tumor burden resected.[3]
Angiostamp800 Targeted ProbeMice with peritoneal carcinomatosis of ovarian originAdditional Tumor Resection via Fluorescence Guidance9.8% ± 0.7% additional tumor burden resected.[3]
Bevacizumab-IRDye 800CW Bevacizumab (Antibody)Mice with peritoneal carcinomatosis of ovarian originAdditional Tumor Resection via Fluorescence Guidance8.5% ± 0.8% additional tumor burden resected.[3]
ICG None (passive targeting)Mice with peritoneal carcinomatosis of ovarian originFalse-Positive Rate in Resected Nodules15%[3]
Angiostamp800 Targeted ProbeMice with peritoneal carcinomatosis of ovarian originFalse-Positive Rate in Resected Nodules1.4%[3]
Bevacizumab-IRDye 800CW Bevacizumab (Antibody)Mice with peritoneal carcinomatosis of ovarian originFalse-Positive Rate in Resected Nodules3.5%[3]

Experimental Protocols

In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines a general procedure for evaluating the signal-to-noise ratio of NIR probes in a xenograft mouse model.

1. Animal Model:

  • Athymic nude mice (6-8 weeks old) are subcutaneously inoculated with a relevant cancer cell line (e.g., A549 human lung adenocarcinoma cells) in the flank.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Probe Administration:

  • The NIR-labeled probe (e.g., this compound conjugated to a targeting peptide, or a control dye) is dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

  • The probe is administered to the mice via intravenous (tail vein) injection at a predetermined dose.

3. Image Acquisition:

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), the mice are anesthetized using isoflurane.

  • In vivo fluorescence imaging is performed using an imaging system equipped for NIR fluorescence detection (e.g., IVIS Lumina II).

  • Images are acquired using appropriate excitation and emission filters for the specific fluorophore. For ICG, excitation is typically around 780 nm and emission is captured above 820 nm.[1]

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a non-tumor-bearing area (e.g., contralateral flank or muscle tissue) to measure the average fluorescence intensity.

  • The signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • The contrast-to-noise ratio (CNR) can also be determined to assess the distinguishability of the signal from the surrounding noise.

Visualizing Experimental and Biological Processes

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) mouse_model Xenograft Tumor Implantation in Mice cell_culture->mouse_model injection Intravenous Injection of Probe mouse_model->injection probe_prep NIR Probe Preparation probe_prep->injection anesthesia Anesthesia injection->anesthesia image_acq In Vivo Fluorescence Image Acquisition anesthesia->image_acq roi_selection ROI Selection (Tumor & Background) image_acq->roi_selection intensity_meas Fluorescence Intensity Measurement roi_selection->intensity_meas snr_calc SNR/TBR Calculation intensity_meas->snr_calc

Caption: Workflow for in vivo evaluation of NIR probes.

vegf_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling bevacizumab Bevacizumab-IRDye800CW vegf VEGF-A bevacizumab->vegf Inhibition vegfr2 VEGFR-2 vegf->vegfr2 Binding pi3k PI3K/Akt Pathway vegfr2->pi3k plc PLCγ/PKC Pathway vegfr2->plc angiogenesis Angiogenesis, Proliferation, Permeability pi3k->angiogenesis plc->angiogenesis

Caption: Bevacizumab-IRDye800CW targets VEGF-A signaling.

References

A Comparative Guide to the Long-Term Stability of ICG-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared fluorescent dye, is a valuable tool in medical diagnostics and targeted therapies. Its utility is often enhanced by conjugation to amine-containing biomolecules, such as proteins and antibodies, to improve targeting and pharmacokinetic properties. However, the inherent instability of the ICG molecule in aqueous solutions presents a significant challenge for the long-term storage and efficacy of these conjugates. This guide provides a comparative overview of the long-term stability of different ICG-amine conjugates based on available experimental data.

Comparison of Long-Term Stability

The stability of this compound conjugates is influenced by several factors, including the nature of the conjugated protein, the dye-to-protein ratio, storage temperature, light exposure, and the formulation buffer. Generally, conjugation to proteins like serum albumin and antibodies enhances the stability of ICG compared to the free dye in aqueous solutions.

Conjugate TypeStorage ConditionsDurationStability Assessment MethodObserved StabilityReference
ICG-Human Serum Albumin (HSA) Complex 4°C, 25°C, 37°C (in the dark)48 hoursUV-Vis Absorbance SpectroscopyThe complex is relatively stable at 4°C, 25°C, and 37°C, with optimal stability observed at a 1:6 ICG to HSA molar ratio. At 50°C, the stability decreases.[1][1]
ICG-Bovine Serum Albumin (BSA) Nanoparticles (PEGylated) In vivo (mouse plasma)Several hoursFluorescence ImagingSignificantly enhanced plasma stability with a half-life of 112 minutes compared to free ICG.[2][3][2][3]
ICG-Bovine Serum Albumin (BSA) Nanoparticles In vivo (mouse plasma)Several hoursFluorescence ImagingImproved plasma stability with a half-life of 50 minutes.[3][3]
ICG-Panitumumab (Antibody) Conjugate Not specifiedNot specifiedSize-Exclusion HPLC (SE-HPLC)The study focused on the formation of aggregates during conjugation rather than long-term degradation of the dye. Higher ICG-to-antibody ratios led to increased aggregation.[4][5][4][5]
Free ICG in Aqueous Solution 4°C (in the dark)3 daysFluorescence SpectroscopyStable for three days with only a 20% loss in fluorescence intensity.[6][7][6][7]
Free ICG in Whole Blood 37°C (with light exposure)5 hoursHPLCStable for 5 hours.[6][7][6][7]

Note: The data presented above is collated from different studies with varying experimental setups. Direct comparison should be made with caution. The stability of ICG-antibody conjugates, in particular, lacks extensive long-term quantitative data in the public literature, with studies often focusing on immediate characterization and in vivo performance.

Experimental Methodologies

The assessment of this compound conjugate stability typically involves a combination of chromatographic and spectroscopic techniques to monitor the integrity of the conjugate and the degradation of the ICG molecule over time.

General Experimental Workflow for Stability Assessment

Experimental_Workflow cluster_prep Conjugate Preparation & Purification cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points cluster_data Data Analysis A ICG-NHS Ester + Amine-containing Biomolecule B Conjugation Reaction (e.g., pH 8.0-9.0, Room Temp, 1-2 hours) A->B C Purification (e.g., Size-Exclusion Chromatography) B->C D Aliquoting and Storage under Defined Conditions (e.g., 4°C, -20°C, dark, specific buffer) C->D E Sample Withdrawal at Time = 0, 1, 2, ... n weeks D->E F Analytical Techniques E->F G UV-Vis Spectroscopy (Monitor Absorbance at ~780 nm) F->G Quantify ICG H Fluorescence Spectroscopy (Monitor Emission at ~810 nm) F->H Assess Functionality I Size-Exclusion HPLC (SE-HPLC) (Monitor Conjugate Integrity & Aggregation) F->I Assess Integrity J Calculate % Degradation or Degradation Rate Constant G->J H->J I->J

A general workflow for the preparation and long-term stability assessment of this compound conjugates.
Key Experimental Protocols:

1. Conjugation of ICG-NHS Ester to Proteins:

  • Materials: Amine-reactive ICG derivative (e.g., ICG-sulfo-OSu), protein of interest (e.g., BSA, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0), DMSO.

  • Procedure:

    • Dissolve the ICG-NHS ester in anhydrous DMSO to prepare a stock solution.

    • Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer (e.g., sodium bicarbonate).

    • Add the ICG-NHS ester stock solution to the protein solution with gentle stirring. The molar ratio of ICG to protein should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Purify the ICG-protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove unconjugated dye and other small molecules.

2. Stability Assessment using UV-Vis Spectroscopy:

  • Principle: The degradation of ICG leads to a decrease in its characteristic absorbance peak in the near-infrared region (~780 nm).

  • Procedure:

    • Prepare solutions of the this compound conjugate at a known concentration in the desired storage buffer.

    • Store the solutions under controlled conditions (e.g., 4°C, protected from light).

    • At specified time intervals, record the UV-Vis absorbance spectrum of each sample from 600 to 900 nm.

    • The percentage of remaining ICG can be calculated by comparing the absorbance at the maximum wavelength (~780 nm) at each time point to the initial absorbance at time zero.

3. Stability Assessment using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

  • Principle: SE-HPLC separates molecules based on their size. It can be used to monitor the integrity of the ICG-protein conjugate, detecting aggregation or fragmentation over time.

  • Procedure:

    • Use an appropriate SE-HPLC column and mobile phase for protein analysis (e.g., phosphate buffer with NaCl).

    • Inject a sample of the this compound conjugate at each time point.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a second detector at ~780 nm (for ICG).

    • Changes in the retention time and the appearance of new peaks corresponding to aggregates (earlier elution) or fragments (later elution) indicate instability of the conjugate. The peak area of the main conjugate peak can be used to quantify the remaining intact conjugate.

ICG Degradation Pathway

The instability of ICG in aqueous solutions is primarily due to its susceptibility to oxidation and dimerization. Understanding these degradation pathways is crucial for developing strategies to stabilize this compound conjugates.

ICG_Degradation cluster_icg ICG Molecule cluster_pathways Degradation Pathways cluster_products Degradation Products ICG Indocyanine Green (ICG) Oxidation Oxidative Cleavage of Polymethine Chain ICG->Oxidation Dimerization Dimerization ICG->Dimerization Fragments Carbonyl-containing Fragments Oxidation->Fragments Pentamethine Pentamethine Homologue Oxidation->Pentamethine Dimer Non-fluorescent Dimer Dimerization->Dimer

Simplified diagram of the major degradation pathways of the ICG molecule.

Conclusion

The long-term stability of this compound conjugates is a critical parameter for their successful application in research and clinical settings. While direct comparative data is limited, the available evidence strongly suggests that conjugation to proteins such as BSA and HSA significantly enhances the stability of ICG. Encapsulation and formulation strategies, such as PEGylation, can further improve stability. For researchers and drug developers, it is imperative to conduct thorough stability studies under relevant storage and in-use conditions. The experimental protocols and analytical techniques outlined in this guide provide a framework for such assessments. Future studies providing direct, quantitative comparisons of the long-term stability of different this compound conjugates would be highly valuable to the scientific community.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of ICG-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of ICG-amine, a fluorescent dye commonly utilized in various scientific applications. Following these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] In the event of accidental skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste streams.[2][3][4] The standard procedure for disposal is as follows:

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated and clearly labeled hazardous waste container.[3][4]

    • Whenever possible, leave the chemical in its original container to minimize transfers.[3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[3][5]

      • The full chemical name: "this compound".[3]

      • Associated hazards (e.g., "Irritant," if applicable based on the specific product's Safety Data Sheet).[3]

      • The name and location (building and room number) of the generating laboratory.[5]

  • Storage Pending Disposal:

    • Securely seal the waste container.[1]

    • Store the container in a designated and secure satellite accumulation area (SAA).[4][5] This area should be away from incompatible materials and ideally have secondary containment to prevent the spread of any potential leaks.[4][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[1][4]

Quantitative Waste Management

To ensure proper tracking and disposal, maintain a log of the this compound waste generated. The following table can be used as a template for this purpose.

Waste Stream IDDate GeneratedComposition of Waste (e.g., Solid this compound, Contaminated Pipette Tips, Aqueous Solution)Quantity (grams or mL)Container IDDisposal Date

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 Improper Disposal Routes (Avoid) start Generate this compound Waste (Solid, Liquid, or Contaminated Materials) collect Collect in a dedicated, compatible hazardous waste container start->collect drain Dispose down the drain start->drain trash Dispose in regular trash start->trash segregate Do NOT mix with other waste streams without EHS approval collect->segregate labeling Label container with: 'Hazardous Waste', 'this compound', and associated hazards segregate->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact institution's EHS or licensed waste disposal contractor for pickup storage->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular this compound product you are using for any additional handling and disposal information.

References

Essential Safety and Handling of ICG-Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring operational safety and proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of ICG-amine, a near-infrared fluorescent probe. Adherence to these procedures is critical for personal safety, experimental integrity, and environmental responsibility.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form and when in solution.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid this compound Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood to avoid inhalation of powder.
Preparing and Handling this compound Solutions Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Disposal of this compound Waste Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Not generally required if handling closed containers.

Operational Plan: From Receipt to Use

Proper handling and storage are crucial to maintain the stability and reactivity of this compound.

Storage

Upon receipt, this compound should be stored under the following conditions:

Parameter Condition
Temperature -20°C to -80°C[1]
Light Protect from light.

| Moisture | Store in a desiccator to protect from moisture. |

Note: Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the compound and reduce its reactivity.

Preparation of Stock Solutions
  • Work Area: All manipulations should be performed in a chemical fume hood or a well-ventilated area.

  • Solvent: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Bring the vial of this compound to room temperature in a desiccator.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

    • Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Disposal Plan

This compound and materials contaminated with it should be treated as chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of emptied containers, in a separate, clearly labeled hazardous waste container for liquid chemical waste.

  • Empty Containers: The original this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can be collected in the same container. After triple-rinsing and air-drying, the container can be disposed of as regular laboratory glass waste, with the label defaced.

Labeling and Storage of Waste

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant"). Store sealed waste containers in a designated satellite accumulation area away from incompatible materials until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures

In the event of an exposure, follow these first aid measures immediately:

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

ICG_Amine_Workflow This compound Handling Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receipt Receive and Log this compound storage Store at -20°C to -80°C (Protect from light and moisture) receipt->storage warm Warm to Room Temperature in Desiccator storage->warm weigh Weigh Solid in Fume Hood warm->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot triple_rinse Triple Rinse Empty Container dissolve->triple_rinse store_solution Store Solution at -20°C aliquot->store_solution experiment Perform Experiment store_solution->experiment collect_solid Collect Solid Waste (Gloves, tips, etc.) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused solution, first rinse) experiment->collect_liquid label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste triple_rinse->collect_liquid dispose_container Dispose of Rinsed Container triple_rinse->dispose_container store_waste Store in Satellite Accumulation Area label_waste->store_waste pickup Arrange for EHS Pickup store_waste->pickup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.